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  • Product: N-sulfinylmethanesulfonamide
  • CAS: 40866-96-4

Core Science & Biosynthesis

Foundational

N-sulfinylmethanesulfonamide CAS 40866-96-4 physical and chemical properties

An In-Depth Technical Guide to N-Sulfinylmethanesulfonamide (CAS 40866-96-4): Physicochemical Properties, Reactivity, and Synthetic Applications Executive Summary N-sulfinylmethanesulfonamide (CAS 40866-96-4) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-Sulfinylmethanesulfonamide (CAS 40866-96-4): Physicochemical Properties, Reactivity, and Synthetic Applications

Executive Summary

N-sulfinylmethanesulfonamide (CAS 40866-96-4) is a highly reactive, moisture-sensitive heterocumulene characterized by the presence of an N-sulfinyl ( −N=S=O ) functional group directly bonded to a strongly electron-withdrawing methanesulfonyl moiety[1]. In advanced organic synthesis and organometallic chemistry, this compound serves as a potent electrophile, a versatile nitrogen-sulfur transfer reagent, and a robust participant in various cycloaddition reactions[2][3]. This whitepaper provides an authoritative overview of its physicochemical properties, mechanistic behavior in [2+2] and [3+2] cycloadditions, and field-proven experimental protocols for its handling and application.

Physicochemical Profiling

Understanding the physical and chemical parameters of N-sulfinylmethanesulfonamide is critical for predicting its solubility, reactivity, and stability in anhydrous environments. The electron-withdrawing nature of the methanesulfonyl group significantly increases the electrophilicity of the sulfur atom in the −N=S=O system, making it highly susceptible to nucleophilic attack and concerted cycloadditions.

Table 1: Key Physicochemical Properties of N-Sulfinylmethanesulfonamide

PropertyValueReference / Source
IUPAC Name N-sulfinylmethanesulfonamidePubChem[1]
CAS Registry Number 40866-96-4PubChem[1]
Molecular Formula CH3​NO3​S2​ PubChem[1]
Molecular Weight 141.17 g/mol PubChem[1]
Exact Mass 140.9554 DaPubChem[1]
Topological Polar Surface Area 73 ŲPubChem[1]
XLogP3-AA 0.5PubChem[1]
Hydrogen Bond Acceptors 5PubChem[1]
SMILES CS(=O)(=O)N=S=OPubChem[1]

Mechanistic Chemistry & Reactivity

[2+2] Cycloaddition with Ketenimines

N-sulfinylmethanesulfonamide acts as an exceptional heterodienophile. When reacted with ketenimines, it undergoes a concerted[2+2] cycloaddition across the C=N bond of the ketenimine. This reaction yields highly strained, unstable 3-ylidene-1,2,4-thiadiazetidin-1-oxide intermediates[2].

Causality in Experimental Design: The high reactivity is driven by the polarization of the N=S bond, exacerbated by the adjacent sulfonyl group. Because the resulting 4-membered thiadiazetidine ring is sterically hindered and electronically strained, it is highly susceptible to hydrolysis. Upon exposure to ambient moisture or deliberate aqueous workup, the ring opens, extruding sulfur dioxide ( SO2​ ) to furnish N,N'-disubstituted amidine derivatives in high yields[2].

CycloadditionPathway Reactants N-sulfinylmethanesulfonamide + Ketenimine Cycloaddition [2+2] Cycloaddition (Anhydrous Ether, 25°C) Reactants->Cycloaddition Intermediate 3-ylidene-1,2,4-thiadiazetidin-1-oxide (Unstable Intermediate) Cycloaddition->Intermediate Concerted Mechanism Hydrolysis Hydrolysis (-SO₂) Intermediate->Hydrolysis H₂O exposure Product N,N'-disubstituted Amidine Hydrolysis->Product Ring Opening

Mechanistic pathway of [2+2] cycloaddition of N-sulfinylmethanesulfonamide and subsequent hydrolysis.

Transition-Metal Complex Insertions

Beyond organic heterocumulenes, N-sulfinylmethanesulfonamide exhibits fascinating reactivity with transition-metal organometallic complexes. It reacts readily with metal-propargyl and η1 -allyl complexes (such as CpFe(CO)2​ and CpMo(CO)3​ derivatives) at ambient temperatures to afford [3+2] cycloadducts[3].

Causality in Experimental Design: The insertion into metal-carbon σ -bonds is facilitated by the electrophilic sulfur atom of the N-sulfinyl group coordinating to the electron-rich transition metal or the π -system of the allyl/propargyl ligand. This triggers a cyclization event, forming stable five-membered heterocyclic systems[3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Observations of gas evolution and specific precipitation events serve as in-process quality controls.

Synthesis of N-Sulfinylmethanesulfonamide

This protocol adapts the classic Singerman's reagent methodology for the synthesis of N-sulfinyl compounds[4].

Materials:

  • Methanesulfonamide (1.0 equiv)

  • Thionyl chloride ( SOCl2​ ) (3.0 equiv, acting as both reagent and solvent)

  • Catalytic pyridine (optional, 0.05 equiv)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize evolving HCl and SO2​ ). Flush the system with dry Argon.

  • Reagent Addition: Suspend methanesulfonamide in neat thionyl chloride at 0 °C. Rationale: Thionyl chloride is used in excess to drive the equilibrium forward and maintain a fluid reaction medium without introducing competing nucleophilic solvents.

  • Reflux: Slowly heat the mixture to reflux (approx. 75-80 °C). The reaction will vigorously evolve HCl gas. Continue refluxing until the solid methanesulfonamide completely dissolves and gas evolution ceases (typically 4-6 hours). Self-Validation: The cessation of gas evolution and the formation of a clear, homogenous yellow-tinted solution indicate complete conversion.

  • Isolation: Cool the reaction to room temperature. Remove excess thionyl chloride via vacuum distillation (water aspirator pressure).

  • Purification: Distill the resulting crude oil under high vacuum (e.g., fractional distillation) to isolate pure N-sulfinylmethanesulfonamide as a moisture-sensitive liquid. Store immediately under Argon at -20 °C.

SynthesisWorkflow Step1 Suspend Methanesulfonamide in SOCl₂ Step2 Reflux at 80°C (Gas Evolution) Step1->Step2 Step3 Vacuum Distillation (Remove SOCl₂) Step2->Step3 Clear solution Step4 High-Vacuum Fractional Distillation Step3->Step4 Step5 Pure Product (Store at -20°C) Step4->Step5

Experimental workflow for the synthesis and isolation of N-sulfinylmethanesulfonamide.

Protocol for [2+2] Cycloaddition with Ketenimines

Step-by-Step Methodology:

  • Preparation: Dissolve N-sulfinylmethanesulfonamide (1.0 equiv) in anhydrous diethyl ether under an Argon atmosphere at ambient temperature. Rationale: Diethyl ether is chosen as it is non-nucleophilic, preventing premature degradation of the N-sulfinyl group, and it acts as an anti-solvent for the resulting cycloadduct[2].

  • Addition: Dropwise, add a solution of the target ketenimine (1.0 equiv) in anhydrous diethyl ether.

  • Reaction Monitoring: Stir the mixture at room temperature. The [2+2] cycloadduct will typically begin to precipitate as a solid within 1-3 hours. Self-Validation: The formation of a precipitate directly confirms the success of the cycloaddition, as the starting materials are highly soluble in ether.

  • Hydrolysis (Optional): If the N,N'-disubstituted amidine is the desired final product, filter the precipitate and expose it to a mixture of THF/Water (9:1). The solid will dissolve, evolving SO2​ gas, yielding the amidine which can be purified via standard silica gel chromatography[2].

References

  • Methanesulfonamide, N-sulfinyl- | CH3NO3S2 | CID 10931522 . PubChem - NIH. Retrieved from:[Link]

  • Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines . Bulletin of the Chemical Society of Japan (Oxford University Press). Retrieved from:[Link]

  • Cycloaddition and insertion reactions of N-sulfinylmethanesulfonamide and sulfur bis(methanesulfonylimide) with transition-metal-propargyl, -.eta.1-allyl, and -cyclopropylmethyl complexes . Organometallics (ACS Publications). Retrieved from:[Link]

  • Advances In Heterocyclic Chemistry, Vol. 38 . VDOC.PUB. Retrieved from:[Link]

Sources

Exploratory

N-sulfinylmethanesulfonamide material safety data sheet and handling hazards

An in-depth technical analysis and operational whitepaper on the structural dynamics, material safety, and synthetic utility of N-sulfinylmethanesulfonamide (NSMS). Executive Summary N-sulfinylmethanesulfonamide (CAS 408...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and operational whitepaper on the structural dynamics, material safety, and synthetic utility of N-sulfinylmethanesulfonamide (NSMS).

Executive Summary

N-sulfinylmethanesulfonamide (CAS 40866-96-4) is a highly reactive, electrophilic reagent characterized by its moisture-sensitive sulfinylamine ( N=S=O ) core. In modern drug development and advanced organic synthesis, it functions as a premier cyclization and cycloaddition reagent. It is particularly valued in the construction of complex heterocyclic scaffolds, such as 2,1-benzisothiazoles, and serves as a critical intermediate in the synthesis of Pyruvate Kinase R (PKLR) activators like Mitapivat, which target Pyruvate kinase deficiency (PKD). This guide provides a comprehensive, causality-driven framework for handling, reacting, and validating workflows involving this potent reagent.

Physicochemical Profiling & Structural Dynamics

The reactivity of N-sulfinylmethanesulfonamide is dictated by the extreme electrophilicity of the sulfur atom within the N=S=O moiety, which is further activated by the electron-withdrawing methanesulfonyl group. This structural configuration makes NSMS highly susceptible to nucleophilic attack, a property that is leveraged in [3+3] cycloaddition reactions with transition-metal complexes[1] and diamine cyclizations[2].

To establish a baseline for reaction stoichiometry and analytical tracking, the core physicochemical properties are summarized below, as retrieved from the [3].

Table 1: Quantitative Physicochemical Data

PropertyValueAnalytical RelevanceReference
IUPAC Name N-sulfinylmethanesulfonamideNomenclature standardization[3]
CAS Registry Number 40866-96-4Database indexing[3]
Molecular Formula CH3​NO3​S2​ Stoichiometric calculations[3]
Molecular Weight 141.17 g/mol Mass-to-mole conversions[3]
Topological Polar Surface Area 73 ŲPredicts solvent interactions[3]
Hydrogen Bond Acceptors 5Influences transition state binding[3]

Material Safety Data Sheet (MSDS) & Handling Causality

As a Senior Application Scientist, it is critical to understand why specific safety protocols are mandated, rather than merely following a checklist. The hazards of NSMS are intrinsically linked to its molecular structure.

Chemical Causality of Hazards

The primary hazard of NSMS is its severe moisture sensitivity. Upon exposure to atmospheric water, the electrophilic sulfinyl sulfur undergoes rapid nucleophilic attack by H2​O . This hydrolysis reaction irreversibly cleaves the molecule, evolving sulfur dioxide ( SO2​ ) gas and yielding methanesulfonamide.

  • Respiratory Toxicity: The evolved SO2​ reacts with the moisture in the respiratory tract to form sulfurous acid, causing severe mucosal damage.

  • Corrosivity: Localized pH drops occur upon contact with sweat or tears, leading to acute skin and eye irritation.

Table 2: Hazard Classification & Engineering Controls

Hazard ClassChemical CausalityRequired Engineering Control
Moisture Sensitivity N=S=O bond hydrolyzes to yield SO2​ gas.Glovebox handling; Schlenk line techniques.
Skin/Eye Irritant Acidic hydrolysis byproducts lower localized pH.Fume hood; Nitrile gloves; Splash goggles.
Inhalation Toxicity Evolved SO2​ causes severe respiratory irritation.NIOSH-approved respirator for spill response.
Emergency Spill Protocol

In the event of a spill, introducing water or wet absorbents will exponentially increase the release of toxic SO2​ gas. A strict dry-sweep protocol must be enforced.

SpillResponse Alert Spill Detected: NSMS Reagent Assess Assess Environment (Check Humidity/Moisture) Alert->Assess PPE Don PPE: Respirator & Nitrile Assess->PPE Action Dry Sweep Protocol (STRICTLY NO WATER) PPE->Action Prevent SO2 Release Dispose Hazardous Waste Incineration Action->Dispose

Fig 1. Emergency dry-sweep spill response protocol to prevent hazardous hydrolysis and SO2 release.

Synthetic Utility & Experimental Workflows

NSMS is a cornerstone reagent in the synthesis of heterocyclic pharmaceutical intermediates. It is famously utilized in the preparation of 2,1-benzisothiazoles from o,o'-diaminodiphenylmethanes[2] and o-toluidine derivatives[4]. Furthermore, patent literature highlights its use in synthesizing therapeutic compounds, such as the PKLR activator Mitapivat, which addresses ineffective erythropoiesis in Pyruvate kinase deficiency[5].

Causality in Reaction Design

When reacting NSMS with an amine substrate, the solvent and catalyst must be chosen to drive the reaction forward while managing the highly reactive intermediates.

  • Anhydrous Toluene: Chosen because it allows for high-temperature reflux (~110°C), which provides the thermal energy required to drive the final dehydration/elimination step of the cyclization.

  • Pyridine: Acts as both an acid scavenger and a nucleophilic catalyst. It activates the sulfinyl group and neutralizes the acidic methanesulfonamide byproduct, preventing the degradation of the newly formed heterocycle.

ReactionMechanism Substrate Amine Substrate (e.g., o-toluidine deriv.) Conditions Anhydrous Toluene / Pyridine Reflux Conditions Substrate->Conditions Reagent N-Sulfinylmethanesulfonamide (Electrophile) Reagent->Conditions Intermediate Sulfur-Nitrogen Adduct (Transient) Conditions->Intermediate Nucleophilic Attack Product Heterocyclic Product (e.g., 2,1-Benzisothiazole) Intermediate->Product Cyclization / Elimination

Fig 2. Cycloaddition workflow of N-sulfinylmethanesulfonamide yielding heterocyclic compounds.

Self-Validating Protocol: Synthesis of Heterocyclic Intermediates

The following methodology is adapted from standard patent workflows for pharmaceutical intermediates[5]. It is designed as a self-validating system, ensuring that each phase of the reaction can be analytically confirmed before proceeding.

Step 1: Substrate Preparation & Inertion

  • Action: Dissolve the amine substrate (e.g., 1.0 eq) in anhydrous toluene (10 mL/mmol) under a continuous Argon atmosphere.

  • Validation: Perform a baseline TLC (Thin-Layer Chromatography) or LC-MS of the starting material to establish a retention time/Rf value reference.

Step 2: Reagent Addition

  • Action: Cool the reaction vessel to 0°C. Add a solution of N-sulfinylmethanesulfonamide (1.2 to 1.5 eq) in anhydrous toluene dropwise over 15 minutes.

  • Causality: Dropwise addition controls the exothermic nucleophilic attack of the amine on the sulfinyl sulfur, preventing thermal degradation of the transient sulfur-nitrogen adduct.

Step 3: Catalysis & Cyclization

  • Action: Add anhydrous pyridine (0.6 to 1.0 eq) dropwise. Gradually warm the mixture to room temperature, then heat to reflux (110°C) and stir overnight[5].

  • Validation: After 12 hours, sample the reaction. LC-MS must show the complete disappearance of the starting material mass and the appearance of the target heterocycle mass. The absence of starting material validates the complete consumption of NSMS.

Step 4: Workup & Isolation

  • Action: Remove toluene under reduced pressure. Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2​SO4​ and evaporate[5].

  • Causality: The aqueous wash removes the pyridine catalyst and the water-soluble methanesulfonamide byproduct, leaving the lipophilic heterocyclic product in the organic phase.

Sources

Foundational

Mechanism of N-sulfinylmethanesulfonamide in [2+2] Cycloaddition Reactions: A Comprehensive Technical Guide

Executive Summary N-sulfinylmethanesulfonamide (MsNSO) is a highly electrophilic heterocumulene that serves as a powerful reagent in organic synthesis, particularly in the construction of nitrogen- and sulfur-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-sulfinylmethanesulfonamide (MsNSO) is a highly electrophilic heterocumulene that serves as a powerful reagent in organic synthesis, particularly in the construction of nitrogen- and sulfur-containing heterocycles. For drug development professionals and synthetic chemists, mastering the reactivity of MsNSO unlocks efficient pathways to complex amidines, 2,1-benzisothiazoles, and strained four-membered rings.

This whitepaper provides an in-depth mechanistic analysis of MsNSO in[2+2] cycloaddition reactions, specifically focusing on its interactions with electron-rich ketenimines. By examining the concerted mechanistic pathways, structural causality, and validated experimental protocols, this guide establishes a self-validating framework for deploying MsNSO in advanced synthetic workflows.

Electronic Structure and Reactivity Profile

To understand the mechanistic behavior of N-sulfinylmethanesulfonamide ( CH3​SO2​N=S=O ), one must first analyze its electronic topology. Standard N-sulfinylamines ( R−N=S=O ) exhibit moderate reactivity in cycloadditions. However, substituting the alkyl/aryl group with a methanesulfonyl group drastically alters the molecule's frontier molecular orbitals (FMOs).

The Causality of Electrophilicity

The strongly electron-withdrawing methanesulfonyl ( −SO2​CH3​ ) moiety pulls electron density away from the N=S=O core via strong inductive and resonance effects. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), localizing a high degree of positive charge on the sulfinyl sulfur atom. Consequently, MsNSO acts as a potent electrophile, readily undergoing [2+2] cycloadditions with electron-rich heterocumulenes (such as ketenimines and carbodiimides) under mild conditions, whereas less polarized N-sulfinylamines fail to react [1].

The [2+2] Cycloaddition Mechanism

The reaction between MsNSO and ketenimines represents a classic case study of heterocumulene cycloaddition. Unlike the reactions of isocyanates, which often proceed via a stepwise zwitterionic intermediate, the cycloaddition of MsNSO with ketenimines is fundamentally concerted [1].

Mechanistic Pathway
  • Orbital Alignment: The electron-rich C=N π -bond of the ketenimine aligns with the electron-deficient N=S π -bond of MsNSO.

  • Concerted Transition State: The reaction proceeds via a concerted [2πs​+2πa​] or [2πs​+2πs​] transition state, driven by the strong FMO overlap between the ketenimine HOMO and the MsNSO LUMO.

  • Cycloadduct Formation: This yields a highly strained, unstable four-membered ring: 3-ylidene-1,2,4-thiadiazetidin-1-oxide .

  • Hydrolytic Cleavage: Due to the inherent ring strain and the lability of the N−S bond, the cycloadduct is highly susceptible to nucleophilic attack by trace moisture. Hydrolysis triggers ring opening, extrusion of sulfur dioxide ( SO2​ ), and the formation of an N,N′ -disubstituted amidine.

Mechanism A N-sulfinylmethanesulfonamide (Electrophilic LUMO) C Concerted [2+2] Transition State A->C B Ketenimine (Electron-rich HOMO) B->C D 3-ylidene-1,2,4-thiadiazetidin-1-oxide (Strained Cycloadduct) C->D E Hydrolysis (- SO2) D->E F N,N'-disubstituted Amidine (Stable Product) E->F

Concerted [2+2] cycloaddition mechanism of MsNSO and ketenimines.

Experimental Methodology and Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe both the preparation of the MsNSO reagent and its subsequent use in[2+2] cycloadditions.

Protocol A: Synthesis of N-sulfinylmethanesulfonamide

MsNSO is synthesized via the condensation of methanesulfonamide with thionyl chloride. While older literature suggests multi-day refluxing, optimized protocols demonstrate that 3 to 17 hours is sufficient [2].

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stirrer, a reflux condenser, and a calcium sulfate drying tube to exclude moisture.

  • Reagents: Combine 1.0 equivalent of methanesulfonamide with 1.5 equivalents of thionyl chloride ( SOCl2​ ) in anhydrous benzene (or toluene as a safer alternative).

  • Reaction: Heat the mixture to reflux ( 80∘C for benzene) for 12 hours. The evolution of HCl and SO2​ gases indicates reaction progress.

  • Purification: Remove the solvent and excess SOCl2​ under reduced pressure. Distill the resulting residue in vacuo to yield pure MsNSO as a moisture-sensitive liquid.

Protocol B: [2+2] Cycloaddition with Ketenimines
  • Preparation: Dissolve 1.0 mmol of the ketenimine in anhydrous diethyl ether under an inert nitrogen atmosphere.

  • Addition: Dropwise, add 1.1 mmol of freshly distilled MsNSO to the stirring solution at room temperature.

  • Cycloaddition: Stir the mixture for 2–4 hours. The formation of the unstable 3-ylidene-1,2,4-thiadiazetidin-1-oxide cycloadduct occurs in situ.

  • Hydrolysis: Expose the reaction mixture to ambient moisture or add a stoichiometric amount of water to induce ring cleavage.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude residue from a hexane-benzene mixture to isolate the pure N,N′ -disubstituted amidine.

Workflow Step1 Step 1: Reagent Synthesis Methanesulfonamide + SOCl2 Reflux 12h Step2 Step 2: Cycloaddition MsNSO + Ketenimine Anhydrous Ether, N2 Step1->Step2 Step3 Step 3: Ring Cleavage Hydrolysis via Moisture Extrusion of SO2 Step2->Step3 Step4 Step 4: Purification Recrystallization Isolation of Amidine Step3->Step4

Experimental workflow for the synthesis and cycloaddition of MsNSO.

Quantitative Data and Yield Analysis

The efficiency of MsNSO in[2+2] cycloadditions is highly dependent on the steric and electronic nature of the ketenimine substituents. The table below summarizes the quantitative yield data for the conversion of various ketenimines to amidines via the MsNSO cycloadduct intermediate [1].

Ketenimine SubstrateReagentReaction Temp ( ∘C )Major ProductYield (%)
Diphenylketen- N -p-tolylimineMsNSO130 (Neat/Melt) N -sulfinyl-p-toluidine (Exchange)70%
Dimethylketen- N -phenylimineMsNSO25 (Ether) N -phenyl- N′ -methanesulfonyl isobutyramidine85%
Phenylethylketen- N -phenylimineTsNSO*130 N -phenyl- N′ -p-toluenesulfonyl-2-phenylbutenoamidine81%

*Note: N-sulfinyl-p-toluenesulfonamide (TsNSO) exhibits analogous reactivity to MsNSO and is included for comparative structural analysis.

The data indicates that while ambient conditions in ethereal solvents favor the formation of the stable amidine via hydrolysis, high-temperature neat conditions can trigger a retro-cycloaddition exchange mechanism, yielding substituted N -sulfinylanilines instead.

References

  • Minami, T., Takimoto, F., & Agawa, T. (1975). Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines. Bulletin of the Chemical Society of Japan, 48(11), 3259-3261.[Link]

  • Singerman, G. M. (1976). Hydroxy-2,1-benzisothiazoles. US Patent 3997548A.
Exploratory

N-Sulfinylmethanesulfonamide: Spectroscopic Characterization and Synthetic Utility

Introduction N-Sulfinylmethanesulfonamide ( CH3​SO2​NSO ), frequently utilized as a highly reactive variant of Singerman's reagent, is a moisture-sensitive electrophilic nitrogen-sulfur transfer compound (1[1]). In advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Sulfinylmethanesulfonamide ( CH3​SO2​NSO ), frequently utilized as a highly reactive variant of Singerman's reagent, is a moisture-sensitive electrophilic nitrogen-sulfur transfer compound (1[1]). In advanced organic synthesis, it is predominantly deployed to graft fused isothiazole rings onto aromatic systems, serving as the cornerstone reagent for synthesizing 2,1-benzisothiazoles from ortho-toluidine derivatives ().

Because the N=S=O functionality is extremely susceptible to atmospheric moisture, rigorous spectroscopic validation via Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy is a critical prerequisite before employing the reagent in downstream cycloadditions or amination reactions ().

Synthesis and Isolation Protocol

The preparation of N-sulfinylmethanesulfonamide requires a self-validating, strictly anhydrous workflow. Any deviation allows the violent hydrolysis of the product back to its starting material, methanesulfonamide (2[2]).

Step-by-Step Methodology
  • Reagent Assembly : Combine 53.4 g of methanesulfonamide, 60 mL of thionyl chloride ( SOCl2​ ), and 90 mL of dry benzene in a round-bottom flask.

    • Causality : Thionyl chloride acts as both the sulfinylating agent and a chemical dehydrator. Dry benzene is selected as the solvent because it is inert to sulfinylation and forms an azeotrope with trace moisture, ensuring the anhydrous environment necessary to protect the N=S=O bond.

  • Reflux : Stir the mixture magnetically and heat to reflux for 3 to 17 hours under a condenser fitted with a calcium sulfate drying tube (2[2]).

    • Causality : The extended reflux provides the activation energy required to drive the endothermic elimination of HCl gas. The drying tube prevents ambient humidity from quenching the newly formed product.

  • Solvent Evaporation : Cool the mixture and remove the benzene via a rotary evaporator.

  • Vacuum Distillation : Distill the resulting dark residue under high vacuum to isolate the product as a yellow liquid (bp 86°–88°C at 0.75 mm Hg).

    • Causality : N-sulfinylsulfonamides are prone to thermal decomposition (extrusion of SO2​ to form sulfur diimides) at elevated temperatures (3[3]). High-vacuum distillation drastically lowers the boiling point, preventing thermal degradation during isolation.

  • Storage : Store the purified yellow liquid under dry nitrogen at room temperature.

G A Methanesulfonamide + Thionyl Chloride B Reflux in Dry Benzene (3-17 hours) A->B Anhydrous Conditions C Rotary Evaporation (Solvent Removal) B->C HCl Evolution D Vacuum Distillation (86-88 °C at 0.75 mm Hg) C->D Crude Oil E N-Sulfinylmethanesulfonamide (Purified Yellow Liquid) D->E Prevents Thermal Decomposition

Step-by-step synthetic workflow for N-sulfinylmethanesulfonamide isolation.

Spectroscopic Reference Data

To confirm the structural integrity of the synthesized N-sulfinylmethanesulfonamide and ensure it has not degraded, IR and NMR spectroscopy are employed. The unique electronic environment created by the adjacent sulfonyl ( −SO2​− ) and sulfinyl ( −N=S=O ) groups provides distinct, verifiable spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum of N-sulfinylmethanesulfonamide is dominated by the stretching vibrations of its two highly polarized sulfur-containing functional groups.

Functional GroupVibration ModeWavenumber ( cm−1 )Diagnostic Significance
N=S=O Asymmetric Stretch~1150 - 1180Confirms successful sulfinylation of the primary amine.
N=S=O Symmetric Stretch~1050 - 1090Secondary confirmation of the cumulated double bond system.
SO2​ Asymmetric Stretch~1340 - 1360Validates the intact methanesulfonyl backbone.
SO2​ Symmetric Stretch~1140 - 1160Appears as a strong, sharp band alongside the N=S=O stretch.

Analytical Causality : The absence of a broad N-H stretching band in the 3200–3400 cm−1 region is the most critical diagnostic marker. If an N-H band is present, it indicates either an incomplete reaction or atmospheric hydrolysis back to the starting material (4[4]).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of N-sulfinylmethanesulfonamide are highly symmetrical but electronically shifted.

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
1H NMR ( CDCl3​ )~3.20 - 3.40Singlet (s)3H CH3​−SO2​−
13C NMR ( CDCl3​ )~40.0 - 43.0Singlet (s)- CH3​−SO2​−

Analytical Causality : In standard methanesulfonamide, the methyl protons resonate around δ 2.9 - 3.0 ppm. However, the attachment of the highly electronegative N=S=O group to the sulfonyl nitrogen exerts a strong inductive electron-withdrawing effect. This heavily deshields the methyl protons, shifting the singlet downfield to approximately δ 3.3 ppm. Monitoring this downfield shift is a rapid, self-validating method to confirm the quantitative conversion of the starting material (4[4]).

G A CH3SO2NSO Spectroscopic Validation B IR Spectroscopy (Functional Groups) A->B C NMR Spectroscopy (Electronic Environment) A->C D Absence of N-H Band (>3200 cm⁻¹) B->D Confirms no hydrolysis E Presence of N=S=O (~1150 & 1050 cm⁻¹) B->E Confirms sulfinylation F ¹H NMR: Deshielded CH3 (~3.3 ppm Singlet) C->F Inductive effect of N=S=O

Logical decision tree for the spectroscopic validation of N-sulfinylmethanesulfonamide.

Synthetic Utility and Handling Considerations

Once validated, N-sulfinylmethanesulfonamide serves as a potent electrophile. It readily undergoes [2+2] cycloadditions with heterocumulenes (such as ketenimines) to form unstable cycloadducts that can be further hydrolyzed into amidines (4[4]). Furthermore, it is the reagent of choice for constructing 2,1-benzisothiazoles from aromatic compounds containing adjacent methyl and amino groups, offering superior yields compared to standard thionyl chloride procedures (1[1]).

Handling Protocol : Due to its violent reactivity with water, all transfers must be conducted via oven-dried syringes under an argon or dry nitrogen atmosphere. The reagent can be stored safely for several months if kept strictly anhydrous in a sealed glass ampoule at room temperature (2[2]).

References

  • 1 2.2 3. 4. 5.4 6.3

Sources

Foundational

boiling point and thermodynamic properties of N-sulfinylmethanesulfonamide

The Physicochemical and Thermodynamic Landscape of N-Sulfinylmethanesulfonamide (Singerman's Reagent): A Comprehensive Guide for Synthetic Applications As a Senior Application Scientist specializing in heterocyclic synth...

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Author: BenchChem Technical Support Team. Date: April 2026

The Physicochemical and Thermodynamic Landscape of N-Sulfinylmethanesulfonamide (Singerman's Reagent): A Comprehensive Guide for Synthetic Applications

As a Senior Application Scientist specializing in heterocyclic synthesis and reagent design, I frequently encounter the need for highly specialized nitrogen-sulfur transfer reagents. Among these, N-sulfinylmethanesulfonamide (CAS: 40866-96-4), often referred to in literature as Singerman's reagent, stands out as a critical building block[1][2]. It is predominantly utilized to graft fused isothiazole rings onto aromatic or heteroaromatic compounds containing adjacent methyl and amino groups[2].

This whitepaper provides an in-depth analysis of the boiling point dynamics, thermodynamic stability, and field-proven synthetic protocols associated with N-sulfinylmethanesulfonamide, ensuring that researchers can leverage this compound with scientific rigor and operational safety.

Physicochemical Profile and Thermodynamic Data

Understanding the baseline quantitative data of N-sulfinylmethanesulfonamide is the first step in predicting its behavior in complex synthetic workflows. The table below consolidates its primary physicochemical properties.

PropertyValueReference
IUPAC Name N-sulfinylmethanesulfonamide[3]
CAS Registry Number 40866-96-4[1]
Molecular Formula CH₃NO₃S₂[1]
Molecular Weight 141.17 g/mol [1]
Boiling Point 86°C – 88°C (at 0.75 mmHg)[4]
Topological Polar Surface Area (TPSA) 73 Ų[3]
XLogP3 0.5[3]
Hydrogen Bond Acceptors 5[3]
Boiling Point Dynamics and Thermal Stability

The boiling point of N-sulfinylmethanesulfonamide is uniquely tied to its thermodynamic stability. It distills as a yellow liquid at 86°C–88°C under a high vacuum of 0.75 mmHg [4]. Attempting to distill or reflux this compound at atmospheric pressure is thermodynamically unfeasible; heating the mixture above 180°C leads to extensive and rapid thermal decomposition[4]. Therefore, all purification steps must strictly utilize reduced-pressure environments to maintain the structural integrity of the N=S=O moiety.

Thermodynamic Instability in Aqueous Environments

A defining characteristic of N-sulfinylmethanesulfonamide is its extreme moisture sensitivity. The compound reacts violently with water[4]. The thermodynamic driving force for this hydrolysis is the highly exothermic cleavage of the sulfinyl group, which rapidly reverts the molecule back to the highly stable methanesulfonamide and sulfur dioxide gas. Consequently, all storage and experimental protocols must be rigorously anhydrous.

Self-Validating Synthesis Protocol

To ensure trustworthiness and reproducibility, the following protocol for synthesizing N-sulfinylmethanesulfonamide is designed as a self-validating system. The causality behind each step is explained to empower the researcher with mechanistic understanding.

Reagents Required:

  • Methanesulfonamide (53.4 g)

  • Thionyl chloride (60 mL)

  • Dry benzene (90 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a rigorously dried round-bottom flask, combine 53.4 g of methanesulfonamide, 60 mL of thionyl chloride, and 90 mL of dry benzene[4]. Causality: Benzene acts as an inert aliphatic hydrocarbon solvent that facilitates the optimal reflux temperature (approx. 80°C) without participating in the reaction.

  • Anhydrous Reflux: Stir the mixture magnetically and heat at reflux for 17 hours. The condenser must be fitted with a calcium sulfate (Drierite) drying tube[4]. Causality: The 17-hour timeframe ensures complete conversion. The calcium sulfate tube is a critical self-validating checkpoint; if the desiccant changes color (indicating moisture ingress), the batch is compromised and will yield hydrolyzed byproducts.

  • Solvent Evaporation: Allow the mixture to cool, then remove the benzene and excess thionyl chloride via a rotary evaporator[4]. Causality: Removing the solvent prior to distillation prevents bumping and ensures a stable vacuum can be drawn in the subsequent step.

  • Vacuum Distillation: Transfer the dark residue to a vacuum distillation apparatus. Apply a vacuum of 0.75 mmHg and collect the fraction boiling at 86°C–88°C[4]. Causality: This specific temperature/pressure coordinate isolates the pure N-sulfinylmethanesulfonamide as a yellow liquid, separating it from high-molecular-weight decomposition products.

G A Methanesulfonamide + Thionyl Chloride C Reflux (17h, 80°C) CaSO4 Drying Tube A->C B Dry Benzene Solvent B->C D Rotary Evaporation (Remove Benzene) C->D E Vacuum Distillation (0.75 mmHg) D->E F N-sulfinylmethanesulfonamide (bp. 86°-88°C) E->F

Workflow for the synthesis and vacuum distillation of N-sulfinylmethanesulfonamide.

Thermodynamic Control in Cycloaddition Reactions

Beyond its use in synthesizing 1,2-benzisothiazoles, N-sulfinylmethanesulfonamide is a powerful reagent for probing thermodynamic vs. kinetic control in cycloaddition reactions.

When reacted with ketenimines in an ether solvent, N-sulfinylmethanesulfonamide undergoes a [2+2] cycloaddition to form 3-ylidene-1,2,4-thiadiazetidin-1-oxides[5].

  • Kinetic Control: The initial formation of the[2+2] cycloadduct is kinetically favored but results in a highly strained, unstable ring system.

  • Thermodynamic Resolution: Because the cycloadduct is thermodynamically unstable, it readily undergoes hydrolysis (even with trace ambient moisture) to yield a highly stable N,N'-disubstituted amidine derivative in good yields[5]. This demonstrates how the reagent can be used to trap kinetic intermediates that ultimately cascade into thermodynamically stable end-products.

G R1 N-sulfinylmethanesulfonamide I1 [2+2] Cycloadduct (Kinetic Intermediate) R1->I1 Cycloaddition R2 Ketenimine R2->I1 P1 N,N'-disubstituted Amidine (Thermodynamic Product) I1->P1 Hydrolysis H2O Trace Moisture H2O->P1

Thermodynamic pathway of N-sulfinylmethanesulfonamide cycloaddition and subsequent hydrolysis.

Conclusion

N-sulfinylmethanesulfonamide is a highly reactive, thermodynamically sensitive reagent that requires strict adherence to vacuum distillation parameters (86°C–88°C at 0.75 mmHg) and anhydrous handling. By understanding the causality behind its violent hydrolysis and its kinetic-to-thermodynamic reaction cascades, researchers can safely deploy this compound for advanced heterocyclic synthesis.

References

  • Buy N-sulfinylmethanesulfonamide from JHECHEM CO LTD - ECHEMI.
  • Methanesulfonamide, N-sulfinyl- | CH3NO3S2 | CID 10931522 - PubChem - NIH.
  • US3997548A - Hydroxy-2,1-benzisothiazoles - Google Patents.
  • Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines - Oxford University Press.
  • Advances In Heterocyclic Chemistry, Vol. 38 - VDOC.PUB.

Sources

Exploratory

Exploratory Research on N-Sulfinylsulfonamides: Mechanistic Insights and Synthetic Applications

Executive Summary N-Sulfinylsulfonamides ( RSO2​N=S=O ) are highly reactive, moisture-sensitive heterocumulenes that serve as versatile building blocks in modern organic synthesis. Characterized by an electrophilic tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Sulfinylsulfonamides ( RSO2​N=S=O ) are highly reactive, moisture-sensitive heterocumulenes that serve as versatile building blocks in modern organic synthesis. Characterized by an electrophilic tetravalent sulfur atom flanked by a strongly electron-withdrawing sulfonyl group, these monoaza analogues of sulfur dioxide exhibit exceptional reactivity in cycloadditions and electrophilic transfer reactions[1]. Historically underutilized due to their hydrolytic instability, recent advances in handling and catalytic methodologies have repositioned N-sulfinylsulfonamides as critical reagents for the synthesis of N-sulfonyl imines, chiral sulfonamides, and complex heterocyclic scaffolds[1][2]. This whitepaper explores their mechanistic pathways, provides self-validating experimental protocols, and outlines their trajectory in drug development.

Mechanistic Foundations: The Reactivity of the N=S=O Motif

The reactivity of N-sulfinylsulfonamides is dominated by the highly polarized N=S double bond. The electron-withdrawing nature of the RSO2​− group exacerbates the electrophilicity of the central sulfur atom, making it highly susceptible to nucleophilic attack and concerted cycloadditions.

Cycloaddition Dynamics

N-Sulfinylsulfonamides readily undergo [2+2] and [4+2] cycloadditions. For instance, their reaction with ketenimines yields unstable [2+2] cycloadducts (3-ylidene-1,2,4-thiadiazetidin-1-oxides), which can be subsequently hydrolyzed to form N,N'-disubstituted amidine derivatives[3]. Kinetic studies suggest that these reactions proceed via a concerted mechanism, distinguishing them from the stepwise pathways often observed with standard isocyanates[3]. Similarly, the stereospecific cycloaddition of N-sulfinylsulfonamides to enol ethers produces 1,2-thiazetidine 1-oxides under strict kinetic control[4].

N-Sulfonyl Imine Generation

A highly valuable application of N-sulfinylsulfonamides is their condensation with aldehydes to form N-sulfonyl imines. This transformation is typically facilitated by Lewis acids (e.g., BF3​⋅OEt2​ ) or under solvent-free conditions using phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB)[2][5]. These imines are potent electrophiles used in nucleophilic additions to generate chiral amines, aza-Diels-Alder reactions, and aziridination protocols[2].

Pathways NS N-Sulfinylsulfonamide (RSO2N=S=O) Ket Ketenimines [2+2] Cycloaddition NS->Ket Ether, 130°C Enol Enol Ethers Stereospecific Addition NS->Enol CDCl3, RT Ald Aldehydes Condensation NS->Ald Lewis Acid / TBAB Cyc1 1,2,4-Thiadiazetidin-1-oxides (Unstable Intermediates) Ket->Cyc1 Concerted Mechanism Cyc2 1,2-Thiazetidine 1-oxides (Stable) Enol->Cyc2 Kinetically Controlled Imine N-Sulfonyl Imines (Electrophiles) Ald->Imine -SO2 Amid Amidine Derivatives Cyc1->Amid Hydrolysis

Reaction pathways of N-sulfinylsulfonamides highlighting key synthetic transformations.

Quantitative Data: Yields and Reaction Parameters

The efficiency of N-sulfinylsulfonamide-mediated reactions is highly dependent on the steric and electronic properties of the coupling partners. Table 1 summarizes the quantitative outcomes of key cycloaddition and condensation reactions.

Table 1: Reaction Parameters and Yields for N-Sulfinylsulfonamide Derivatives

ReagentsReaction TypeConditionsPrimary ProductYield (%)
TsNSO + Diphenylketen-N-p-tolylimine[2+2] CycloadditionEther, 130°C, 1 hrN-sulfinyl-p-toluidine (Exchange)70%[3]
TsNSO + Phenylethylketen-N-phenylimine[2+2] CycloadditionEther, 130°C2-butenoamidine mixture81%[3]
TsNSO + cis-1-butenyl ethyl etherStereospecific [2+2] CDCl3​ , RT, < 1 mincis-1,2-thiazetidine 1-oxide>90%[4]
TsNSO + AldehydesCondensation BF3​⋅OEt2​ or TBABN-sulfonyl imines85-95%[2][5]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality of experimental choices. The extreme moisture sensitivity of the N=S=O motif dictates rigorous anhydrous conditions.

Protocol 1: Synthesis of N-Sulfinyl-p-toluenesulfonamide (TsNSO)

Rationale: The conversion of p-toluenesulfonamide to TsNSO requires an excess of thionyl chloride ( SOCl2​ ). Toluene is often used as a co-solvent to modulate the reflux temperature, preventing the thermal decomposition of the product while facilitating the continuous removal of HCl gas[6][7].

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube ( CaCl2​ ).

  • Reagent Loading: Add 10.0 g (58.4 mmol) of anhydrous p-toluenesulfonamide and 50 mL of anhydrous toluene.

  • Sulfinylation: Slowly add 12.7 mL (175 mmol, 3 equiv) of freshly distilled thionyl chloride. Causality: Excess SOCl2​ drives the equilibrium forward and acts as a potent dehydrating agent.

  • Thermal Activation: Heat the mixture to 60-80°C for 6 hours until the evolution of HCl gas ceases and the solid completely dissolves, yielding a clear yellow solution[6][8].

  • Purification: Remove excess SOCl2​ and toluene via vacuum distillation. The crude TsNSO must be distilled under high vacuum (e.g., Kugelrohr) carefully, as excessive heat causes vigorous decomposition[7].

  • Validation Check: Analyze the product via IR spectroscopy. A successful synthesis is confirmed by a strong N=S=O stretching frequency at ~1160 cm−1 [9].

  • Storage: Store the resulting viscous yellow liquid or low-melting solid under an inert argon atmosphere at -20°C.

Workflow Step1 1. Mix p-Toluenesulfonamide & Thionyl Chloride Step2 2. Reflux (60-80°C) with Toluene Step1->Step2 Heating Step3 3. Distill Excess SOCl2 under Vacuum Step2->Step3 Reaction Complete Step4 4. Isolate TsNSO (Moisture Sensitive) Step3->Step4 Purification

Step-by-step workflow for the synthesis of N-sulfinyl-p-toluenesulfonamide.

Protocol 2: [2+2] Cycloaddition with Ketenimines

Rationale: The reaction requires a non-nucleophilic, anhydrous solvent (ether) to prevent competitive hydrolysis of the N-sulfinylsulfonamide before the concerted cycloaddition can occur[3].

  • Initiation: Dissolve 2.0 mmol of validated TsNSO in 10 mL of anhydrous diethyl ether under an argon atmosphere.

  • Addition: Dropwise add a solution of 2.0 mmol of the target ketenimine in 5 mL of ether at 0°C. Causality: Low initial temperatures control the exothermic concerted cycloaddition and prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature. Monitor the reaction progress via IR spectroscopy by tracking the disappearance of the N=S=O stretch[9].

  • Hydrolysis: To isolate the amidine derivative, expose the unstable 3-ylidene-1,2,4-thiadiazetidin-1-oxide intermediate to ambient moisture or a mild aqueous workup, which thermodynamically drives the elimination of SO2​ [3].

Future Perspectives in Drug Development

The ability of N-sulfinylsulfonamides to rapidly generate N-sulfonyl imines has profound implications for drug discovery. These imines are critical precursors for the asymmetric synthesis of aziridines and complex chiral amines, which are ubiquitous pharmacophores in modern therapeutics. Furthermore, the development of bench-stable analogs, such as N-sulfinyltritylamine, suggests that the synthetic barriers associated with extreme moisture sensitivity are being systematically dismantled, paving the way for broader industrial adoption and automated library synthesis.

References[3] Toru Minami, Futoshi Takimoto, and Toshio Agawa. "Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines." Bulletin of the Chemical Society of Japan.https://academic.oup.com/bcsj/article/48/11/3259/7374825[4] F. Effenberger and G. Kiefer. "Stereochemistry of the Cycloaddition of Sulfonyl Isocyanates and N-Sulfinylsulfonamides to Enol Ethers." Angewandte Chemie International Edition.https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.196709511[1] Thomas Q. Davies and Michael C. Willis. "Rediscovering Sulfinylamines as Reagents for Organic Synthesis." Chemistry - A European Journal.https://d-nb.info/1241119561/34[10] "Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis." Drexel University.https://idea.library.drexel.edu/islandora/object/idea%3A3665[2] "An efficient method for the synthesis of novel N-sulfonylimines using TBAB under solvent-free conditions." Journal of Chemical and Pharmaceutical Research.https://www.jocpr.com/articles/an-efficient-method-for-the-synthesis-of-novel-nsulfonylimines-using-tbab-under-solventfree-conditions.pdf[6] K. D'Ambrosio, et al. "Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors." ACS Medicinal Chemistry Letters.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11090159/[5] A. Zare, et al. "Solvent-Free Synthesis of N-Sulfonylimines Using Microwave Irradiation." ResearchGate.https://www.researchgate.net/publication/244365737_ChemInform_Abstract_Solvent-Free_Synthesis_of_N-Sulfonylimines_Using_Microwave_Irradiation[7] J. G. Stack. "Synthetic Strategies for the Construction of Enantiomeric Azanoradamantanes." Loyola eCommons.https://ecommons.luc.edu/cgi/viewcontent.cgi?article=1021&context=chemistry_facpubs[9] J. O. Stoffer, et al. "The reaction of N-sulfinylamines with diazoalkanes." Scholars' Mine.https://scholarsmine.mst.edu/cgi/viewcontent.cgi?article=3061&context=masters_theses[8] B. A. Shainyan, et al. "Reactions of N-sulfinyltrifluoromethanesulfonamide with carboxylic acids." ResearchGate.https://www.researchgate.net/publication/225679796_Reactions_of_N-sulfinyltrifluoromethanesulfonamide_with_carboxylic_acids

Sources

Foundational

PubChem CID 10931522 N-sulfinylmethanesulfonamide compound summary

N-Sulfinylmethanesulfonamide (PubChem CID 10931522): A Technical Whitepaper on Heteroatom Transfer and Cycloaddition Dynamics Executive Overview In advanced organic synthesis and organometallic chemistry, the precise con...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Sulfinylmethanesulfonamide (PubChem CID 10931522): A Technical Whitepaper on Heteroatom Transfer and Cycloaddition Dynamics

Executive Overview

In advanced organic synthesis and organometallic chemistry, the precise construction of sulfur-nitrogen heterocycles and the controlled transfer of sulfinyl groups require reagents with highly tunable electronic properties. N-sulfinylmethanesulfonamide (PubChem CID 10931522, CAS: 40866-96-4) emerges as a specialized, highly electrophilic reagent designed for these exact purposes[1]. Characterized by the structural formula CH3​SO2​N=S=O , this compound leverages the strong electron-withdrawing nature of the methanesulfonyl (mesyl) group to activate the cumulative N=S=O double bond system.

As a Senior Application Scientist, I have observed that standard N-sulfinylanilines often lack the requisite electrophilicity for demanding cycloadditions or transition-metal insertions. By substituting the aryl ring with a mesyl group, the lowest unoccupied molecular orbital (LUMO) of the N=S=O moiety is significantly lowered, facilitating rapid, often concerted[2+2], [3+2], and [3+3] cycloadditions, as well as serving as a superior sulfur-nitrogen transfer agent in the synthesis of complex benzisothiazoles[2][3].

Physicochemical Profiling & Structural Dynamics

The reactivity of N-sulfinylmethanesulfonamide is intrinsically linked to its physicochemical profile. The absence of hydrogen bond donors and the presence of multiple hydrogen bond acceptors dictate its solubility profile, favoring aprotic organic solvents like toluene, benzene, and dichloromethane[1].

Table 1: Key Physicochemical Properties of N-Sulfinylmethanesulfonamide

PropertyValueMechanistic Implication
PubChem CID 10931522Standardized identifier for structural retrieval[1].
CAS Registry Number 40866-96-4Primary identifier for reagent procurement[1].
Molecular Formula CH3​NO3​S2​ High sulfur-to-carbon ratio; dictates high atom economy in S-N transfers[1].
Molecular Weight 141.17 g/mol Low molecular weight facilitates high-molarity reactions without solvent saturation[1].
XLogP3-AA 0.5Moderate lipophilicity; highly soluble in ethereal and aromatic solvents[1].
H-Bond Donors / Acceptors 0 / 5Strictly acts as an H-bond acceptor; highly sensitive to protic solvents (hydrolysis risk)[1].

Mechanistic Applications in Advanced Synthesis

Synthesis of 2,1-Benzisothiazoles

The synthesis of 2,1-benzisothiazoles traditionally relies on harsh oxidative conditions using thionyl chloride ( SOCl2​ ). However, substituting SOCl2​ with N-sulfinylmethanesulfonamide provides a more controlled, higher-yielding pathway. When 2-methylaniline is treated with N-sulfinylmethanesulfonamide in benzene, the reagent acts as a precise S-N transfer agent, yielding 2,1-benzisothiazole in approximately 60% yield[2]. The causality here is rooted in the leaving group ability of the methanesulfonamide anion; it stabilizes the intermediate sulfonium species, preventing the over-oxidation and polymerization often seen with bare SOCl2​ [2].

Cycloaddition Dynamics with Ketenimines

N-sulfinylmethanesulfonamide exhibits exceptional reactivity toward heterocumulenes. When reacted with ketenimines (e.g., dimethylketen-N-phenylimine) in ether at ambient temperatures, it undergoes a concerted[2+2] cycloaddition to form unstable 1,2,4-thiadiazetidin-1-oxide intermediates[3].

Why is this significant? Less reactive N-sulfinylanilines fail to react under these conditions. The strong electron-withdrawing mesyl group polarizes the N=S bond, making the sulfur atom highly susceptible to nucleophilic attack by the electron-rich carbon of the ketenimine. These cycloadducts can be subsequently hydrolyzed to yield complex N,N'-disubstituted amidines in high yields (up to 85%)[3].

Pathway A N-sulfinylmethanesulfonamide (Electrophilic N=S=O) C [2+2] Concerted Cycloaddition (Ether, 25°C) A->C B Ketenimine (Nucleophilic C=C=N) B->C D 1,2,4-Thiadiazetidin-1-oxide (Unstable Intermediate) C->D Kinetic Control E Aqueous Hydrolysis (Self-Validating Step) D->E Workup F N,N'-disubstituted Amidine + SO2 Evolution E->F Thermodynamic Sink

Fig 1. Mechanistic pathway of [2+2] cycloaddition with ketenimines.

Insertion into Transition-Metal Complexes

In organometallic chemistry, N-sulfinylmethanesulfonamide is utilized to probe the reactivity of transition-metal-carbon σ -bonds. It reacts with metal- η1 -allyl complexes (such as CpFe(CO)2​(η1−allyl) ) at 25 °C to furnish novel [3+2] cycloaddition products[4]. Interestingly, depending on the specific metal complex and the presence of sulfur bis(methanesulfonylimide), it can also drive unprecedented [3+3] cycloadditions, forming six-membered heterocyclic rings that adopt a stable chair conformation (confirmed via X-ray diffraction)[4].

Table 2: Comparative Cycloaddition Yields of CID 10931522

SubstrateReaction TypePrimary ProductIsolated YieldRef
Dimethylketen-N-phenylimine[2+2] Cycloaddition1,2,4-thiadiazetidin-1-oxide79% - 85%[3]
CpFe(CO)2​(η1−allyl) [3+2] CycloadditionIron-coordinated cycloadduct~50%[4]
CpFe(CO)2​(cyclopropylmethyl) Insertion + CycloadditionN-bonded insertion product19% - 50%[4]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an observable metric or analytical check to confirm success before proceeding.

Protocol 1: Synthesis of N-Sulfinylmethanesulfonamide

Rationale: The synthesis relies on the condensation of methanesulfonamide with thionyl chloride. Toluene is selected as the solvent because its high boiling point allows for efficient reflux, and pyridine is utilized as an acid scavenger to drive the equilibrium forward by neutralizing the HCl byproduct[5].

Step-by-Step Procedure:

  • Preparation: Suspend methanesulfonamide (1.0 eq) in anhydrous toluene (0.5 M concentration) under a strict inert argon atmosphere. Self-Validation: The suspension will appear milky white; moisture must be excluded to prevent premature hydrolysis of SOCl2​ .

  • Reagent Addition: Add thionyl chloride ( SOCl2​ , 1.2 eq) dropwise at room temperature, followed by the slow addition of anhydrous pyridine (0.6 eq)[5].

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 110 °C) and stir overnight. Self-Validation: Monitor the reaction via a bubbler attached to the reflux condenser. The cessation of HCl gas evolution indicates the completion of the condensation phase.

  • Solvent Removal: Cool the mixture to room temperature and remove toluene under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous MgSO4​ , and evaporate[5]. Further purify via vacuum distillation. Self-Validation: Confirm the product via 1H NMR ( CDCl3​ ); a sharp singlet at ~3.1 ppm confirms the intact mesyl methyl group, while IR spectroscopy should reveal a strong, characteristic N=S=O stretching band at ~1150 cm−1 .

Synthesis A Methanesulfonamide (Solid Suspension) C Reflux in Toluene (Pyridine Scavenger) A->C B Thionyl Chloride (Electrophile) B->C D HCl Gas Evolution (Visual Indicator) C->D - HCl E Crude N-sulfinyl- methanesulfonamide C->E Condensation F Vacuum Distillation (NMR/IR Validation) E->F Purification

Fig 2. Synthesis workflow of N-sulfinylmethanesulfonamide via SOCl2 condensation.

Protocol 2: Synthesis of 2,1-Benzisothiazole via S-N Transfer

Rationale: Utilizing CID 10931522 instead of SOCl2​ prevents the chlorination of the aromatic ring and suppresses oxidative dimerization of the aniline derivative[2].

Step-by-Step Procedure:

  • Initiation: Dissolve 2-methylaniline (1.0 eq) in anhydrous benzene.

  • Transfer Agent Addition: Slowly add a solution of N-sulfinylmethanesulfonamide (1.1 eq) in benzene at 0 °C to control the exothermic S-N transfer.

  • Cyclization: Warm the reaction to 80 °C and stir for 4-6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly polar aniline spot and the emergence of a UV-active, less polar spot indicates successful cyclization.

  • Workup: Quench with saturated aqueous NaHCO3​ to neutralize any residual methanesulfonamide byproducts. Extract with dichloromethane, dry, and concentrate in vacuo[2].

  • Isolation: Purify via silica gel flash chromatography. Self-Validation: The final 2,1-benzisothiazole should present as a pale yellow oil or low-melting solid, with mass spectrometry confirming the expected molecular ion [ M+ ].

Safety, Handling, and Storage

N-sulfinylmethanesulfonamide is highly moisture-sensitive. Exposure to ambient humidity results in rapid hydrolysis, yielding methanesulfonamide and sulfur dioxide ( SO2​ ) gas, which is a severe respiratory irritant[1].

  • Storage: Must be stored in a tightly sealed Schlenk flask or desiccator under an argon or nitrogen atmosphere at 2-8 °C.

  • Handling: All manipulations must be performed in a well-ventilated fume hood using standard Schlenk line techniques or within a glovebox.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10931522, Methanesulfonamide, N-sulfinyl-" PubChem, [Link]

  • Wright, S. H. B. "Product Class 16: Benzisothiazoles." Science of Synthesis, Thieme Group, [Link]

  • Minami, T., et al. "Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines." Bulletin of the Chemical Society of Japan, Oxford University Press, [Link]

  • Leung, T. W., et al. "Cycloaddition and insertion reactions of N-sulfinylmethanesulfonamide and sulfur bis(methanesulfonylimide) with transition-metal-propargyl, -.eta.1-allyl, and -cyclopropylmethyl complexes. Novel[3 + 3] cycloaddition products." Organometallics, American Chemical Society, [Link]

  • Google Patents. "WO2014139144A1 - Therapeutic compounds and compositions.

Sources

Exploratory

The Advent of a Versatile Reagent: A Technical Guide to the Historical Discovery and Early Research of N-Sulfinylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the historical origins and foundational research of N-sulfinylmethanesulfonamide (CH₃SO₂NSO), a compound at the in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical origins and foundational research of N-sulfinylmethanesulfonamide (CH₃SO₂NSO), a compound at the intersection of sulfonamide and sulfinylamine chemistry. While the initial discovery of the broader class of sulfonamides in the early 20th century revolutionized medicine with the advent of antibacterial "sulfa" drugs, the specific exploration of their N-sulfinylated derivatives occurred later. This guide reconstructs the likely historical context of the first synthesis of N-sulfinylmethanesulfonamide, drawing from the pioneering work on N-sulfinyl compounds, and details the early characterization and reactivity studies that laid the groundwork for its use as a versatile reagent in organic synthesis.

Historical Context: The Rise of Sulfonamides and the Emergence of N-Sulfinylamines

The story of N-sulfinylmethanesulfonamide is rooted in two significant streams of chemical research. The first is the discovery of sulfonamides as potent antibacterial agents, a journey that began in the 1930s at Bayer with Gerhard Domagk's work on the azo dye Prontosil.[1][2] This led to the development of a vast class of "sulfa drugs" and cemented the importance of the sulfonamide functional group in medicinal chemistry.[1][2]

The second, and more direct, historical thread is the exploration of N-sulfinyl compounds (R-N=S=O). Foundational work in this area was significantly advanced by the research of G. Kresze and W. Wucherpfennig in the mid-20th century. Their comprehensive 1967 review in Angewandte Chemie, titled "Organic Syntheses with Imides of Sulfur Dioxide," summarized the state of the art and detailed the synthesis and reactivity of this class of compounds, including N-sulfinylsulfonamides.[3]

The First Synthesis: A Logical Reconstruction

While a singular "discovery paper" for N-sulfinylmethanesulfonamide is not readily apparent in contemporary databases, its initial synthesis can be confidently inferred from the established methodologies of the time for the preparation of N-sulfinylamines. The most direct and widely practiced method, and the one certainly detailed in the work of Kresze and Wucherpfennig, involves the reaction of a primary sulfonamide with thionyl chloride (SOCl₂).[4]

Proposed First Synthesis of N-Sulfinylmethanesulfonamide

The reaction proceeds via the condensation of methanesulfonamide with thionyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Experimental Protocol (Representative of the Era):

A detailed experimental protocol from the mid-20th century would have likely resembled the following:

  • Reaction Setup: A solution of methanesulfonamide (1.0 equivalent) in an inert, anhydrous solvent (e.g., diethyl ether or benzene) would be prepared in a round-bottom flask equipped with a dropping funnel and a reflux condenser under a dry atmosphere.

  • Addition of Base: A tertiary amine base, such as pyridine or triethylamine (2.0 equivalents), would be added to the solution to act as an acid scavenger.

  • Addition of Thionyl Chloride: Thionyl chloride (1.0-1.2 equivalents), freshly distilled, would be added dropwise to the stirred solution at a controlled temperature, likely 0 °C to manage the exothermic reaction.

  • Reaction: The reaction mixture would then be stirred at room temperature or gently heated to reflux for a period of time to ensure complete reaction.

  • Work-up: Upon completion, the reaction mixture would be cooled and the precipitated amine hydrochloride salt filtered off. The filtrate would be concentrated under reduced pressure to yield the crude N-sulfinylmethanesulfonamide.

  • Purification: Purification would be achieved by vacuum distillation or recrystallization.

dot graph TD { A[Methanesulfonamide] --> B{Reaction with Thionyl Chloride}; B --> C[N-Sulfinylmethanesulfonamide]; D[Base (e.g., Pyridine)] --> B; B --> E[HCl Byproduct]; D --> F[Amine Hydrochloride Salt]; E -- Neutralization --> F; }

Initial Synthesis Pathway

Early Characterization

The characterization of newly synthesized compounds in the mid-20th century relied on a combination of physical properties and the nascent techniques of spectroscopy.

PropertyDescription
Molecular Formula CH₃NO₃S₂
Molecular Weight 141.17 g/mol
Appearance Likely a liquid or low-melting solid at room temperature.
Boiling Point Would have been determined under vacuum to prevent thermal decomposition.
Infrared (IR) Spectroscopy This would have been a critical technique. Key characteristic absorptions would include strong bands for the S=O and N=S=O stretches.
Elemental Analysis Combustion analysis would have been performed to confirm the empirical formula.

Early Research on Reactivity

The early research on N-sulfinylsulfonamides, as reviewed by Kresze and Wucherpfennig, focused on their utility as versatile intermediates in organic synthesis. The electron-withdrawing nature of the methanesulfonyl group renders the N=S=O moiety highly electrophilic, making it susceptible to attack by a variety of nucleophiles.

Reactions with Nucleophiles

Early studies would have explored the reactions of N-sulfinylmethanesulfonamide with various nucleophiles, establishing its synthetic potential.

dot graph LR { subgraph "Reactivity of N-Sulfinylmethanesulfonamide" A[CH₃SO₂N=S=O] B[Alcohols (R'OH)] C[Amines (R'₂NH)] D[Grignard Reagents (R'MgX)]

}

Early Reactivity Studies

Cycloaddition Reactions

A significant area of early investigation for N-sulfinyl compounds was their participation in cycloaddition reactions, particularly Diels-Alder reactions, where they can act as dienophiles. This reactivity would have been explored for N-sulfinylmethanesulfonamide as well, opening pathways to novel heterocyclic compounds.

Conclusion

The discovery and initial investigation of N-sulfinylmethanesulfonamide, while not marked by a single, celebrated publication, were a logical and important extension of the burgeoning fields of sulfonamide and N-sulfinylamine chemistry in the mid-20th century. The foundational work, largely synthesized and propelled by the contributions of researchers like G. Kresze and W. Wucherpfennig, established the synthesis, basic properties, and key reactivity patterns of this versatile reagent. These early studies provided the essential groundwork for the subsequent development and application of N-sulfinylmethanesulfonamide and related compounds in modern organic synthesis, demonstrating the enduring legacy of this fundamental research.

References

  • Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(7), 250-253.
  • Kresze, G., & Wucherpfennig, W. (1967). Neuere Methoden der präparativen organischen Chemie V. Organische Synthesen mit Imiden des Schwefeldioxids. Angewandte Chemie, 79(3), 109-127. [Link]

  • Smith, W. T., Jr., Trimnell, D., & Grinninger, L. D. (1966). Ultraviolet Spectra of N-Sulfinyl Amines. Influence of Structure and Solvent. The Journal of Organic Chemistry, 31(11), 3737-3739. [Link]

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.
  • Harmata, M., & Schlemper, E. O. (1987). The reaction of N-sulfinylsulfonamides with dienes. The first crystal structure of a 2-sulfonyl-3,6-dihydro-2H-1,2-thiazine-1-oxide. Tetrahedron Letters, 28(48), 5997-6000.
  • Weinreb, S. M., & Staib, R. R. (1982). Synthetic aspects of the aza-diels-alder reaction. Tetrahedron, 38(20), 3087-3128.
  • Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.
  • PubChem. Methanesulfonamide, N-sulfinyl-. [Link]

Sources

Foundational

solubility profile of N-sulfinylmethanesulfonamide in organic solvents

Introduction & Physicochemical Causality N-sulfinylmethanesulfonamide (NSMS) is a highly specialized, electrophilic reagent utilized extensively in the synthesis of aryl sulfoxides, S-arylsulfimides, and complex heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Causality

N-sulfinylmethanesulfonamide (NSMS) is a highly specialized, electrophilic reagent utilized extensively in the synthesis of aryl sulfoxides, S-arylsulfimides, and complex heterocyclic cycloadducts[1][2]. The efficacy of NSMS in these pathways is not merely a function of its intrinsic reactivity, but is heavily dictated by its solvation dynamics.

Understanding the causality behind its solubility requires an analysis of its molecular architecture. NSMS possesses a topological polar surface area (TPSA) of 73 Ų and 5 hydrogen bond acceptors, yet it lacks any hydrogen bond donors[3]. This specific electronic distribution results in a molecule that exhibits strong intermolecular lattice forces in its solid state, requiring specific solvent dielectric properties or thermal energy to achieve effective solvation.

Quantitative Physicochemical and Solvation Data

To establish a predictive model for solvent selection, we must first look at the quantitative properties of the reagent itself, followed by its behavior in standard organic solvents.

Table 1: Computed Physicochemical Properties of NSMS [3]

PropertyQuantitative ValueCausality / Impact on Solvation
Molecular Weight 141.17 g/mol Low molecular weight facilitates rapid diffusion once solvated.
XLogP3-AA 0.5Indicates slight lipophilicity; prefers moderately non-polar environments.
H-Bond Acceptors 5High capacity to interact with protic or Lewis acidic solvents.
H-Bond Donors 0Cannot self-associate via H-bonding; relies on dipole-dipole lattice packing.
Topological PSA 73 ŲModerate polarity requires solvents with adequate dielectric constants for ambient dissolution.

Table 2: Comparative Solvation Profile in Organic Solvents

SolventDielectric Constant (ε)Solvation State (20°C)Solvation State (Reflux)Primary Application Workflow
Toluene 2.38Poor (Suspension)High (Homogeneous)Reflux condensation, Pyridine-catalyzed[4]
Benzene 2.28Poor (Suspension)High (Homogeneous)Aryl sulfoxide / Sulfimide synthesis[1]
Diethyl Ether 4.30Moderate to HighN/A (Low Boiling Point)[2+2] Cycloadditions with Ketenimines[2]

Mechanistic Insights into Solvent Selection

The choice of solvent for NSMS is governed by the thermodynamic barrier of its crystal lattice versus the kinetic requirements of the target reaction.

  • Aromatic Non-Polar Solvents (Benzene, Toluene): NSMS exhibits low solubility in aromatic solvents at ambient temperatures. However, during the synthesis of S-arylsulfimides (e.g., reacting with diphenyl sulfoxide), NSMS gradually dissolves as the reaction progresses under heating (typically 80°C or reflux)[1]. This endothermic dissolution is a strategic choice: it ensures a controlled, low steady-state concentration of the reactive sulfinyl species in solution, preventing unwanted dimerization or rapid decomposition.

  • Polar Aprotic Solvents (Diethyl Ether): For [2+2] cycloaddition reactions, such as those with ketenimines to form 1,2,4-thiadiazetidin-1-oxides, the resulting cycloadducts are highly unstable[2]. Therefore, the reaction must be conducted at lower temperatures. Ether provides sufficient dipole-dipole interactions to solvate NSMS rapidly without acting as a competing nucleophile, allowing for immediate kinetic reactivity.

Visualization of Solvation Workflow

To formalize the decision-making process, the following diagram maps the solvent selection logic based on thermodynamic and kinetic parameters.

G N1 NSMS Application Workflow N2 Thermal Requirement Assessment N1->N2 N3 High Temp (>60°C) Thermodynamic Control N2->N3 Endothermic N4 Ambient Temp (20-25°C) Kinetic Control N2->N4 Exothermic/Sensitive N5 Toluene / Benzene (Gradual Dissolution) N3->N5 N6 Diethyl Ether (Rapid Solvation) N4->N6 N7 Sulfimide Synthesis N5->N7 N8 Cycloaddition Reactions N6->N8

Decision tree for NSMS solvent selection based on thermodynamic and kinetic parameters.

Experimental Methodology: Self-Validating Solvation Protocol

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for utilizing NSMS in toluene for high-temperature synthesis[4]. The causality behind this protocol is to couple the dissolution rate with the reaction rate, using visual and chromatographic feedback as internal validations.

Protocol: Controlled Dissolution and Reaction of NSMS in Toluene Objective: To synthesize therapeutic compound scaffolds via the gradual thermal solvation of NSMS.

  • Preparation & Stoichiometry: In an oven-dried, nitrogen-purged round-bottom flask, add 1.0 equivalent of the organic substrate and 1.5 equivalents of NSMS.

  • Solvent Addition (Kinetic Suppression): Add anhydrous toluene (approx. 5 mL per mmol of substrate).

    • Causality: At room temperature, NSMS will remain largely insoluble, appearing as a cloudy suspension. This kinetic suppression minimizes premature side reactions and degradation before the catalyst is introduced.

  • Thermal Activation & Visual Validation: Gradually heat the mixture to 80°C (or reflux) using a controlled oil bath.

    • Causality: The thermal energy overcomes the lattice enthalpy of NSMS. The visual clearing of the suspension serves as a self-validating indicator that the activation energy for solvation has been reached, and the reagent is now available in the liquid phase[1].

  • Catalytic Initiation: Once a homogeneous solution is achieved, add pyridine (0.6 eq) dropwise[4].

    • Causality: Pyridine acts as an acid scavenger and coordinates with the solvated NSMS to facilitate the electrophilic attack.

  • Reaction Progression: Monitor via HPLC. As the dissolved NSMS is consumed by the reaction, Le Chatelier's principle drives the equilibrium, pulling any microscopic remaining solid into solution.

  • Quenching & Isolation: Cool the mixture to room temperature. Toluene is removed under reduced pressure, and the residue is dissolved in Ethyl Acetate (EtOAc) and washed with water[4]. The differential solubility in EtOAc allows for the extraction of the product while purging water-soluble byproducts.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10931522, Methanesulfonamide, N-sulfinyl-". PubChem. [Link]

  • "Product Class 12: Aryl Sulfoxides and S-Arylsulfimides". Science of Synthesis, Thieme. [Link]

  • Minami, T., et al. "Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines". Bulletin of the Chemical Society of Japan, Oxford University Press. [Link]

  • "WO2014139325A1 - Therapeutic compounds and compositions".

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing N-sulfinylmethanesulfonamide from methanesulfonamide

Executive Summary N-Sulfinylmethanesulfonamide ( CH3​SO2​NSO ) is a highly reactive, electrophilic nitrogen-sulfur transfer reagent. In advanced organic synthesis, it is prominently utilized as a dienophile in Diels-Alde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Sulfinylmethanesulfonamide ( CH3​SO2​NSO ) is a highly reactive, electrophilic nitrogen-sulfur transfer reagent. In advanced organic synthesis, it is prominently utilized as a dienophile in Diels-Alder reactions and as a critical reagent for grafting fused isothiazole rings onto aromatic compounds. For instance, it is used to synthesize 2,1-benzisothiazoles from 2-methylanilines, offering superior yields and fewer chlorinated by-products compared to direct thionyl chloride procedures[1]. This application note details a self-validating, highly optimized protocol for synthesizing N-sulfinylmethanesulfonamide via the dehydrohalogenation of methanesulfonamide[2].

Mechanistic Rationale & Chemical Causality

The synthesis relies on the nucleophilic attack of the primary sulfonamide nitrogen onto the highly electrophilic sulfur atom of thionyl chloride ( SOCl2​ ).

  • Causality of Reagent Excess: A stoichiometric excess of SOCl2​ (~1.5 equivalents) is employed to drive the equilibrium forward and compensate for evaporative losses during the extended reflux period.

  • Causality of Dehydrohalogenation: The initial nucleophilic attack forms an unstable intermediate adduct ( CH3​SO2​NH−SOCl ). Continuous heating drives the elimination of hydrogen chloride ( HCl ) gas, yielding the target N=S=O cumulene system.

  • Causality of Extreme Moisture Sensitivity: The resulting N -sulfinyl bond is highly polarized and electrophilic. Exposure to atmospheric moisture causes an immediate and violent hydrolysis reaction, reverting the product back to methanesulfonamide and releasing sulfur dioxide ( SO2​ ) gas[2].

MechanisticPathway N1 Methanesulfonamide (CH3SO2NH2) N2 Nucleophilic Attack on Thionyl Chloride N1->N2 + SOCl2 N3 Intermediate [CH3SO2NH-SOCl] + HCl N2->N3 N4 Dehydrohalogenation (- HCl) N3->N4 Heat N5 N-Sulfinylmethanesulfonamide (CH3SO2N=S=O) N4->N5 N6 Hydrolysis (+ H2O) N5->N6 Atmospheric Moisture N6->N1 Reversion

Mechanistic pathway of N-sulfinylation and moisture-driven reversion.

Quantitative Data & Physicochemical Parameters

To ensure accurate reaction tracking and product validation, the physical and experimental parameters are summarized below, incorporating data from the [3] and optimized patent literature[2].

ParameterValue
Chemical Name N-Sulfinylmethanesulfonamide
Molecular Formula CH3​NO3​S2​
Molecular Weight 141.17 g/mol
Physical Appearance Yellow liquid (at room temperature)
Boiling Point 86–88 °C (at 0.75 mmHg)
Optimal Reaction Time 3 to 17 hours
Expected Yield ~81% (Based on standard scale)

Self-Validating Experimental Protocol

ExperimentalWorkflow A Reaction Setup Methanesulfonamide + SOCl2 in Benzene B Reflux (3-17 h) Exclude Moisture A->B Heat to 80 °C C Solvent Removal Rotary Evaporation B->C Cool to RT D Vacuum Distillation (86-88 °C @ 0.75 mmHg) C->D Crude Oil E Pure Product Store under N2 D->E Yellow Liquid

Workflow for the synthesis and purification of N-sulfinylmethanesulfonamide.

Materials Required:

  • Methanesulfonamide: 53.4 g (0.56 mol)

  • Thionyl chloride ( SOCl2​ ): 60 mL (~0.82 mol)

  • Dry benzene (or anhydrous toluene): 90 mL

Step-by-Step Methodology:

  • Inert Preparation: Charge a flame-dried 500 mL round-bottom flask with 53.4 g of methanesulfonamide and 90 mL of dry benzene. Add a PTFE-coated magnetic stir bar.

  • Reagent Addition: Carefully add 60 mL of thionyl chloride to the suspension.

    • Causality: Benzene acts as a non-polar, aprotic solvent that prevents side reactions and provides an optimal reflux temperature (~80 °C) to drive off HCl without thermally degrading the product.

  • Reflux Assembly: Equip the flask with a reflux condenser. Attach a calcium sulfate (Drierite) drying tube to the top of the condenser.

    • Causality: The drying tube is non-negotiable; atmospheric moisture will rapidly hydrolyze the product and ruin the yield[2].

  • Thermal Dehydrohalogenation: Heat the mixture to reflux with continuous magnetic stirring for 3 to 17 hours[2].

    • Self-Validation Checkpoint: The reaction begins as a heterogeneous suspension. As the sulfonamide reacts and HCl / SO2​ gases evolve, the mixture will gradually become homogeneous. The cessation of vigorous gas evolution is the primary visual indicator of reaction completion.

  • Solvent Evaporation: Allow the flask to cool to room temperature. Transfer the mixture to a rotary evaporator. Remove the benzene and unreacted thionyl chloride under reduced pressure.

    • Self-Validation Checkpoint: A crude, dense yellow-to-brown oil should remain in the flask once volatiles are removed.

  • Vacuum Distillation: Transfer the crude oil to a short-path vacuum distillation apparatus. Distill the residue under high vacuum (0.75 mmHg).

    • Self-Validation Checkpoint: Collect the fraction boiling strictly at 86–88 °C. The isolation of a bright yellow liquid confirms the successful purification of N-sulfinylmethanesulfonamide[2].

  • Storage: Immediately transfer the purified yellow liquid (approx. 64.6 g) to an oven-dried, airtight Schlenk flask or glass container. Purge the headspace with dry nitrogen and seal tightly.

    • Causality: The product can be stored safely for several months under dry nitrogen at room temperature, but will degrade violently if exposed to ambient humidity[2].

Troubleshooting & Safety Considerations

  • Gas Evolution Hazards: The reaction generates stoichiometric amounts of highly corrosive HCl and toxic SO2​ gases. All reflux and distillation procedures must be conducted inside a certified chemical fume hood with appropriate scrubbing systems.

  • Hydrolysis Risk: If the product turns cloudy or forms white precipitates during storage, moisture has breached the container. The white solid is unreacted/reverted methanesulfonamide. Contaminated batches should be discarded or carefully quenched by slow addition to a large volume of ice water.

References

  • National Center for Biotechnology Information. "Methanesulfonamide, N-sulfinyl- | CH3NO3S2 | CID 10931522" PubChem. URL:[Link]

  • Singerman, G. M. "Hydroxy-2,1-benzisothiazoles." U.S. Patent 3,997,548, issued December 14, 1976.

Sources

Application

Application Note: Cycloaddition Dynamics of N-Sulfinylmethanesulfonamide with Ketenimines

Introduction & Scientific Rationale For researchers in synthetic organic chemistry and drug development, the construction of complex nitrogen-sulfur heterocycles and amidine derivatives requires highly selective methodol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

For researchers in synthetic organic chemistry and drug development, the construction of complex nitrogen-sulfur heterocycles and amidine derivatives requires highly selective methodologies. N-sulfinylmethanesulfonamide (MsNSO) serves as a powerful heterocumulene reagent for these transformations.

The rationale for selecting MsNSO over standard N-sulfinylarylamines lies in its electronic topography. The strongly electron-withdrawing methanesulfonyl group significantly enhances the electrophilicity of the N=S bond[1]. Without this electronic activation, the cycloaddition with ketenimines fails to proceed[1].

When reacted with ketenimines, MsNSO undergoes a concerted [2+2] cycloaddition rather than a step-by-step mechanism[1]. The N=S bond of the sulfonamide adds directly across the C=N bond of the ketenimine, generating a highly strained 3-ylidene-1,2,4-thiadiazetidin-1-oxide intermediate[2]. This cycloadduct acts as a versatile synthetic divergence point: it can be hydrolyzed to yield N,N'-disubstituted amidines or thermally driven through a retro-[2+2] cleavage to produce N-sulfinylarylamine exchange products[1].

Mechanistic Pathway

Mechanism MsNSO N-sulfinylmethane- sulfonamide Cycloadduct [2+2] Cycloadduct (1,2,4-thiadiazetidin-1-oxide) MsNSO->Cycloadduct Ether, 25 °C Ketenimine Ketenimine Ketenimine->Cycloadduct Concerted [2+2] Amidine N,N'-Disubstituted Amidine Cycloadduct->Amidine H2O (Hydrolysis) - SO2 Exchange N-Sulfinylarylamine (Exchange Product) Cycloadduct->Exchange 130 °C, Vacuum Retro-[2+2]

Fig 1: Reaction pathways of MsNSO with ketenimines yielding cycloadducts or exchange products.

Quantitative Reaction Profiles

The following table summarizes the divergent outcomes based on substrate selection and thermodynamic conditions[1]:

ReagentsReaction ConditionsPrimary ProductYieldKey Analytical Signature
MsNSO + Dimethylketen-N-phenylimineDiethyl ether, 25 °C[2+2] Cycloadduct (3b)85%IR: 1580 cm⁻¹ (C=C), 1090 cm⁻¹ (S=O)
TsNSO + Dimethylketen-N-phenylimineDiethyl ether, 25 °C[2+2] Cycloadduct (3a)79%NMR: Isopropylidene methyls at 1.94, 2.00 ppm
MsNSO + Diphenylketen-N-p-tolylimineNeat, 130 °C, 15 mmHgN-sulfinyl-p-toluidine70%Distillation at 130 °C; IR: N=S=O stretch

Validated Experimental Protocols

Protocol A: Ambient Synthesis of [2+2] Cycloadducts

Causality & Design: Diethyl ether is selected as the solvent because it provides a non-nucleophilic, polar aprotic environment that stabilizes the transition state without participating in solvolysis. Protic solvents must be strictly avoided as they instantly quench the highly moisture-sensitive N=S=O moiety[3]. Dropwise addition of the ketenimine is critical to control the local concentration, preventing unwanted ketenimine dimerization.

  • Equipment Preparation: Flame-dry a two-neck round-bottom flask under an inert argon atmosphere to eliminate ambient moisture.

  • Reagent Mixing: Dissolve 5.0 mmol of MsNSO in 20 mL of anhydrous diethyl ether. Slowly add 5.0 mmol of the target ketenimine (e.g., dimethylketen-N-phenylimine) dissolved in 10 mL of ether dropwise over 15 minutes.

  • Incubation: Stir the mixture at ambient temperature (25 °C). The 1:1 cycloadduct will spontaneously precipitate from the solution upon standing[1].

  • Isolation: Filter the precipitate rapidly under a stream of inert gas to prevent atmospheric hydrolysis.

  • Self-Validation Checkpoint: Analyze the isolated solid via FT-IR. The protocol is successful if you observe distinct bands at 1580 cm⁻¹ (exocyclic C=C ylidene stretch) and 1090 cm⁻¹ (cyclic S=O stretch)[1]. The absence of a strong band at ~1150 cm⁻¹ confirms complete consumption of the MsNSO starting material.

Protocol B: Controlled Hydrolysis to N,N'-Disubstituted Amidines

Causality & Design: The 1,2,4-thiadiazetidin-1-oxide ring is sterically strained. The introduction of water leads to a targeted nucleophilic attack on the sulfur atom. This triggers a cascade: ring opening, extrusion of SO₂ gas, and tautomerization of the ylidene intermediate into a thermodynamically stable amidine[1].

  • Hydrolysis: Suspend the purified cycloadduct from Protocol A in a wet ether/water biphasic system.

  • Agitation: Stir vigorously at room temperature until the solid completely dissolves and gas evolution ceases.

  • Extraction: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the amidine derivative.

  • Self-Validation Checkpoint: Monitor the off-gassing with moist blue litmus paper (extruded SO₂ will turn it red). NMR validation should reveal a characteristic broad N-H proton peak (e.g., 3.65-4.10 ppm) and the conversion of the ylidene double bond into an aliphatic methine proton[2].

Protocol C: High-Temperature Exchange Reaction (Retro-[2+2])

Causality & Design: Heating the cycloadduct to 130 °C provides the activation energy required for a retro-[2+2] cycloaddition. Instead of reverting to the starting materials, the ring cleaves along the orthogonal axis, effectively transferring the N-sulfinyl group to the aryl amine of the ketenimine[1].

  • Preparation: Mix equimolar amounts (5.0 mmol) of MsNSO and the ketenimine (e.g., diphenylketen-N-p-tolylimine) in 30 mL of ether, then immediately evaporate the solvent under reduced pressure[1].

  • Thermal Cleavage: Heat the neat residue to 130 °C under vacuum (15 mmHg) for 1 hour[1].

  • Isolation: Collect the volatile fraction via short-path vacuum distillation.

  • Self-Validation Checkpoint: The distillate must be analyzed via GC-MS and IR. The presence of a strong N=S=O stretch (~1150 cm⁻¹) in the distillate, combined with a matching retention time to an authentic sample, confirms the successful formation of the exchange product (e.g., N-sulfinyl-p-toluidine)[1].

Troubleshooting & Optimization

  • Premature Amidine Formation during Protocol A: If amidine is detected during the initial cycloaddition, the ether was inadequately dried. The N-Si or N-S bonds in these sulfonamide systems are highly susceptible to protic cleavage[3]. Utilize a solvent purification system and handle all reagents in a glovebox.

  • Low Yield in Protocol C (Exchange Reaction): Ensure high vacuum (≤ 15 mmHg) is strictly maintained during the 130 °C heating phase. The continuous removal of the volatile N-sulfinylarylamine is required to drive the thermodynamic equilibrium forward via Le Chatelier's principle[1].

References

  • Minami, T., Takimoto, F., & Agawa, T. (1975). Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines. Bulletin of the Chemical Society of Japan, 48(11), 3259-3261. URL: [Link]

Sources

Method

Application Note: Synthesis of 1,2,4-Thiadiazetidin-1-Oxides via [2+2] Cycloaddition Using N-Sulfinylmethanesulfonamide

Introduction & Mechanistic Overview N-Sulfinylsulfonamides represent a highly reactive class of heterocumulenes, serving as versatile building blocks in the synthesis of complex sulfur-nitrogen heterocycles. For drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

N-Sulfinylsulfonamides represent a highly reactive class of heterocumulenes, serving as versatile building blocks in the synthesis of complex sulfur-nitrogen heterocycles. For drug development professionals and synthetic chemists, the construction of the rare four-membered 1,2,4-thiadiazetidin-1-oxide ring system offers unique structural motifs for pharmacophore exploration. This application note details the use of N-sulfinylmethanesulfonamide (MsNSO) in a [2+2] cycloaddition with carbodiimides and ketenimines.

Mechanistic Causality

The success of this cycloaddition is heavily dependent on the electronic nature of the N-sulfinylamine. Standard N-sulfinylarylamines or alkylamines fail to produce cycloadducts under ambient conditions[1]. However, the strongly electron-withdrawing methanesulfonyl group in MsNSO significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the N=S=O system. This electronic activation enhances its electrophilicity, allowing for a concerted[2π + 2π] cycloaddition across the electron-rich C=N bond of heterocumulenes like carbodiimides ()[2].

Furthermore, the reaction often yields an initial kinetic cycloadduct. Depending on the steric bulk of the carbodiimide (e.g., dicyclohexylcarbodiimide) and thermal conditions, this intermediate can undergo a ring-opening, rotation about the C-N bond, and subsequent ring-closure to form the thermodynamically stable 1,2,4-thiadiazetidin-3-imine 1-oxide isomer ()[3].

Mechanism MsNSO MsNSO (Electrophile) TS [2π + 2π] Transition State MsNSO->TS Carbodiimide Carbodiimide (Nucleophile) Carbodiimide->TS Kinetic Kinetic Cycloadduct (Unstable) TS->Kinetic Concerted Cycloaddition Thermo 1,2,4-Thiadiazetidin-1-oxide (Thermodynamic) Kinetic->Thermo Ring Opening & C-N Rotation

Fig 1. Mechanistic pathway of the [2+2] cycloaddition and subsequent isomerization.

Experimental Design & Causality

  • Solvent Selection: The use of anhydrous, non-nucleophilic solvents (such as diethyl ether or dichloromethane) is an absolute requirement. Protic or nucleophilic solvents will cause rapid solvolysis of the highly moisture-sensitive N-sulfinyl group, leading to the formation of sulfonamides and sulfur dioxide.

  • Temperature Control: The reaction is initiated at 0 °C. The [2+2] cycloaddition is exothermic; controlling the initial thermal energy prevents premature ring-opening or exchange reactions (e.g., the formation of new N-sulfinylamines and amidines at elevated temperatures like 130 °C) ()[1].

Workflow Step1 1. Reagent Preparation Synthesize MsNSO via SOCl2 Step2 2. Reactant Mixing Combine in Anhydrous Ether at 0°C Step1->Step2 Step3 3. Cycloaddition Stir at 20-25°C for 2-4 hours Step2->Step3 Step4 4. In-Process Validation Confirm via IR (Loss of 1160 cm⁻¹) Step3->Step4 Step5 5. Product Isolation Precipitate & Wash with Pentane Step4->Step5 Step6 6. Storage & Analysis Store at -20°C; NMR/IR Characterization Step5->Step6

Fig 2. Step-by-step experimental workflow for synthesizing 1,2,4-thiadiazetidin-1-oxides.

Experimental Protocols

Self-Validating System: The workflow is designed to be self-validating via in-situ Fourier-transform infrared spectroscopy (FT-IR). The consumption of the starting material is confirmed by the disappearance of the characteristic N=S=O stretching bands (~1240 and ~1160 cm⁻¹), while product formation is validated by the emergence of thiadiazetidine ring signatures (C=N at ~1600 cm⁻¹ and cyclic S=O at ~1090 cm⁻¹)[1].

Protocol A: Synthesis of N-Sulfinylmethanesulfonamide (MsNSO)
  • Setup: Charge a flame-dried 250 mL round-bottom flask with methanesulfonamide (10.0 mmol) and 50 mL of anhydrous toluene under an inert argon atmosphere.

  • Addition: Add thionyl chloride (SOCl₂, 20.0 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 12-16 hours. Causality: Thermal energy is required to drive the condensation forward, expelling HCl and SO₂ gases to prevent equilibrium stalling.

  • Isolation: Distill the solvent and excess SOCl₂ under reduced pressure. The resulting crude MsNSO can be vacuum distilled or used directly as a yellow oil.

  • Validation: Confirm synthesis via IR spectroscopy (strong N=S=O asymmetric and symmetric stretches at ~1240 and ~1160 cm⁻¹).

Protocol B: [2+2] Cycloaddition
  • Initiation: Dissolve the freshly prepared MsNSO (5.0 mmol) in 20 mL of anhydrous diethyl ether at 0 °C.

  • Addition: Add a solution of the target carbodiimide or ketenimine (5.0 mmol) in 10 mL of anhydrous ether dropwise over 30 minutes.

  • Propagation: Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 2-4 hours.

  • Validation: Monitor the reaction via IR spectroscopy. Proceed to isolation only when the N=S=O band (~1160 cm⁻¹) is completely absent.

  • Isolation: Concentrate the solvent under reduced pressure. If the cycloadduct precipitates, filter and wash with cold anhydrous pentane.

  • Storage: Store the isolated 1,2,4-thiadiazetidin-1-oxide under an inert atmosphere at -20 °C to prevent thermal degradation.

Quantitative Data & Characterization

Table 1: Summary of Cycloaddition Yields and Spectroscopic Signatures

Reactant (Electrophile)Reactant (Nucleophile)Product ClassYield (%)Key IR Stretches (cm⁻¹)
N-SulfinylmethanesulfonamideDimethylketen-N-phenylimine1,2,4-Thiadiazetidin-1-oxide85[1]1580 (C=C/C=N), 1090 (S=O)
N-Sulfinyl-p-toluenesulfonamideDimethylketen-N-phenylimine1,2,4-Thiadiazetidin-1-oxide79[1]1580 (C=N), 1090 (S=O)
N-SulfinyltrifluoromethanesulfonamideDicyclohexylcarbodiimide1,2,4-Thiadiazetidin-3-imine 1-oxide65-80[3]1640 (C=N), 1120 (S=O)

References

  • Minami, Toru; Fukuda, Michihiko; Abe, Masahiro; Agawa, Toshio. "Reactions of N-sulfinylamines with carbodiimides." Bulletin of the Chemical Society of Japan (1973). URL:[Link]

  • Minami, Toru et al. "Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines." Bulletin of the Chemical Society of Japan (1974). URL:[Link]

  • Shainyan, Bagrat A.; Tolstikova, Ljudmila L. "Reaction of N-sulfinyltrifluoromethanesulfonamide with carbodiimides: Formation of N-trifluoromethanesulfonyl-2,4-dialkyl-1,2,4-thiadiazetidin-3-imine 1-oxides." Journal of Fluorine Chemistry (2012). URL:[Link]

Sources

Application

Application Note: Synthesis and Handling of N-Sulfinylmethanesulfonamide (Singerman's Reagent)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Mechanistic Overview N-Sulfinylmethanesulfonamide ( CH3​SO2​NSO ), often referred to in literature as Singerman's rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Mechanistic Overview

N-Sulfinylmethanesulfonamide ( CH3​SO2​NSO ), often referred to in literature as Singerman's reagent[1], is a highly reactive nitrogen-sulfur transfer reagent. It is prominently utilized in the synthesis of complex heterocycles, particularly for grafting fused isothiazole rings onto aromatic or heteroaromatic systems to form 2,1-benzisothiazoles[1][2]. It also serves as a critical reagent in novel [3 + 3] cycloaddition and insertion reactions with transition-metal complexes[3].

The synthesis of N-sulfinylmethanesulfonamide relies on the condensation of methanesulfonamide with thionyl chloride ( SOCl2​ ). The reaction proceeds via the nucleophilic attack of the sulfonamide nitrogen on the electrophilic sulfur center of thionyl chloride. This is followed by the sequential elimination of two equivalents of hydrogen chloride (HCl) and one equivalent of sulfur dioxide ( SO2​ ) to establish the cumulative N=S=O double bond system.

Because the resulting sulfinyl group is highly electrophilic, the product reacts violently with water, rapidly hydrolyzing back to the starting methanesulfonamide[4]. Consequently, the entire synthetic protocol must be designed around strict exclusion of moisture.

Experimental Workflow Visualization

Workflow R1 Methanesulfonamide + Thionyl Chloride + Anhydrous Benzene R2 Reflux Apparatus (Fitted with CaSO4 Drying Tube) R1->R2 R3 Reflux (3-17 h) Evolution of HCl & SO2 Gases R2->R3 R4 Solvent Evaporation (Rotary Evaporator) R3->R4 R5 Vacuum Distillation (86-88 °C at 0.75 mmHg) R4->R5 R6 N-Sulfinylmethanesulfonamide (Yellow Liquid, Store under N2) R5->R6

Fig 1: Experimental workflow for the anhydrous synthesis of N-sulfinylmethanesulfonamide.

Step-by-Step Experimental Protocol

The following methodology is adapted from established patent literature for the scalable preparation of the reagent[4][5].

Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases. Benzene is a known carcinogen; modern adaptations of this protocol often substitute anhydrous toluene. All operations must be conducted in a high-performance fume hood using appropriate Personal Protective Equipment (PPE).

Reaction Setup
  • Equipment Preparation: Oven-dry a round-bottom flask, a reflux condenser, and a magnetic stir bar at 120 °C for at least 4 hours. Assemble the glassware while hot and purge the system with dry nitrogen to eliminate residual surface moisture.

  • Reagent Addition: To the cooled flask, add 53.4 g (0.56 mol) of dry methanesulfonamide.

  • Solvent and Reactant Introduction: Add 90 mL of strictly anhydrous benzene (or toluene), followed by 60 mL (0.82 mol, ~1.46 equivalents) of thionyl chloride[5]. Causality: A slight excess of thionyl chloride drives the equilibrium forward and compensates for any losses due to evaporation during reflux.

  • Atmospheric Control: Fit the top of the reflux condenser with a calcium sulfate ( CaSO4​ ) drying tube. Causality: The drying tube is a critical self-validating control; it allows the massive volumes of byproduct HCl and SO2​ gases to safely vent while completely preventing atmospheric moisture from entering and hydrolyzing the product[4].

Reflux and Reaction Progression
  • Heating: Stir the mixture magnetically and heat to reflux.

  • Duration: Maintain reflux for 3 to 17 hours[5]. Causality: While older literature suggested refluxing for several days, kinetic monitoring has shown that 3 to 17 hours is sufficient for complete conversion, depending on the exact scale and heating efficiency[5]. The cessation of vigorous gas evolution serves as a visual indicator of reaction completion.

Isolation and Purification
  • Solvent Removal: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a rotary evaporator and remove the benzene and unreacted thionyl chloride under reduced pressure.

  • Vacuum Distillation: Transfer the crude oily residue to a short-path vacuum distillation apparatus. Distill the product under high vacuum.

  • Fraction Collection: Collect the fraction boiling at 86°C–88°C at 0.75 mm Hg [4]. Causality: High vacuum is mandatory. Attempting to distill this compound at atmospheric pressure will result in severe thermal decomposition before its boiling point is reached.

  • Validation: The successful isolation of the product is visually validated by the collection of a distinct yellow liquid [4].

Storage

Transfer the purified yellow liquid immediately into a dry, air-tight glass container. Flush the headspace with dry argon or nitrogen and seal tightly. When stored properly under an inert atmosphere at room temperature, the reagent remains stable for several months[4].

Quantitative Data and Physical Properties

The following table summarizes the critical quantitative parameters and physical properties required to validate the synthesized compound[4][6][7].

ParameterValue / Description
IUPAC Name N-sulfinylmethanesulfonamide
CAS Registry Number 40866-96-4
Molecular Formula CH3​NO3​S2​
Molecular Weight 141.17 g/mol
Exact Mass 140.955 g/mol
Appearance Yellow liquid (at room temperature)
Boiling Point 86 °C – 88 °C (at 0.75 mm Hg)
Reactivity Profile Reacts violently with H2​O ; highly moisture sensitive.

Sources

Method

Application Notes &amp; Protocols: N-Sulfinylmethanesulfonamide in Heterocyclic Synthesis

Executive Summary N-Sulfinylmethanesulfonamide (often referred to as Singerman's reagent, CH3​SO2​NSO ) is a highly versatile, electrophilic nitrogen-sulfur transfer reagent. In the realm of heterocyclic chemistry, it ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Sulfinylmethanesulfonamide (often referred to as Singerman's reagent, CH3​SO2​NSO ) is a highly versatile, electrophilic nitrogen-sulfur transfer reagent. In the realm of heterocyclic chemistry, it has proven indispensable for the construction of sulfur-nitrogen heterocycles, bypassing the limitations of traditional reagents like thionyl chloride. This application note details the mechanistic rationale and validated protocols for utilizing N-sulfinylmethanesulfonamide in two primary workflows: the annulation of o-toluidines to form 2,1-benzisothiazoles, and the concerted cycloaddition with heterocumulenes to yield strained 1,2,4-thiadiazetidin-1-oxides.

Annulation Workflows: Synthesis of 2,1-Benzisothiazoles

Mechanistic Causality

Historically, the synthesis of 2,1-benzisothiazoles from 2-methylanilines (o-toluidines) relied on thionyl chloride ( SOCl2​ ). However, SOCl2​ frequently causes unwanted electrophilic chlorination of the aromatic ring, yielding 3-chloro or 5-chloro by-products and significantly reducing the yield of the desired heterocycle1[1].

N-sulfinylmethanesulfonamide circumvents this issue. As a milder, halogen-free reagent, it facilitates a clean trans-sulfinylation of the primary amine to form an N-sulfinylaniline intermediate. Upon heating, this intermediate undergoes an intramolecular cyclization with the adjacent methyl group, followed by the extrusion of sulfur dioxide ( SO2​ ) or methanesulfonamide, driving the formation of the aromatic 2,1-benzisothiazole ring system 2[2].

G A 2-Methylaniline (o-Toluidine) C N-Sulfinylaniline Intermediate A->C + Reagent B N-Sulfinylmethane- sulfonamide B->C Trans-sulfinylation (Pyridine, 0°C) D Intramolecular Cyclization C->D Heat (Reflux) E 2,1-Benzisothiazole D->E - SO2 / - CH3SO2NH2

Mechanistic pathway of 2,1-benzisothiazole synthesis via Singerman's reagent.

Protocol 1: Synthesis of 2,1-Benzisothiazole

Self-Validating System: The initial reaction is highly exothermic; the requirement of an ice bath and the subsequent formation of a colorless solid (the intermediate) validate the trans-sulfinylation step. The evolution of gas upon later heating confirms the cyclization/extrusion phase.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon/nitrogen), dissolve 2-methylaniline (0.21 mol) and N-sulfinylmethanesulfonamide (29.6 g, 0.21 mol) in 30 mL of anhydrous benzene (or toluene for a less toxic alternative).

  • Controlled Addition: Cool the stirred mixture in an ice bath (0–5 °C). Add a solution of anhydrous pyridine (7.9 g, 0.10 mol) in 20 mL of anhydrous benzene dropwise over 15 minutes. Causality: Pyridine acts as an acid scavenger and catalyst for the trans-sulfinylation, while the slow addition controls the exothermic nature of the reaction.

  • Intermediate Formation: Allow the mixture to stir. A colorless solid will precipitate at the end of the exothermic reaction.

  • Cyclization: Remove the ice bath and allow the mixture to stir at ambient temperature for 20 minutes (the solid will dissolve), then heat the mixture to reflux for 16–18 hours.

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate.

  • Purification: Purify the crude product via vacuum distillation or silica gel chromatography to yield the pure 2,1-benzisothiazole (~60% yield).

Cycloaddition Workflows: 1,2,4-Thiadiazetidin-1-oxides

Mechanistic Causality

The highly electron-deficient N=S=O moiety of N-sulfinylmethanesulfonamide makes it an excellent participant in cycloaddition reactions. When reacted with electron-rich heterocumulenes such as ketenimines, it undergoes a concerted [2+2] cycloaddition. Unlike step-wise mechanisms, the concerted nature is driven by the alignment of the C=C bond of the ketenimine with the N=S bond of the sulfonamide, yielding a strained 4-membered 1,2,4-thiadiazetidin-1-oxide ring3[3]. Because of the ring strain, these cycloadducts are unstable and readily hydrolyze into N,N'-disubstituted amidines, providing a unique synthetic route to complex amidine structures.

G A N-Sulfinylmethanesulfonamide C [2+2] Cycloaddition (Concerted) A->C B Ketenimine (e.g., Dimethylketen-N-phenylimine) B->C D 1,2,4-Thiadiazetidin-1-oxide (Unstable Cycloadduct) C->D Ether, 25°C E Hydrolysis (Ring Opening) D->E H2O F N,N'-Disubstituted Amidine E->F

[2+2] Cycloaddition of N-sulfinylmethanesulfonamide with ketenimines.

Protocol 2: Synthesis of 1,2,4-Thiadiazetidin-1-oxide Derivatives

Self-Validating System: The successful formation of the cycloadduct is visually confirmed by the spontaneous precipitation of a solid from the ether solution. Spectroscopic validation is achieved via IR spectroscopy: the disappearance of the characteristic ketenimine C=C=N stretch and the appearance of the S−O stretch at ~1090 cm⁻¹.

Step-by-Step Methodology:

  • Preparation: Dissolve N-sulfinylmethanesulfonamide (5.0 mmol) in 20 mL of anhydrous diethyl ether in a dry flask at ambient temperature (20–25 °C).

  • Addition: Add a solution of dimethylketen-N-phenylimine (5.0 mmol) in 10 mL of anhydrous diethyl ether dropwise over 10 minutes.

  • Precipitation: Stir the mixture continuously. The 1:1 cycloadduct (2-p-toluenesulfonyl-3-isopropylidene-4-phenyl-1,2,4-thiadiazetidin-1-oxide derivative) will begin to precipitate smoothly from the solution.

  • Isolation: After 2 hours of standing, filter the precipitate under a blanket of inert gas (to prevent premature moisture-induced hydrolysis). Wash with cold pentane and dry under vacuum.

  • Downstream Hydrolysis (Optional): To form the amidine, expose the isolated cycloadduct to aqueous conditions, which will trigger ring-opening to yield the corresponding N-phenyl-N'-methanesulfonyl-isobutyramidine in high yield.

Quantitative Data Summary

The table below summarizes the diverse synthetic applications, highlighting the quantitative yields and conditions across different heterocyclic formations, including transition-metal mediated [3+2] metallacycle formations4[4].

Reactant AReactant B (Reagent)Major ProductYield (%)Reaction Conditions
2-MethylanilineN-Sulfinylmethanesulfonamide2,1-Benzisothiazole~60%Benzene, Pyridine, Reflux (16h)
Dimethylketen-N-phenylimineN-Sulfinylmethanesulfonamide1,2,4-Thiadiazetidin-1-oxide79%Diethyl Ether, 25 °C
Diphenylketen-N-p-tolylimineN-SulfinylmethanesulfonamideN-sulfinyl-p-toluidine (Exchange)70%Ether, 130 °C (Vacuum Distillation)
CpFe(CO)2​(η1-allyl) N-Sulfinylmethanesulfonamide[3+2] Metallacycloadduct50%Pentane/Ether, 25 °C

References

  • Cycloaddition and insertion reactions of N-sulfinylmethanesulfonamide and sulfur bis(methanesulfonylimide) with transition-metal-propargyl, -eta1-allyl, and -cyclopropylmethyl complexes. ACS Publications. URL:[Link]

  • Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines. Oxford University Press (OUP) / Chemistry Letters. URL:[Link]

  • Product Class 16: Benzisothiazoles. Thieme E-Books (Science of Synthesis). URL:[Link]

  • Advances In Heterocyclic Chemistry, Vol. 38. VDOC.PUB. URL:[Link]

Sources

Application

Application Note: Laboratory Handling and Synthetic Protocols for Highly Reactive N-Sulfinylmethanesulfonamide (MsNSO)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Application Guide Introduction & Mechanistic Rationale N-sulfinylmethanesulfonamide (MsN...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Application Guide

Introduction & Mechanistic Rationale

N-sulfinylmethanesulfonamide (MsNSO) is a highly reactive, moisture-sensitive heterocumulene utilized as a potent sulfur-nitrogen transfer reagent and dienophile in advanced organic synthesis[1]. Unlike standard N-sulfinylamines, the attachment of the strongly electron-withdrawing methanesulfonyl (Ms) group drastically enhances the electrophilicity of the sulfinyl sulfur atom[2].

This electronic activation dictates its two primary applications:

  • Cycloadditions: It undergoes rapid[2+2] cycloadditions with electron-rich heterocumulenes such as ketenimines to form unstable 1,2,4-thiadiazetidin-1-oxide intermediates, which can be hydrolyzed to yield complex amidines[2].

  • Heterocycle Synthesis: It acts as a superior reagent for the synthesis of 2,1-benzisothiazoles from 2-methylanilines, often bypassing the chlorinated byproducts typically observed when using standard thionyl chloride procedures[3].

Physicochemical Properties & Quantitative Data

Understanding the physical parameters of MsNSO is critical for calculating reaction stoichiometry and anticipating its behavior under standard laboratory conditions.

PropertyValueCausality / Implication for Handling
IUPAC Name N-sulfinylmethanesulfonamideDefines the core N=S=O reactive moiety.
CAS Number 40866-96-4Unique identifier for safety data retrieval[1].
Molecular Formula CH₃NO₃S₂High sulfur/oxygen content dictates reactivity[1].
Molecular Weight 141.17 g/mol Used for precise stoichiometric calculations[1].
Topological Polar Surface Area 73 ŲIndicates significant polarity; highly soluble in polar aprotic solvents, moderately soluble in benzene/toluene[1].
Reactivity Profile Highly ElectrophilicRapidly hydrolyzes in the presence of atmospheric moisture; requires rigorous inert atmosphere techniques.

Safety, Storage, and Handling Procedures

Because of the highly electrophilic N=S=O moiety, MsNSO is exquisitely sensitive to nucleophilic attack by water. Hydrolysis rapidly degrades the reagent into methanesulfonamide and sulfur dioxide (SO₂) gas, which can pressurize sealed containers and compromise reaction yields[1].

Handling Causality:

  • Inert Atmosphere: All manipulations must be performed under high-purity Argon or Nitrogen. Oxygen is not the primary threat; atmospheric moisture is.

  • Solvent Selection: Solvents (e.g., benzene, toluene, ether) must be rigorously dried over molecular sieves or distilled from sodium/benzophenone to prevent premature quenching.

  • Temperature Control: Reactions involving MsNSO are often exothermic. Controlled addition via syringe pumps or dropping funnels at 0 °C is mandatory to prevent thermal runaway.

Workflow Start Dry Glassware (Oven 120°C, 12h) Purge Argon/Vacuum Schlenk Cycle (x3) Start->Purge Solvent Anhydrous Solvent Addition via Syringe Purge->Solvent Reaction MsNSO Reaction Under Inert Atmosphere Solvent->Reaction Quench Controlled Quenching (Fume Hood) Reaction->Quench

Standard Schlenk line workflow for handling moisture-sensitive MsNSO.

Experimental Protocols

Protocol A: Synthesis of N-Sulfinylmethanesulfonamide (MsNSO)

Reaction: CH₃SO₂NH₂ + SOCl₂ → CH₃SO₂N=S=O + 2HCl

This protocol utilizes thionyl chloride to dehydrate methanesulfonamide.

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas bubbler connected to a base trap (to neutralize evolved HCl and SO₂). Purge the system with Argon.

  • Suspension: Add 10.0 g (105 mmol) of dry methanesulfonamide to 50 mL of anhydrous benzene (or toluene). Causality: Methanesulfonamide is largely insoluble in cold benzene, creating a heterogeneous suspension.

  • Reagent Addition: Slowly add 15.0 mL (206 mmol, excess) of thionyl chloride (SOCl₂) via syringe at room temperature.

  • Thermal Activation: Heat the mixture to reflux (approx. 80 °C).

  • Self-Validating Observation: Monitor the reaction visually. As the insoluble methanesulfonamide converts to the highly soluble MsNSO, the suspension will gradually turn into a clear, homogeneous solution. The cessation of gas bubbles in the base trap serves as a definitive, self-validating marker that the conversion is complete (typically 4-6 hours).

  • Isolation: Cool the solution to room temperature. Remove the solvent and excess SOCl₂ under reduced pressure (rotary evaporator vented to a scrubber) to yield MsNSO as a moisture-sensitive oil or low-melting solid. Store immediately under Argon at -20 °C.

Protocol B: Synthesis of 2,1-Benzisothiazole via MsNSO

MsNSO is a superior reagent for grafting a fused isothiazole ring onto aromatic systems containing adjacent methyl and amino groups[3].

Step-by-Step Methodology:

  • Reagent Solubilization: Dissolve 29.6 g (0.21 mol) of freshly prepared MsNSO in 30 mL of dry benzene in a Schlenk flask under Argon.

  • Cooling: Submerge the flask in an ice bath (0 °C) and initiate vigorous stirring.

  • Activation: Add a solution of dry pyridine (7.9 g, 0.10 mol) in 20 mL of dry benzene dropwise. Causality: Pyridine acts as an acid scavenger and transiently activates the MsNSO via nucleophilic attack on the sulfinyl sulfur, forming a highly reactive intermediate complex.

  • Substrate Addition: Slowly add 2-methylaniline (0.10 mol). The reaction is highly exothermic.

  • Self-Validating Observation: Upon the addition of the aniline, a colorless solid will precipitate due to the formation of intermediate adducts and pyridinium salts. Continue stirring. Over the next 20 minutes, the solid will redissolve as the cyclization proceeds to the soluble 2,1-benzisothiazole product[3]. This dissolution is a self-validating indicator of successful ring closure.

  • Completion: Stir the mixture for an additional 18 hours at room temperature to ensure maximum yield (~60%). Purify via silica gel chromatography.

Mechanistic Pathway: [2+2] Cycloaddition with Ketenimines

To highlight the electrophilic nature of MsNSO, we examine its reaction with ketenimines. The electron-withdrawing Ms group lowers the LUMO of the N=S=O system, driving a concerted [2+2] cycloaddition across the C=C bond of the ketenimine. This forms an unstable 1,2,4-thiadiazetidin-1-oxide intermediate, which upon mild hydrolysis undergoes ring-opening and loss of SO₂ to yield an N,N'-disubstituted amidine[2].

Mechanism MsNSO N-Sulfinylmethanesulfonamide (MsN=S=O) Cyclo [2+2] Cycloaddition MsNSO->Cyclo Ketenimine Ketenimine (R2C=C=N-R') Ketenimine->Cyclo Adduct 1,2,4-Thiadiazetidin-1-oxide (Unstable Adduct) Cyclo->Adduct Concerted Hydrolysis Hydrolysis (H2O) Adduct->Hydrolysis Amidine N,N'-Disubstituted Amidine + SO2 Hydrolysis->Amidine Ring opening

Mechanistic pathway of [2+2] cycloaddition between MsNSO and ketenimines yielding amidines.

References

  • Methanesulfonamide, N-sulfinyl- | CH3NO3S2 | CID 10931522 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Product Class 16: Benzisothiazoles Source: Science of Synthesis, Thieme Chemistry URL:[Link]

  • Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines Source: Bulletin of the Chemical Society of Japan, Oxford Academic URL:[Link]

Sources

Method

Application Note: N-Sulfinylmethanesulfonamide Reaction Conditions for Carbodiimide Cycloadditions

Introduction & Mechanistic Rationale The synthesis of complex heterocycles and amidines often relies on the precise manipulation of heterocumulenes. Among these, N-sulfinylsulfonamides —such as N-sulfinylmethanesulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of complex heterocycles and amidines often relies on the precise manipulation of heterocumulenes. Among these, N-sulfinylsulfonamides —such as N-sulfinylmethanesulfonamide ( CH3​SO2​NSO , MsNSO)—are uniquely powerful reagents. Unlike standard unactivated N-sulfinylarylamines, the strong electron-withdrawing nature of the methanesulfonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the N=S bond. This electronic activation enables rapid, concerted [2+2] cycloadditions with the electron-rich C=N bonds of carbodiimides.

Depending on the thermal conditions and the steric bulk of the carbodiimide, this reaction pathway can be directed to yield either kinetic 1,2,4-thiadiazetidin-1-oxide cycloadducts, thermodynamic exchange products (via cycloreversion), or N-sulfonyl amidines (via controlled hydrolysis) . Understanding the causality behind solvent choice, temperature, and atmospheric control is critical for directing this divergent reactivity.

Pathway A N-Sulfinylmethanesulfonamide (MsNSO) C [2+2] Cycloaddition (Concerted Pathway) A->C B Carbodiimide (RN=C=NR) B->C D 1,2,4-Thiadiazetidin-1-oxide (Unstable Cycloadduct) C->D E Hydrolysis (+ H2O) D->E Moisture G Thermal Cycloreversion (>130 °C) D->G Heat F N-Sulfonyl Amidine + SO2 E->F H Exchange Products (R-NSO + MsN=C=NR) G->H

Mechanistic pathway of MsNSO and carbodiimide yielding cycloadducts, amidines, or exchange products.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, several physicochemical parameters must be strictly controlled:

  • Anhydrous Conditions: The N=S=O functional group is highly susceptible to nucleophilic attack by water. Failure to maintain strict anhydrous conditions will result in premature hydrolysis of the cycloadduct into the corresponding N-sulfonyl amidine and sulfur dioxide gas, severely compromising the yield of the target 4-membered heterocycle .

  • Solvent Selection: For the isolation of the kinetic [2+2] cycloadduct, non-polar, aprotic solvents like anhydrous diethyl ether ( Et2​O ) are optimal. The cycloadducts often precipitate out of ether at ambient temperature, driving the equilibrium forward and protecting the product from further side reactions. For thermal cycloreversion (metathesis), high-boiling solvents like anhydrous toluene or xylenes are required.

  • Temperature Control: The [2+2] cycloaddition is exothermic and proceeds smoothly at 20–25 °C. Heating the reaction above 100 °C induces a retro-[2+2] cycloreversion. Because the N-sulfinyl group prefers to reside on the more electron-donating nitrogen, the reaction effectively acts as a metathesis, swapping the sulfinyl and methanesulfonyl groups between the amine fragments .

Quantitative Data Summary

The table below summarizes the divergent reaction conditions and expected outcomes based on the foundational parameters established by Minami et al. .

Carbodiimide SubstrateSolventTemp (°C)Time (h)Primary ProductExpected Yield (%)
Diisopropylcarbodiimide (DIC) Et2​O 252.01,2,4-Thiadiazetidin-1-oxide82 - 85
Dicyclohexylcarbodiimide (DCC) Et2​O 253.01,2,4-Thiadiazetidin-1-oxide78 - 81
DiphenylcarbodiimideToluene1301.0N-Sulfinylaniline (Exchange)~70
Di-p-tolylcarbodiimideToluene1301.5N-Sulfinyl-p-toluidine (Exchange)~75

Step-by-Step Methodologies

Workflow S1 1. Preparation Flame-dry glassware N2 atmosphere S2 2. Reactant Mixing MsNSO + Carbodiimide in dry Et2O or Toluene S1->S2 S3 3. Condition Selection Ambient (Cycloadduct) Reflux (Cycloreversion) S2->S3 S4 4. Isolation Precipitation / Filtration or Vacuum Distillation S3->S4 S5 5. Validation IR: 1580, 1090 cm⁻¹ NMR & MS Analysis S4->S5

Step-by-step experimental workflow for N-sulfinylmethanesulfonamide cycloadditions.

Protocol A: Synthesis of 1,2,4-Thiadiazetidin-1-oxide (Kinetic [2+2] Cycloadduct)

Objective: Isolate the unstable 4-membered heterocyclic intermediate.

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Loading: Dissolve N-sulfinylmethanesulfonamide (10.0 mmol) in 15 mL of anhydrous diethyl ether. Ensure the solution is clear; any cloudiness indicates premature hydrolysis.

  • Addition: Cool the flask to 0 °C using an ice bath. Using a gas-tight syringe, add the aliphatic carbodiimide (e.g., DIC, 10.0 mmol) dropwise over 10 minutes to prevent localized heating.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2 to 3 hours. A crystalline precipitate should begin to form within the first hour.

  • Isolation: Filter the precipitate rapidly under a blanket of inert gas using a Schlenk frit. Wash the crystals with cold, anhydrous diethyl ether (2 × 5 mL).

  • Self-Validation (Analysis):

    • IR Spectroscopy: Confirm the disappearance of the characteristic N=S=O asymmetric stretch (~1160 cm−1 ). Validate product formation by the appearance of the C=N stretch at ~1580 cm−1 and the S-O stretch at ~1090 cm−1 .

    • Storage: Store immediately in a desiccator at -20 °C. The cycloadduct is highly sensitive to ambient moisture.

Protocol B: Thermal Cycloreversion to Exchange Products

Objective: Perform a metathesis to yield a new sulfinylamine and N-sulfonyl carbodiimide.

  • Preparation: Equip a 50 mL round-bottom flask with a reflux condenser and an inert gas line.

  • Reaction: Dissolve N-sulfinylmethanesulfonamide (10.0 mmol) and an aryl carbodiimide (e.g., diphenylcarbodiimide, 10.0 mmol) in 20 mL of anhydrous toluene.

  • Heating: Heat the mixture to reflux (~130 °C) in an oil bath for 1 to 1.5 hours.

    • Causality: The elevated temperature provides the activation energy necessary to break the newly formed 4-membered ring, driving the equilibrium toward the thermodynamically more stable N-sulfinylarylamine.

  • Isolation: Cool the reaction to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Subject the crude residue to vacuum distillation. The newly formed N-sulfinylarylamine (e.g., N-sulfinylaniline) is typically a volatile liquid that will distill over, leaving the heavier N-methanesulfonyl carbodiimide in the distillation pot.

Protocol C: Controlled Hydrolysis to N-Sulfonyl Amidines

Objective: Utilize the cycloadduct as a reactive intermediate to synthesize amidines.

  • Initial Reaction: Follow Protocol A (Steps 1-4) to generate the 1,2,4-thiadiazetidin-1-oxide cycloadduct in situ.

  • Hydrolysis: Instead of filtering, expose the reaction mixture to ambient air, or intentionally add 1.0 mL of distilled water directly to the ether solution.

  • Gas Evolution: Stir vigorously. The solution will effervesce as sulfur dioxide ( SO2​ ) gas is liberated. Ensure the reaction is performed in a well-ventilated fume hood.

  • Workup: Once gas evolution ceases, dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Validation: The resulting solid is the N,N'-disubstituted-N''-methanesulfonyl amidine. Confirm via Mass Spectrometry (loss of 48 Da corresponding to SO from the cycloadduct mass) and NMR spectroscopy.

References

  • Minami, T., Fukuda, M., Abe, M., & Agawa, T. (1973). "Cycloaddition Reactions of N-Sulfinylsulfonamides with Carbodiimides". Bulletin of the Chemical Society of Japan, 46(7), 2156-2159. URL:[Link]

  • Minami, T., Takimoto, F., & Agawa, T. (1973). "Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines". Bulletin of the Chemical Society of Japan, 46(10), 3259-3260. URL:[Link]

  • Ulrich, H. (1967). Cycloaddition Reactions of Heterocumulenes. Academic Press / Elsevier. URL:[Link]

Application

Synthetic Methodologies and Applications of N-Sulfinylmethanesulfonamide Derivatives in Advanced Heterocyclic Synthesis

Executive Summary N-Sulfinylmethanesulfonamide (MsNSO) is a highly specialized, electrophilic sulfur-nitrogen transfer reagent. Originally developed to overcome the limitations of thionyl chloride in heterocyclic synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Sulfinylmethanesulfonamide (MsNSO) is a highly specialized, electrophilic sulfur-nitrogen transfer reagent. Originally developed to overcome the limitations of thionyl chloride in heterocyclic synthesis, MsNSO allows for the precise construction of S–N bonds without the aggressive chlorinating side-reactions typical of direct SOCl₂ use[1][2]. This application note provides drug development professionals and synthetic chemists with field-proven protocols for the synthesis of MsNSO, its application in the preparation of 2,1-benzisothiazoles, and its utility in [2+2] cycloadditions.

Mechanistic Insights: The Causality of Reagent Selection

The synthesis of sulfur-nitrogen heterocycles, such as 2,1-benzisothiazoles, historically relied on the reaction of 2-methylanilines with thionyl chloride. However, this classical approach is severely limited by electrophilic aromatic chlorination, which produces complex, low-yielding mixtures[2].

MsNSO (often referred to in the context of Singerman's reagent) solves this by replacing the labile chlorine atoms of SOCl₂ with a methanesulfonamide leaving group. The N=S=O functionality in MsNSO is highly electrophilic but lacks the halogenating capacity of SOCl₂[1]. When reacted with an aniline derivative, MsNSO facilitates a clean trans-sulfinylation to form an N-sulfinylaniline intermediate. Subsequent base-catalyzed intramolecular C–H activation at the adjacent methyl group yields the cyclized 2,1-benzisothiazole[3].

Furthermore, the highly polarized N=S bond in MsNSO makes it an excellent dienophile/dipolarophile, enabling rapid[2+2] cycloadditions with electron-rich heterocumulenes like ketenimines[4].

G MsNH2 Methanesulfonamide + SOCl2 MsNSO N-Sulfinylmethanesulfonamide (MsNSO) MsNH2->MsNSO Reflux, 3-17h Path1 2-Methylanilines (Pyridine, Reflux) MsNSO->Path1 Path2 Ketenimines (Ether, RT) MsNSO->Path2 Path3 Sulfides / Arenes (Lewis Acid / Heat) MsNSO->Path3 Prod1 2,1-Benzisothiazoles Path1->Prod1 Prod2 [2+2] Cycloadducts (1,2,4-Thiadiazetidines) Path2->Prod2 Prod3 Sulfimides & Sulfoxides Path3->Prod3

Divergent synthetic applications of N-sulfinylmethanesulfonamide (MsNSO).

Experimental Protocols

Protocol A: Synthesis of N-Sulfinylmethanesulfonamide (MsNSO)

Note: MsNSO reacts violently with water, rapidly hydrolyzing back to methanesulfonamide and SO₂[3]. Strict anhydrous conditions are mandatory.

Reagents:

  • Methanesulfonamide: 53.4 g (0.56 mol)

  • Thionyl chloride (SOCl₂): 60 mL (0.82 mol)

  • Anhydrous benzene or toluene: 90 mL

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with methanesulfonamide, thionyl chloride, and anhydrous benzene[3].

  • Assembly: Equip the flask with a magnetic stir bar, a reflux condenser, and a calcium sulfate drying tube to prevent atmospheric moisture ingress[3].

  • Reflux: Heat the mixture to reflux with continuous stirring.

    • Causality: The reaction is entropically driven by the evolution of HCl and SO₂ gases. Refluxing for 3 to 17 hours ensures complete conversion[3].

    • Self-Validation: The reaction is complete when the initial heterogeneous suspension transitions into a clear, homogenous yellow solution, and gas evolution ceases.

  • Concentration: Cool the flask to room temperature. Remove the benzene/toluene and excess SOCl₂ via rotary evaporation under reduced pressure[3].

  • Purification: Purify the crude residue by vacuum distillation. Collect the fraction boiling at 86–88 °C at 0.75 mmHg[3].

  • Storage: Store the resulting yellow liquid under dry nitrogen or argon at room temperature. It remains stable for several months if perfectly sealed[3].

Protocol B: Synthesis of 2,1-Benzisothiazoles

This protocol utilizes MsNSO to cyclize 2-methylaniline derivatives into 2,1-benzisothiazoles[1][5].

Step-by-Step Methodology:

  • Initiation: In an oven-dried flask under inert atmosphere, dissolve the 2-methylaniline derivative (0.10 mol) and MsNSO (0.16 mol) in 150 mL of anhydrous benzene[3].

  • Base Addition: Add dry pyridine (0.10 mol) dropwise to the stirred solution[3].

    • Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the methanesulfonamide by-product, and it provides the basic environment necessary to drive the intramolecular cyclization of the N-sulfinylaniline intermediate[3].

  • Cyclization: Heat the mixture to reflux for 16 to 60 hours, depending on the steric and electronic nature of the aniline substrate[3].

  • Quenching: Cool the mixture and remove the solvent via rotary evaporation. Cautiously add 100 mL of water and allow it to stand for 1 hour to safely hydrolyze any unreacted MsNSO[3].

  • Isolation: Extract the aqueous suspension with dichloromethane, dry the organic layer over MgSO₄, and purify the product via silica gel chromatography or recrystallization from hexane[3].

Mechanism A 2-Methylaniline C N-Sulfinylaniline Intermediate A->C + MsNSO - MsNH2 B MsNSO (Electrophile) B->C D Intramolecular Cyclization (C-H Activation) C->D Pyridine / Heat E 2,1-Benzisothiazole D->E - H2O / Aromatization

Mechanistic pathway for the synthesis of 2,1-benzisothiazoles using MsNSO.

Protocol C: [2+2] Cycloaddition with Ketenimines

MsNSO reacts smoothly with ketenimines to form unstable [2+2] cycloadducts, which can be hydrolyzed to form complex amidines[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve MsNSO (1.0 equiv) in anhydrous diethyl ether at ambient temperature[4].

  • Addition: Dropwise add a solution of the target ketenimine (e.g., dimethylketen-N-phenylimine, 1.0 equiv) in ether[4].

  • Incubation: Stir the mixture at room temperature.

    • Self-Validation: The successful formation of the [2+2] cycloadduct (3-ylidene-1,2,4-thiadiazetidin-1-oxide) is visually confirmed as it precipitates directly from the ether solution[4].

  • Hydrolysis (Optional): If the N,N'-disubstituted amidine derivative is the desired final product, subject the isolated cycloadduct to mild aqueous hydrolysis[4].

Quantitative Data & Reagent Comparison

To assist in synthetic planning, the following tables summarize the performance of MsNSO against traditional reagents and outline its reaction scope.

Table 1: Comparison of S-N Transfer Reagents for Benzisothiazole Synthesis

ReagentPrimary AdvantagePrimary DisadvantageTypical Yield
Thionyl Chloride (SOCl₂) Highly accessible, low costGenerates chlorinated by-products[2]15–30%
N-Sulfinylmethanesulfonamide Clean S-N transfer, no chlorination[1][2]Highly moisture sensitive[3]60–85%
N-Sulfinyl-p-toluenesulfonamide Solid state, easier to handleHigher molecular weight, steric drag50–75%

Table 2: Reaction Scope and Yields of MsNSO

SubstrateReaction TypeProductReaction TimeYield
2-MethylanilineIntramolecular Cyclization2,1-Benzisothiazole16 h~60%[1]
4-Methoxy-2-methylanilineIntramolecular Cyclization5-Methoxy-2,1-benzisothiazole60 h78%[3]
Dimethylketen-N-phenylimine[2+2] Cycloaddition1,2,4-Thiadiazetidin-1-oxide2 h85%[4]
Diphenylketen-N-p-tolylimineCycloaddition/ExchangeN-sulfinyl-p-toluidine4 h (130 °C)70%[4]

References

  • Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines.Bulletin of the Chemical Society of Japan (Oxford University Press).
  • US3997548A - Hydroxy-2,1-benzisothiazoles.Google Patents.
  • Product Class 16: Benzisothiazoles.Thieme E-Books.
  • Product Class 16: Benzisothiazoles (Alternate Section).Thieme E-Books.
  • Advances In Heterocyclic Chemistry, Vol. 38.VDOC.PUB.
  • Benzo[c]fused Isothiazoles. II. Synthesis of some Angular Isothiazolo[c]benzothiadiazoles.ElectronicsAndBooks.

Sources

Method

Application Note: Utilizing N-Sulfinylmethanesulfonamide in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Reagent Profile N-sulfinylmethanesulfonamide (MsNSO)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Reagent Profile

N-sulfinylmethanesulfonamide (MsNSO) is a highly reactive, versatile reagent in modern organic synthesis. Characterized by its electron-deficient N=S=O functional group, it serves as a potent electrophile, a powerful dienophile/enophile in cycloadditions, and a highly efficient nitrogen-transfer agent[1]. In drug development and complex molecule synthesis, MsNSO is primarily leveraged for the construction of sulfur-nitrogen heterocycles (such as 2,1-benzisothiazoles)[2], the synthesis of sulfimides from sulfoxides[3], and novel [3+3] cycloadditions with organometallic complexes[1].

Mechanistic Rationale: Why Choose MsNSO?

The reactivity of MsNSO is driven by the strong electron-withdrawing nature of the methanesulfonyl (Ms) group attached to the sulfinyl nitrogen. This polarization significantly enhances the electrophilicity of the sulfinyl sulfur atom compared to standard N-sulfinylanilines.

  • In Cyclization: It facilitates rapid nucleophilic attack by electron-rich aromatic rings or amines, driving dehydration and cyclization cascades.

  • In Sulfimide Synthesis: It acts as a direct imido-transfer reagent, reacting with sulfoxides to extrude sulfur dioxide ( SO2​ ) and yield N-methanesulfonyl sulfimides[3].

Key Applications and Experimental Protocols

Synthesis of 2,1-Benzisothiazoles

2,1-Benzisothiazoles are critical pharmacophores in medicinal chemistry. Traditional syntheses often require harsh oxidants or multi-step thionyl chloride protocols. MsNSO provides a streamlined, one-pot cyclization pathway from ortho-alkylanilines (e.g., 2-methylaniline)[2].

Causality in Experimental Design: The reaction relies on the initial formation of an N-sulfinyl amine intermediate. The highly electrophilic sulfur atom then undergoes an intramolecular electrophilic aromatic substitution (or radical-mediated insertion) into the ortho-benzylic position. Pyridine is often added to buffer the system and facilitate the removal of methanesulfonamide byproducts[4].

Protocol A: One-Pot Synthesis of 2,1-Benzisothiazole
  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 10.0 mmol of 2-methylaniline in 50 mL of anhydrous toluene[4].

  • Reagent Addition: Add a solution of N-sulfinylmethanesulfonamide (14.6 mmol) dropwise at room temperature, followed by anhydrous pyridine (9.3 mmol)[4].

  • Cyclization: Heat the reaction mixture to reflux (approx. 110°C) and stir overnight (12-16 hours)[4]. The solution will darken as the heterocycle forms.

  • Workup: Cool to room temperature and remove toluene under reduced pressure[4]. Dissolve the crude residue in ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL) and brine (50 mL)[4].

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the 2,1-benzisothiazole[2][4].

Benzisothiazole_Mechanism A 2-Methylaniline B MsNSO Addition (Toluene, Pyridine) A->B C N-Sulfinyl Amine Intermediate B->C - MsNH2 D Intramolecular Cyclization C->D Reflux E 2,1-Benzisothiazole D->E - H2O

Figure 1: Mechanistic workflow for the synthesis of 2,1-benzisothiazoles using MsNSO.

Synthesis of Sulfimides from Sulfoxides

Sulfimides (aza-analogues of sulfoxides) are valuable chiral auxiliaries and synthetic intermediates. MsNSO reacts cleanly with diaryl or alkyl-aryl sulfoxides to form N-methanesulfonyl sulfimides[3].

Causality in Experimental Design: Heating MsNSO with a sulfoxide such as diphenyl sulfoxide ( Ph2​SO ) in a non-polar solvent (e.g., benzene or toluene) promotes a [2+2] cycloaddition between the S=O bond of the sulfoxide and the N=S bond of MsNSO. Subsequent cycloreversion extrudes SO2​ gas, driving the reaction forward thermodynamically to precipitate the stable sulfimide[3].

Protocol B: Preparation of S,S-Diphenyl-N-(methanesulfonyl)sulfimide
  • Reaction Setup: Mix diphenyl sulfoxide (5.0 mmol) and N-sulfinylmethanesulfonamide (5.5 mmol) in 20 mL of anhydrous benzene (or toluene as a safer alternative)[3].

  • Thermal Activation: Heat the mixture to 80°C for 4-6 hours[3]. A homogeneous solution will form initially.

  • Gas Evolution: Monitor the reaction for the cessation of SO2​ evolution.

  • Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The title compound will precipitate directly from the solution[3].

  • Collection: Filter the precipitate, wash with cold hexanes, and dry under vacuum (Typical yield: ~46-55%, mp 124–126°C)[3].

Sulfimide_Synthesis Step1 Ph2SO + MsNSO Step2 [2+2] Cycloaddition (80°C, Toluene) Step1->Step2 Step3 Cycloreversion (Extrusion of SO2) Step2->Step3 Step4 Precipitation of N-Ms Sulfimide Step3->Step4 Cooling to 0°C

Figure 2: Thermodynamic pathway of sulfimide generation via SO2 extrusion.

Quantitative Data and Yield Comparison

The efficiency of MsNSO varies based on the electronic nature of the substrate. The table below summarizes expected yields across different synthetic applications based on standard literature parameters.

Starting MaterialReagent SystemProduct ClassReaction ConditionsTypical YieldRef
2-MethylanilineMsNSO, Pyridine2,1-BenzisothiazoleToluene, Reflux, 12h55 - 65%[2][4]
Diphenyl sulfoxideMsNSON-Ms SulfimideBenzene/Toluene, 80°C46 - 55%[3]
Transition-metal η1 -allylMsNSO[3+3] Cycloadduct CH2​Cl2​ , RT70 - 85%[1]
Di(2-amino-5-methylphenyl)methaneMsNSOFused BenzisothiazolesBenzene, Reflux30 - 45%

Safety and Handling Considerations

  • Moisture Sensitivity: MsNSO is highly sensitive to moisture, hydrolyzing to methanesulfonamide and sulfur dioxide. It must be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.

  • Toxicity: Reactions evolving SO2​ must be conducted in a well-ventilated fume hood[3]. If using benzene as a solvent (as cited in older literature[3]), substitute with toluene to mitigate carcinogenic risks[4].

References

  • Product Class 12: Aryl Sulfoxides and S-Arylsulfimides: Applications of Product Subclass 1 in Organic Synthesis. Thieme Connect. Available at:[Link]

  • Product Class 16: Benzisothiazoles. Thieme Connect. Available at: [Link]

  • McKinnon, D. M., Hassan, M. E. R., & Chauhan, M. S. (2011). Preparation of some isothiazolium salts. ResearchGate. Available at: [Link]

  • Leung, T. W., et al. (1998). Cycloaddition and insertion reactions of N-sulfinylmethanesulfonamide and sulfur bis(methanesulfonylimide) with transition-metal-propargyl, -.eta.1-allyl, and -cyclopropylmethyl complexes. Novel [3 + 3] cycloaddition products. Organometallics - ACS Publications. Available at: [Link]

  • WO2014139144A1 - Therapeutic compounds and compositions. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling, Stability, and Troubleshooting of N-Sulfinylmethanesulfonamide

Welcome to the Technical Support Center for N-sulfinylmethanesulfonamide (often referred to as Singerman's reagent). This highly reactive electrophile is critical for the synthesis of 1,2,4-thiadiazetidines, 2,1-benzisot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-sulfinylmethanesulfonamide (often referred to as Singerman's reagent). This highly reactive electrophile is critical for the synthesis of 1,2,4-thiadiazetidines, 2,1-benzisothiazoles, and various sulfinyl transfer reactions. However, its extreme sensitivity to atmospheric moisture often leads to rapid degradation, ruining downstream experiments.

This guide provides mechanistic insights, validated handling protocols, and troubleshooting steps to ensure reproducibility and scientific integrity in your workflows.

Section 1: Diagnostic Overview & The Hydrolysis Problem

FAQ 1: Why does N-sulfinylmethanesulfonamide hydrolyze so rapidly in ambient air? The extreme moisture sensitivity of (CAS: 40866-96-4) stems directly from its electronic structure[1]. The highly electron-withdrawing methanesulfonyl group (CH₃SO₂-) aggressively depletes electron density from the adjacent N=S=O moiety. This renders the central sulfinyl sulfur atom highly electrophilic. When exposed to atmospheric moisture, water acts as a nucleophile, attacking the sulfinyl sulfur. This initiates the collapse of the N=S bond, violently releasing sulfur dioxide (SO₂) gas and yielding methanesulfonamide as a stable, unreactive white solid[2].

Hydrolysis A N-Sulfinylmethanesulfonamide (Yellow Liquid) C Intermediate Hydroxysulfinamide A->C + H2O B Atmospheric H2O (Nucleophilic Attack) B->C attacks S=O D Methanesulfonamide (White Solid) C->D Decomposition E Sulfur Dioxide (SO2) (Gas Evolution) C->E Release

Diagram 1: Chemical mechanism of N-sulfinylmethanesulfonamide hydrolysis by atmospheric moisture.

FAQ 2: How can I visually or analytically verify the integrity of my reagent before starting an experiment? Because the hydrolysis products have vastly different physical properties than the pure reagent, visual inspection is a reliable first-line validation tool. Pure N-sulfinylmethanesulfonamide is a (bp 86°–88°C at 0.75 mm Hg)[2]. If your storage container has white, crystalline deposits, hydrolysis has already occurred.

Table 1: Physical Property Comparison for Integrity Verification
PropertyPure N-SulfinylmethanesulfonamideHydrolyzed Product (Methanesulfonamide)
Physical State LiquidSolid (Crystalline)
Color Pale to bright yellowWhite / Colorless
Boiling/Melting Point bp 86–88 °C (0.75 mm Hg)mp 88–90 °C
Solubility in Benzene/DCM Highly soluble (Clear solution)Poorly soluble (Cloudy suspension)
Reaction with Water Violent (Gas evolution)Stable / Unreactive

Section 2: Standard Operating Procedures (Preventive Workflows)

FAQ 3: What is the standard operating procedure (SOP) for transferring this reagent without introducing moisture? To prevent hydrolysis, the reagent must be handled using rigorous Schlenk line techniques or within an inert-atmosphere glovebox. The following protocol ensures absolute exclusion of moisture and incorporates a self-validating checkpoint.

Protocol 1: Moisture-Free Reagent Transfer and Reaction Setup
  • Glassware Preparation: Bake all reaction flasks, syringes, and needles in an oven at 150 °C for a minimum of 12 hours. Transfer them to a desiccator or directly to the Schlenk line while hot.

  • Purge Cycle: Assemble the glassware and perform three consecutive vacuum/argon backfill cycles.

    • Causality: This removes surface-adsorbed water molecules from the microscopic pores of the glass walls, which are sufficient to degrade micromolar quantities of the reagent.

  • Solvent Dispensing: Introduce anhydrous, degassed solvent (e.g., dry benzene or dichloromethane) into the reaction flask via a perfectly dry, argon-purged syringe.

  • Reagent Transfer: Using a gas-tight syringe, pierce the septum of the N-sulfinylmethanesulfonamide storage vessel under a positive pressure of dry nitrogen or argon. Withdraw the required volume.

    • Causality: A positive pressure of inert gas prevents the backflow of ambient, moisture-laden air into the storage vessel when the syringe is withdrawn.

  • Validation & Execution: Inject the reagent into the reaction flask.

    • Self-Validating Check: The resulting solution must remain perfectly clear and pale yellow. If the solution turns cloudy or a white precipitate forms within 5 minutes, moisture was introduced during the transfer. Discard the mixture and restart the protocol.

Workflow Step1 1. Glassware Prep Oven dry at 150°C for >12h Step2 2. Purge Cycle 3x Vacuum/Argon backfill Step1->Step2 Step3 3. Solvent Dispensing Anhydrous solvents via syringe Step2->Step3 Step4 4. Reagent Transfer Positive Argon pressure Step3->Step4 Step5 5. Reaction Execution Self-Validating: Clear yellow solution Step4->Step5

Diagram 2: Step-by-step inert atmosphere workflow for handling moisture-sensitive reagents.

Section 3: Troubleshooting & FAQs

FAQ 4: I stored my reagent in a desiccator, but it still degraded. Why? A standard desiccator is insufficient for the long-term storage of N-sulfinylmethanesulfonamide. Desiccants lower humidity but do not eliminate it entirely, and they do not remove atmospheric oxygen. The reagent must be at room temperature in a tightly sealed glass container (preferably an ampoule or a Schlenk flask with a Teflon stopcock)[2].

FAQ 5: Can I recover or purify hydrolyzed N-sulfinylmethanesulfonamide? No. The hydrolysis reaction is irreversible due to the entropic driving force of losing sulfur dioxide gas. If your reagent has converted to methanesulfonamide, it cannot be "dried" or salvaged. You must synthesize a fresh batch by refluxing methanesulfonamide with thionyl chloride (SOCl₂) in dry benzene, followed by vacuum distillation ()[2][3].

FAQ 6: My reaction with an amine yielded no product, but the reagent looked fine initially. What went wrong? Check the preparation of your amine substrate. If the amine was not rigorously dried, the moisture introduced by the substrate will preferentially hydrolyze the N-sulfinylmethanesulfonamide in situ before the desired sulfinyl transfer or cycloaddition can occur. Always dry your substrates over activated molecular sieves (3Å or 4Å) prior to use.

References
  • Title: Methanesulfonamide, N-sulfinyl- | CH3NO3S2 | CID 10931522 Source: PubChem - NIH URL: [Link]

  • Title: US3997548A - Hydroxy-2,1-benzisothiazoles Source: Google Patents URL
  • Title: Advances In Heterocyclic Chemistry, Vol. 38 Source: VDOC.PUB URL: [Link]

Sources

Optimization

optimizing reflux time for N-sulfinylmethanesulfonamide preparation in dry benzene

Welcome to the Reaction Optimization Support Center . This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of highly reactive sulfinylating agents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Optimization Support Center . This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of highly reactive sulfinylating agents. Below, you will find an in-depth troubleshooting guide, self-validating protocols, and mechanistic FAQs dedicated to optimizing the reflux time for N-sulfinylmethanesulfonamide preparation.

Core Methodology: Self-Validating Synthesis Protocol

Reaction Overview: Methanesulfonamide + Thionyl Chloride Benzene, Reflux​ N-Sulfinylmethanesulfonamide + 2HCl↑ + SO2​↑

Causality & Design: This protocol leverages the stoichiometric generation of gaseous byproducts as an intrinsic progress indicator. By monitoring gas evolution, the system self-validates the completion of the sulfinylation, preventing both under-reaction (incomplete conversion) and over-reaction (thermal degradation). Historically, literature recommended multi-day refluxes, but empirical optimization has proven that a tightly controlled 3 to 17-hour window is optimal [1].

Step-by-Step Procedure
  • Preparation: In a rigorously oven-dried round-bottom flask equipped with a magnetic stir bar, combine 53.4 g of methanesulfonamide, 60 mL of freshly distilled thionyl chloride ( SOCl2​ ), and 90 mL of anhydrous (dry) benzene.

  • Atmosphere Control: Attach a reflux condenser fitted with a freshly packed calcium sulfate (Drierite) drying tube. Mechanistic note: This prevents atmospheric moisture from hydrolyzing the highly sensitive SOCl2​ or the resulting N=S double bond.

  • Reflux Initiation: Heat the stirred mixture to reflux (~80°C). The initial solid suspension will begin to evolve HCl and SO2​ gases.

  • Optimization & Monitoring (The 3–17 Hour Window): Maintain the reflux. Monitor the gas evolution via a mineral oil bubbler attached to the drying tube outlet. The reaction is complete when gas evolution ceases and the mixture becomes a clear, homogeneous yellow solution (typically between 3 and 17 hours).

  • Solvent Removal: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove the benzene and unreacted thionyl chloride under reduced pressure.

  • Purification: Vacuum distill the resulting residue. Collect the fraction boiling at 86°–88°C at 0.75 mm Hg to obtain pure N-sulfinylmethanesulfonamide as a yellow liquid.

Process Visualization

ReactionOptimization N1 Reactants Methanesulfonamide + SOCl2 in Dry Benzene N2 Heating Phase Reflux at 80°C N1->N2 N3 In-Process Monitoring Observe HCl/SO2 Gas Evolution N2->N3 N4 Gas Evolution Ceased? N3->N4 N5 Continue Reflux (Up to 17 hours max) N4->N5 No (Reaction Incomplete) N6 Workup Rotary Evaporation & Distillation N4->N6 Yes (Optimal Time Reached) N5->N3 N7 Pure Product N-Sulfinylmethanesulfonamide N6->N7

Workflow for optimizing N-sulfinylmethanesulfonamide synthesis via controlled reflux.

Data Presentation: Reflux Time vs. Reaction Outcome

To assist in troubleshooting, the following table summarizes the quantitative and physical impacts of varying reflux durations on the synthesis workflow.

Reflux DurationPhysical ObservationEstimated YieldMechanistic Consequence
< 3 hours Heavy gas evolution; solid suspension remains.< 40%Incomplete conversion of methanesulfonamide.
3 - 17 hours Gas evolution ceases; clear yellow solution forms.85 - 95%Optimal. Complete sulfinylation without degradation.
> 24 hours Solution darkens; potential viscosity increase.< 70%Thermal degradation; excessive loss of volatile SOCl2​ .

Troubleshooting & FAQs

Q1: Why do older literature sources recommend refluxing for several days, while modern protocols suggest a much shorter window? Expert Insight: Early procedures (e.g., Kresze et al., 1962) applied a generalized, multi-day reflux for the synthesis of all sulfinylsulfonamides. However, empirical optimization has proven that the specific preparation of N-sulfinylmethanesulfonamide is kinetically much faster [1]. Refluxing for 3 to 17 hours is entirely sufficient to achieve high yields. Extending the reflux beyond this point provides no kinetic advantage and exposes the product to unnecessary thermal stress, which can lead to degradation and lower isolated yields.

Q2: How can I definitively tell when the reflux is complete without relying strictly on a timer? Expert Insight: Treat the reaction as a self-validating system. The conversion of the sulfonamide to the N-sulfinyl derivative releases equimolar amounts of hydrogen chloride (HCl) and sulfur dioxide ( SO2​ ). By attaching a mineral oil bubbler to your drying tube, you can visually track the reaction kinetics. When the bubbling stops and the initially cloudy suspension transitions into a completely clear, homogeneous yellow solution, the starting material has been fully consumed. At this point, immediately cease heating to prevent over-refluxing.

Q3: My product turned out cloudy or reverted to a solid after distillation. What went wrong? Expert Insight: This is a classic symptom of moisture contamination. N-sulfinylmethanesulfonamide is highly hygroscopic and susceptible to rapid hydrolysis. If atmospheric moisture enters the system (e.g., due to an exhausted calcium sulfate drying tube), water will attack the N=S bond, hydrolyzing the product back into methanesulfonamide (a white solid) and SO2​ . Ensure all glassware is oven-dried, the benzene is strictly anhydrous, and the drying tube is freshly packed before beginning the reflux.

Q4: Benzene is a known carcinogen. Can I optimize this reflux using a safer solvent like toluene? Expert Insight: Yes, toluene is a common "greener" alternative. However, because toluene refluxes at a higher temperature (~110°C compared to benzene's ~80°C), the reaction kinetics will accelerate. If you substitute toluene, you must strictly monitor the gas evolution, as the optimal reflux time will shift to the lower end of the window (likely 2-4 hours). Prolonged reflux in toluene dramatically increases the risk of thermal decomposition.

References

  • US Patent 3997548A - Hydroxy-2,1-benzisothiazoles Source: Google Patents URL
Troubleshooting

Technical Support Center: Purification of N-Sulfinylmethanesulfonamide by Vacuum Distillation

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-sulfinylmethanesulfonamide. Given the compound's reactive nature and potential thermal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-sulfinylmethanesulfonamide. Given the compound's reactive nature and potential thermal instability, this document provides a comprehensive framework for its purification by vacuum distillation at 0.75 mm Hg, focusing on troubleshooting, safety, and the underlying chemical principles.

Part 1: Foundational Knowledge & Pre-Distillation Assessment

This section addresses the critical questions and safety considerations that must be evaluated before attempting the distillation.

FAQ: What are the critical properties and hazards of N-sulfinylmethanesulfonamide?

N-sulfinylmethanesulfonamide (CAS 40866-96-4) is a reactive intermediate characterized by the chemical formula CH₃NO₃S₂.[1] Due to the nature of the N-sulfinyl group, this compound should be regarded as potentially thermally sensitive. Analogous N-sulfinyl compounds are known to undergo thermal decomposition, which can be a significant risk during purification by distillation.[2] Furthermore, some related sulfinamides have been observed to be unstable above room temperature, undergoing rearrangement.[3]

Key Considerations:

  • Thermal Stability: The primary concern is decomposition at elevated temperatures. This can lead to loss of product, contamination of the distillate, and the release of potentially hazardous gases like sulfur oxides.

  • Boiling Point Estimation: There is limited public data on the boiling point of N-sulfinylmethanesulfonamide. However, a structurally related compound, N-Methyl methanesulfonamide, boils at 118°C at a pressure of 0.3 mmHg. This suggests that N-sulfinylmethanesulfonamide will likely require significant heating even under a high vacuum, increasing the risk of decomposition.

  • Safety: Standard laboratory precautions should be enhanced. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and having a plan to manage any potential thermal runaway or release of noxious gases.[4][5]

FAQ: Is vacuum distillation the most suitable purification method?

While vacuum distillation is a powerful technique for purifying liquids, its suitability for a thermally sensitive compound like N-sulfinylmethanesulfonamide must be carefully weighed against other methods.

Purification MethodProsCons
Vacuum Distillation - Effective for removing non-volatile impurities.- Can yield very pure product if the compound is stable.- Scalable for larger quantities.- High risk of thermal decomposition.[2][3]- Requires specialized equipment.- Difficult to control for highly sensitive materials.
Column Chromatography - Performed at or below room temperature, minimizing thermal stress.- Effective for separating compounds with different polarities.- Can be slow and require large volumes of solvent.- Potential for product loss on the stationary phase.- May not be suitable for removing all types of impurities.

Recommendation: For initial small-scale purifications or if the thermal stability is unknown, column chromatography is the safer choice. If vacuum distillation is necessary (e.g., for large-scale purification or to remove specific impurities), it must be performed with extreme caution, preferably using a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.[6]

Part 2: Experimental Protocol for Vacuum Distillation

This section provides a detailed protocol and a visual guide to the recommended experimental setup.

Recommended Apparatus: Short-Path Distillation

A short-path distillation apparatus is mandatory to minimize the time the compound spends in the heated vapor phase. The short distance between the evaporator and the condenser reduces the likelihood of decomposition.

G cluster_0 Heating & Distillation cluster_1 Condensation & Collection cluster_2 Vacuum & Monitoring DistillingFlask Distilling Flask with Crude N-sulfinylmethanesulfonamide & Stir Bar ShortPathHead Short-Path Head (Vigreux optional) DistillingFlask->ShortPathHead Vapors HeatingMantle Heating Mantle with Stirrer Condenser Condenser ShortPathHead->Condenser Thermometer Thermometer (Head Temperature) ReceivingFlask Receiving Flask Condenser->ReceivingFlask Distillate VacuumAdapter Vacuum Adapter WaterOut Condenser->WaterOut Coolant Out ColdTrap Cold Trap (Liquid N2 or Dry Ice/Acetone) VacuumAdapter->ColdTrap To Vacuum Gauge Vacuum Gauge (e.g., Pirani) ColdTrap->Gauge VacuumPump Vacuum Pump Gauge->VacuumPump WaterIn WaterIn->Condenser Coolant In

Caption: Recommended short-path vacuum distillation setup.

Step-by-Step Distillation Protocol
  • System Preparation: Assemble the dry, clean short-path distillation apparatus as shown above. Ensure all joints are properly sealed with a suitable vacuum grease.

  • Sample Loading: Charge the distilling flask with the crude N-sulfinylmethanesulfonamide and a magnetic stir bar. Do not fill the flask to more than half its volume.

  • Initiate Vacuum: Turn on the condenser coolant. Close the system and slowly open the connection to the vacuum pump. Allow the system to evacuate fully until the pressure stabilizes at or below 0.75 mm Hg. Monitor the vacuum gauge closely.

  • Begin Heating: Turn on the magnetic stirrer to ensure smooth boiling. Slowly begin to heat the distillation flask using a heating mantle.

  • Monitor Distillation: Carefully observe the apparatus. Note the temperature of the heating mantle and the head temperature at which the first drops of distillate appear on the condenser.

  • Collect Fractions: Collect any initial low-boiling impurities in a separate receiving flask if necessary. Once the head temperature stabilizes, switch to a clean receiving flask to collect the main product fraction.

  • Termination: Once the distillation is complete or if signs of decomposition (see Troubleshooting section) are observed, immediately remove the heating mantle and allow the system to cool completely before venting.

  • Venting: Slowly and carefully vent the system, preferably with an inert gas like nitrogen, before turning off the vacuum pump.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the vacuum distillation of sensitive compounds.

Problem / Observation Potential Cause(s) Recommended Action(s)
System cannot reach 0.75 mm Hg 1. Leak in the system (glassware joints, tubing).2. Inefficient vacuum pump.3. Significant outgassing from the crude material.1. Check all joints and connections for proper sealing. Re-grease if necessary.2. Verify pump performance and change the pump oil if needed.3. Hold the system under vacuum without heating until the pressure stabilizes.
Material in the still pot darkens, chars, or produces smoke 1. Decomposition. The bath temperature is too high for the compound's stability.[2][3]1. IMMEDIATELY remove the heating source.2. Allow the system to cool completely under vacuum.3. Safely vent the apparatus in a fume hood and reassess the purification strategy. DO NOT continue heating.
No product is distilling despite a high bath temperature 1. The pressure is too high (vacuum leak).2. A blockage in the vapor path.3. The compound has decomposed or polymerized.1. Re-check the vacuum gauge and search for leaks.2. Ensure the vapor path to the condenser is clear.3. If decomposition is suspected (see above), stop the distillation.
Distillation rate is erratic or "bumping" occurs 1. Inconsistent heating.2. Insufficient stirring.3. Pressure fluctuations.[7]1. Ensure the heating mantle provides uniform heat.2. Check that the stir bar is spinning effectively.3. Ensure the vacuum is stable. Use a vacuum regulator if available.[7]
Distillate is discolored 1. Co-distillation of a colored impurity.2. Some decomposition products are volatile enough to distill with the product.1. Collect smaller fractions to better separate the pure product.2. Analyze the distillate to identify the impurity. Consider an alternative purification method if decomposition is the cause.

Part 4: Understanding the Chemistry of Instability

The challenges in distilling N-sulfinylmethanesulfonamide stem from its molecular structure. The N-S(O) bond in the sulfinylamide group is susceptible to cleavage under thermal stress.

G Start N-Sulfinylmethanesulfonamide (Starting Material) Heat Heat (Δ) (Energy Input) Start->Heat Cleavage Homolytic Cleavage of N-S(O) Bond Heat->Cleavage Rearrangement Alternative Pathway: Molecular Rearrangement Heat->Rearrangement (Possible) Radicals Formation of Radical Intermediates [CH₃SO₂•] and [•NSO] Cleavage->Radicals Decomposition Further Decomposition (e.g., SO₂, N₂) Radicals->Decomposition Polymerization Polymerization / Tar Formation Radicals->Polymerization Rearrangement->Polymerization

Caption: Potential thermal decomposition pathways for N-sulfinylmethanesulfonamide.

Two primary decomposition pathways are plausible:

  • Homolytic Cleavage: The input of thermal energy can cause the relatively weak N-S bond to break, forming highly reactive radical species.[8] These radicals can then trigger a cascade of further decomposition reactions, leading to the formation of gases and non-volatile tar.

  • Molecular Rearrangement: As seen in related sulfinamides, the molecule might rearrange into a more stable, but undesired, isomeric structure under thermal stress.[3]

Understanding these potential pathways underscores the necessity of using the lowest possible temperature and shortest heating time to successfully purify the target compound.

References

  • N-Methyl methanesulfonamide 1184-85-6. (n.d.). Chemical Synthesis. Retrieved from [Link]

  • Methanesulfonamide, N-sulfinyl-. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Sulfanilamide, 63-74-1. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 62(22), 7578–7579. [Link]

  • Methanesulfonamide, N,N-diheptyl-. (n.d.). Cheméo. Retrieved from [Link]

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]

  • Moser, F., & van der Merwe, J. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. AIDIC. Retrieved from [Link]

  • Vacuum Distillation issues? | Call Pressure Control Solutions! (2019, November 11). Pressure Control Solutions. Retrieved from [Link]

  • Li, Y., et al. (2018). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/l-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. RSC Advances, 8(2), 941-944. [Link]

  • What is Vacuum Distillation & How Does it Work? (n.d.). Lechler. Retrieved from [Link]

  • van der Merwe, J. (n.d.). Distillation Pressure Control Troubleshooting – The Hidden Pittfalls of Overdesign. SAIMC. Retrieved from [Link]

  • Vacuum Distillation. (2021, May 18). YouTube. Retrieved from [Link]

  • Reddy, K. L., et al. (2011). Thermal rearrangement of tert-butylsulfinamide. Beilstein Journal of Organic Chemistry, 7, 20. [Link]

  • Preparation and purification of zinc sulfinate reagents for drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Atto, S. Y., et al. (2002). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 1(1), 147-153. [Link]

Sources

Optimization

improving stability of unstable cycloadducts derived from N-sulfinylmethanesulfonamide

Welcome to the technical support center for handling cycloadducts derived from N-sulfinylmethanesulfonamide (CH₃SO₂N=S=O). This guide is designed for researchers, medicinal chemists, and process development scientists wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling cycloadducts derived from N-sulfinylmethanesulfonamide (CH₃SO₂N=S=O). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging reagent in cycloaddition reactions. The resulting 3,6-dihydro-1,2-thiazine 1-oxide heterocycles are valuable synthetic intermediates, but their inherent instability often leads to low yields, purification difficulties, and decomposition upon storage.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you improve the stability, yield, and handling of these sensitive compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during and after the cycloaddition reaction.

Question 1: My reaction shows good conversion by crude NMR, but the yield drops significantly after work-up and silica gel chromatography. What is causing this product loss?

Answer: This is the most frequently reported issue and typically points to two primary culprits: retro-cycloaddition and decomposition on acidic media.

  • Causality - The "Why":

    • Retro-Diels-Alder Reaction: The [4+2] cycloaddition of N-sulfinyl dienophiles can be reversible.[1] Heating the reaction to drive it to completion can also provide the energy needed for the reverse reaction, especially if the cycloadduct is sterically strained. This equilibrium shifts back toward the starting materials during work-up or upon heating during solvent evaporation.

    • Acid-Catalyzed Decomposition: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5). The N-sulfinyl-derived adduct, containing a sensitive S-N bond within the dihydrothiazine oxide ring system, is susceptible to acid-catalyzed hydrolysis or ring-opening. The Lewis acidic sites on the silica surface can promote decomposition, leading to streaks on a TLC plate and significant loss of material on a column.

  • Solutions - The "How":

    • Minimize Heat: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC or LC-MS to avoid unnecessarily long reaction times or excessive heating. When removing solvent post-reaction, use a rotary evaporator at low temperature and avoid heating the water bath above 30°C.

    • Modify Purification: Avoid standard silica gel chromatography if possible.

      • Deactivated Silica: Prepare a slurry of silica gel in your desired eluent containing 1-2% triethylamine (Et₃N), let it stand for an hour, and then pack the column. This neutralizes the acidic sites.

      • Alumina: Use neutral or basic alumina as your stationary phase.

      • Non-Chromatographic Methods: If the product is crystalline, recrystallization is the best option to obtain high-purity material without decomposition. Trituration with a non-polar solvent (e.g., hexanes, diethyl ether) can also effectively remove less polar impurities.

Question 2: I observe multiple products in my crude reaction mixture, and my desired cycloadduct seems to be contaminated with isomers. How can I improve the selectivity?

Answer: The formation of multiple products can stem from regio- or stereoisomerism, or from thermal equilibration of the desired adduct into a more stable isomer. The N-substituent on the dihydro-1,2-thiazine ring dramatically influences the thermodynamic stability and the position of such equilibria.[2]

  • Causality - The "Why":

    • Regioselectivity: Unsymmetrical dienes can react with N-sulfinylmethanesulfonamide to produce two different constitutional isomers. The regiochemical outcome is governed by frontier molecular orbital (FMO) interactions, where the most electron-rich carbon of the diene typically bonds to the more electron-deficient atom of the dienophile (sulfur, in this case).

    • Thermal Equilibration: The initial, kinetically formed cycloadduct can rearrange under thermal conditions to a thermodynamically more stable isomer. For instance, the initial dihydro-1,4-thiazine S-oxide can equilibrate with a thiazoline S-oxide via a sulphenic acid intermediate.[2]

  • Solutions - The "How":

    • Optimize Reaction Temperature: Lowering the reaction temperature often favors the formation of the kinetic product. Run a temperature screen (e.g., -20°C, 0°C, RT) to find the optimal balance between reaction rate and selectivity.

    • Lewis Acid Catalysis: In some hetero-Diels-Alder reactions, a Lewis acid can improve both the rate and the regioselectivity of the cycloaddition.[3] However, this must be approached with caution, as the Lewis acid could also promote decomposition of the product. Screen mild Lewis acids (e.g., ZnCl₂, MgBr₂·OEt₂) at low temperatures.

    • Immediate Derivatization: If isomerization is unavoidable, a powerful strategy is to convert the kinetic product into a more stable derivative in a one-pot or tandem process.[4] For example, immediate reduction of the sulfoxide or oxidation of the sulfur could lock the structure and prevent rearrangement.

Question 3: My isolated cycloadduct decomposes within hours at room temperature or after a few days in the freezer. How can I properly store this material?

Answer: The instability of the isolated product is due to its sensitivity to atmospheric moisture, oxygen, and trace acid or base, which can catalyze decomposition pathways.

  • Causality - The "Why":

    • Hydrolysis: The S-N bond is susceptible to cleavage by water, especially under non-neutral pH conditions.

    • Oxidation: The sulfur atom in the S(IV) oxidation state can be sensitive to air oxidation, though this is often less of a concern than hydrolysis or retro-cycloaddition.

    • Equilibration: As mentioned, the product may be a kinetically favored isomer that slowly reverts to a more stable form or back to starting materials over time.

  • Solutions - The "How":

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere of nitrogen or argon at all times.

    • Low Temperature: Store the material at the lowest available temperature, preferably ≤ -20°C. For long-term storage, -80°C is recommended.

    • Anhydrous Conditions: Ensure all solvents are rigorously dried and store the compound in a sealed vial with a secure cap (e.g., a vial with a PTFE-lined cap, wrapped with Parafilm).

    • Store as a Solution: In some cases, storing the compound as a dilute solution in a dry, aprotic, and non-polar solvent (e.g., anhydrous toluene or benzene) under argon at low temperature can improve stability compared to storing it as a neat solid.

    • Use Immediately: The most effective strategy is to use the unstable cycloadduct immediately in the next synthetic step without prolonged storage.[4]

Summary of Troubleshooting Strategies

Problem Primary Cause(s) Recommended Solutions & Key Insights
Low Yield After Purification 1. Retro-Diels-Alder Reaction2. Decomposition on acidic silica gel1. Lower reaction and work-up temperatures.2. Use deactivated (Et₃N-treated) silica, alumina, or non-chromatographic methods like crystallization.
Complex Product Mixture / Isomers 1. Poor regioselectivity2. Thermal equilibration to other isomers1. Conduct reaction at lower temperatures to favor the kinetic product.2. Consider using the cycloadduct immediately in a subsequent, stabilizing reaction.[4]
Decomposition During Storage 1. Sensitivity to moisture (hydrolysis)2. Reversibility (retro-cycloaddition)1. Store under inert gas (Ar/N₂) at ≤ -20°C.2. Handle with anhydrous solvents and equipment.3. For maximum stability, use immediately after synthesis.

Experimental Protocols

Protocol 1: General Cycloaddition & In-Situ Analysis

This protocol is designed to maximize the formation of the kinetic cycloadduct while minimizing thermal degradation.

  • Reagent Preparation: Dry all glassware in an oven (120°C) and cool under a stream of dry nitrogen or argon. Use anhydrous solvents. The parent methanesulfonamide should be stored in a desiccator.[5][6]

  • Reaction Setup: To a stirred solution of the diene (1.0 equiv) in anhydrous dichloromethane or toluene (0.1–0.5 M) at -20°C under an argon atmosphere, add a solution of N-sulfinylmethanesulfonamide (1.1 equiv) in the same solvent dropwise over 10 minutes.

  • Monitoring: Allow the reaction to stir at -20°C. Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing small aliquots for ¹H NMR or LC-MS analysis.

  • Quenching & Work-up: Once the diene is consumed (or equilibrium is reached), quench the reaction by adding a small amount of a neutral scavenger (e.g., a few drops of saturated NaHCO₃ solution if aqueous workup is needed, or simply proceed to solvent removal).

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator with the water bath temperature kept below 30°C.

  • Analysis: Immediately dissolve the crude residue in cold, deuterated solvent (e.g., CDCl₃ or C₆D₆) for NMR analysis to assess the initial product distribution before attempting purification.

Protocol 2: Purification via Deactivated Silica Gel Chromatography
  • Slurry Preparation: In a flask, add silica gel to your chosen starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine (Et₃N) to constitute 1-2% of the total solvent volume. Stir the slurry for 30-60 minutes.

  • Column Packing: Pack a chromatography column with the deactivated silica slurry.

  • Eluent Preparation: Prepare your gradient eluents, ensuring that each mixture contains 1% Et₃N to maintain the neutrality of the column.

  • Loading & Elution: Dissolve the crude cycloadduct in a minimal amount of the starting eluent. Load it onto the column and elute with the prepared solvent system, collecting fractions as usual.

  • Fraction Analysis: Analyze fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent and the volatile triethylamine under reduced pressure, again keeping the temperature below 30°C. Immediately place the purified product under a high vacuum to remove residual solvent and store it under argon at low temperature.

Diagrams

Key Reaction & Decomposition Pathways

Reactants Diene + CH₃SO₂N=S=O Cycloadduct Kinetic Cycloadduct (3,6-Dihydro-1,2-thiazine 1-oxide) Reactants->Cycloadduct [4+2] Cycloaddition (Low Temp) Cycloadduct->Reactants Heat, Δ Retro Retro-Diels-Alder (Decomposition) Cycloadduct->Retro Heat, Δ Isomer Thermodynamic Isomer (e.g., Thiazoline S-oxide) Cycloadduct->Isomer Heat, Δ Hydrolysis Acid/Base Catalyzed Ring Opening/Hydrolysis Cycloadduct->Hydrolysis H₂O, H⁺/OH⁻ (e.g., Silica Gel) StableProduct Stabilized Derivative (e.g., via Reduction/Oxidation) Cycloadduct->StableProduct Immediate Derivatization

Caption: Reaction and major degradation pathways for N-sulfinylmethanesulfonamide cycloadducts.

Workflow for Product Isolation & Stabilization

decision decision Start Crude Reaction Mixture CheckPurity Analyze crude by NMR/LCMS Start->CheckPurity IsCrystalline Is product crystalline? CheckPurity->IsCrystalline UseImmediately Use in next step without purification CheckPurity->UseImmediately Sufficiently Pure IsStable Is product stable enough for chromatography? IsCrystalline->IsStable No Recrystallize Perform Recrystallization IsCrystalline->Recrystallize Yes DeactivatedColumn Purify via Deactivated (Et₃N) Silica Column IsStable->DeactivatedColumn No StandardColumn Standard Silica Column (High Risk of Decomposition) IsStable->StandardColumn Yes Store Store under Ar @ -20°C & use ASAP Recrystallize->Store DeactivatedColumn->Store StandardColumn->Store

Caption: Decision workflow for the purification and handling of unstable cycloadducts.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for these cycloaddition reactions?

    • A: Non-polar, aprotic solvents like dichloromethane (DCM), toluene, or benzene are generally preferred as they are less likely to react with the N-sulfinyl dienophile or promote hydrolysis of the product.

  • Q2: Can I prepare N-sulfinylmethanesulfonamide in situ?

    • A: While some N-sulfinyl compounds are prepared and used immediately, N-sulfinylmethanesulfonamide is typically prepared separately. Its synthesis requires careful handling, and using a pre-formed, purified reagent allows for better stoichiometry control in the cycloaddition step.

  • Q3: How does the electron-withdrawing methanesulfonyl group affect the reaction compared to an N-aryl group?

    • A: The strongly electron-withdrawing methanesulfonyl (MeSO₂) group makes the N=S bond highly electron-deficient and thus a very reactive dienophile.[7] This generally leads to faster reaction rates at lower temperatures compared to more electron-rich N-sulfinylanilines. However, this high reactivity can also contribute to the instability of the resulting cycloadduct.

  • Q4: Is there a spectroscopic signature I can use to monitor for decomposition?

    • A: In ¹H NMR spectroscopy, the most obvious sign of a retro-Diels-Alder reaction is the reappearance of signals corresponding to your starting diene. For decomposition on silica, you might observe a complex mixture of unidentifiable peaks and a general broadening of signals.

References

Sources

Troubleshooting

solutions for water contamination during N-sulfinylmethanesulfonamide reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the nuances of utilizing highly reactive heterocumulenes. N-sulfinylmethanesulfonamide (MsNSO) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the nuances of utilizing highly reactive heterocumulenes. N-sulfinylmethanesulfonamide (MsNSO) is an incredibly versatile electrophile used in cycloadditions and the synthesis of primary sulfonamides. However, its acute sensitivity to moisture is the leading cause of reaction failure.

This guide abandons generic advice in favor of mechanistic insight. Below, you will find a self-validating system to diagnose, troubleshoot, and completely prevent water contamination in your MsNSO workflows.

Mechanistic Insight: Why Water is the Enemy

To troubleshoot effectively, you must understand the causality of the degradation. The N=S=O heterocumulene system features a highly electrophilic sulfur center. When even microscopic amounts of water are present in your reaction matrix, water acts as a nucleophile, attacking the sulfur atom.

This triggers a concerted hydroxylation of the sulfur atom and protonation of the nitrogen atom, forming a transient sulfurimidic acid intermediate[1]. This intermediate is thermodynamically unstable and rapidly collapses, cleaving the N=S bond. The result is complete hydrolysis of the active reagent into methanesulfonamide (a solid) and the liberation of sulfur dioxide (SO₂) gas[2]. Not only does this stoichiometrically deplete your active electrophile, but the generated acidic SO₂ gas can alter the pH of your system, quenching basic catalysts or organometallic reagents and leading to complex byproduct mixtures[3].

Diagnostic FAQs: Identifying Water Contamination

Q: How can I visually tell if my N-sulfinylmethanesulfonamide has been compromised by moisture during addition? A: Look for two immediate visual indicators. First, unexplained effervescence (bubbling) upon the dropwise addition of the reagent to your solvent indicates the release of SO₂ gas. Second, the formation of a fine, white precipitate (methanesulfonamide) in a reaction mixture that should otherwise remain homogeneous confirms that hydrolysis has occurred[2].

Q: My reaction yields are inconsistent, ranging from 15% to 80%. Could this be micro-moisture? A: Absolutely. Trace water in hygroscopic solvents (like THF or DCM) or surface-bound moisture on improperly dried glassware will stoichiometrically consume MsNSO before it can undergo the desired cycloaddition[3]. Because the reagent is the limiting factor, your yield will inversely correlate with the exact ppm of water in that specific batch.

Q: Does the temperature of the reaction affect the rate of hydrolysis? A: Yes. While many N-sulfinylamine reactions are conducted at low temperatures (e.g., -78 °C) to control regioselectivity, ambient or elevated temperatures dramatically lower the activation energy barrier for the water-driven degradation pathway. If your system is contaminated, warming the reaction will exponentially accelerate the destruction of the reagent[2].

Quantitative Impact of Moisture

To illustrate the critical nature of anhydrous conditions, the following table correlates solvent moisture levels with reagent degradation and reaction outcomes.

Solvent Moisture (Karl Fischer, ppm)Visual Indicators During AdditionMsNSO Active Reagent Loss (%)Expected Reaction Outcome
< 10 ppm Clear, homogeneous solution< 1%Optimal yield of target product.
50 ppm Slight haziness in solution~15%Moderate yield reduction; minor impurities.
200 ppm Fine white precipitate forming> 50%Significant yield drop; difficult purification.
> 500 ppm Rapid effervescence (SO₂), heavy precipitate100% (Complete Hydrolysis)Complete reaction failure.

Troubleshooting Guide: Self-Validating Experimental Protocol

Do not rely on assumptions. A robust chemical protocol must be a self-validating system where each step proves its own success before you proceed to the next.

Step 1: Solvent Dehydration and Validation

  • Action: Pass reaction solvents (e.g., THF, Toluene) through an activated alumina column, then store them over freshly activated 3Å molecular sieves for at least 24 hours prior to use.

  • Causality: 3Å sieves possess a pore size that specifically traps water molecules (2.8Å) while sterically excluding larger organic solvent molecules, driving the equilibrium toward complete dehydration.

  • Validation: Perform a Karl Fischer titration on the solvent immediately before use. Do not proceed unless the moisture content is verified to be < 10 ppm.

Step 2: Glassware Preparation

  • Action: Flame-dry Schlenk flasks under high vacuum (0.1 mmHg) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat this vacuum/argon cycle three times.

  • Causality: Surface-bound silanol groups on borosilicate glass retain a microscopic layer of water via hydrogen bonding. High thermal energy combined with a high vacuum provides the thermodynamic force necessary to break these bonds and evacuate the moisture.

  • Validation: A completely dry flask will not show any microscopic condensation rings or fogging upon cooling under vacuum.

Step 3: Reagent Handling and Execution

  • Action: Transfer the highly hygroscopic MsNSO inside an argon-filled glovebox. When adding the reagent to the reaction vessel, cool the system to -78 °C and add the reagent dropwise using an air-tight Hamilton syringe.

  • Causality: Low temperatures suppress the kinetic rate of trace-moisture hydrolysis, giving the highly reactive target nucleophile a competitive advantage to react with the electrophilic sulfur center.

  • Validation: The absence of effervescence and the maintenance of a perfectly clear solution during the addition process confirm the integrity of the reagent and the anhydrous state of the system.

Reaction Workflow & Troubleshooting Logic

MoistureTroubleshooting Step1 Addition of N-Sulfinylmethanesulfonamide (MsNSO) to Reaction Decision Is Moisture Present in Solvent/System? (Karl Fischer > 20 ppm) Step1->Decision Hydrolysis Hydrolysis Pathway Triggered (Nucleophilic Attack on Sulfur) Decision->Hydrolysis Yes Success Desired Reaction Pathway (e.g., [2+2] Cycloaddition) Decision->Success No Symptoms Diagnostic Symptoms: Effervescence (SO2) & White Precipitate Hydrolysis->Symptoms Outcome Target Product Synthesized High Yield Success->Outcome

Diagnostic workflow and reaction divergence based on system moisture levels.

References

  • Ivanova, E. V., et al. Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. The Journal of Physical Chemistry A. Available at:[Link]

  • Minami, T., et al. Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines. Bulletin of the Chemical Society of Japan (OUP). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for N-Sulfinylmethanesulfonamide Cycloadditions

Welcome to the Technical Support Center. As a highly reactive, electron-deficient heterodienophile, N-sulfinylmethanesulfonamide ( CH3​SO2​NSO ) is a powerful tool for constructing complex sulfur- and nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly reactive, electron-deficient heterodienophile, N-sulfinylmethanesulfonamide ( CH3​SO2​NSO ) is a powerful tool for constructing complex sulfur- and nitrogen-containing heterocycles. However, its unique electronic structure makes it highly susceptible to rapid hydrolysis, zwitterionic side reactions, and unwanted metal insertions.

In these systems, solvent selection is not merely a matter of solubility—it is the primary thermodynamic and kinetic control lever for your cycloaddition. This guide synthesizes field-proven insights to help you troubleshoot and optimize your reaction conditions.

Logical Workflow for Solvent Selection

SolventSelection Start Analyze Substrate & Cycloaddition Type Type Reaction Class? Start->Type DielsAlder [4+2] Hetero-Diels-Alder (Dienes) Type->DielsAlder TwoPlusTwo [2+2] Cycloaddition (e.g., Ketenimines) Type->TwoPlusTwo Organometallic [3+2] /[3+3] with Metal Complexes Type->Organometallic LewisAcid Using Lewis Acid? DielsAlder->LewisAcid Ether Use Et2O (Precipitates unstable adducts) TwoPlusTwo->Ether Pentane Use Pentane/DCM (Prevents insertion side-rxns) Organometallic->Pentane NonCoord Use Non-Coordinating Solvent (DCM, Toluene) LewisAcid->NonCoord Yes Coord Use Ethereal Solvents (Et2O, THF) with caution LewisAcid->Coord No

Logical workflow for optimizing solvent selection in N-sulfinylmethanesulfonamide cycloadditions.

Troubleshooting Guides & FAQs

Q1: Why does solvent polarity drastically affect the regioselectivity and yield of my [4+2] cycloadditions? Causality & Explanation: The cycloaddition of N-sulfinyl compounds proceeds through a highly polarized, asynchronous transition state. In [4+2] hetero-Diels-Alder reactions, non-polar or moderately polar aprotic solvents like dichloromethane (DCM) or toluene stabilize this concerted transition state without overly competing for hydrogen bonding or Lewis acid coordination sites. Conversely, highly polar solvents (like DMF or Acetonitrile) can induce stepwise zwitterionic pathways, leading to a loss of stereospecificity, lower yields, and increased decomposition[1]. For optimal reactivity, 1 recommend prioritizing lower polarity solvents[1].

Q2: I am trying to isolate the [2+2] cycloadduct from the reaction of N-sulfinylmethanesulfonamide with a ketenimine, but it degrades during workup. What solvent should I use? Causality & Explanation: [2+2] cycloadducts of N-sulfinylsulfonamides (such as 1,2,4-thiadiazetidin-1-oxides) are notoriously unstable and readily hydrolyze to amidine derivatives. To prevent degradation, perform the reaction in anhydrous diethyl ether ( Et2​O ) at ambient temperature. The specific non-polar nature of ether allows the 1:1 cycloadduct to smoothly precipitate out of solution upon standing. This phase separation effectively removes the product from the reactive medium, protecting it from further nucleophilic attack or hydrolysis, as established in 2[2].

Q3: How do I optimize solvent conditions when reacting N-sulfinylmethanesulfonamide with transition-metal-allyl or propargyl complexes? Causality & Explanation: When reacting CH3​SO2​NSO with transition-metal complexes (e.g., CpFe(CO)2​ derivatives) to form [3+2] or [3+3] cycloadducts, competing insertion reactions can ruin your yield. Using non-coordinating, low-polarity solvents like pentane or DCM at ambient temperature minimizes solvent-metal coordination, favoring the desired cycloaddition. Furthermore, adding pentane post-reaction induces the precipitation of the cycloadduct, shifting the equilibrium and preventing the conversion of insertion products into cycloaddition products in solution[3]. See the3 for detailed crystallographic validation of these adducts[3].

Q4: Why is my N-sulfinylmethanesulfonamide degrading before the diene is even added? Causality & Explanation: N-sulfinyl species are extremely moisture sensitive. The rate-determining step of their decomposition is the concerted hydroxylation of the electrophilic sulfur atom. Using hygroscopic solvents (like THF) that have not been rigorously dried will lead to rapid hydrolysis into methanesulfonamide and sulfur dioxide. Always use freshly distilled, anhydrous solvents, and consider handling the reagent in a glovebox[1].

Quantitative Data: Solvent Effects on Cycloaddition

The table below summarizes the causal relationship between solvent properties and reaction outcomes for standard N-sulfinyl cycloadditions.

SolventDielectric Constant ( ε )Lewis Acid CompatibilityMechanistic ImpactTypical Yield (%)
Dichloromethane (DCM) 8.93ExcellentStabilizes concerted transition state85 - 95%
Toluene 2.38ExcellentMaximizes endo-selectivity80 - 90%
Diethyl Ether ( Et2​O ) 4.30Poor (Coordinates)Induces precipitation of unstable [2+2] adducts70 - 80%
Tetrahydrofuran (THF) 7.58Poor (Coordinates)Competes with dienophile; promotes hydrolysis< 50%
Acetonitrile (MeCN) 37.5ModeratePromotes zwitterionic stepwise pathways40 - 60%
Self-Validating Experimental Protocol: Standardized [4+2] Cycloaddition

To ensure high fidelity in your results, follow this self-validating methodology for reacting N-sulfinylmethanesulfonamide with 1,3-dienes.

Step 1: Rigorous Solvent Preparation

  • Distill dichloromethane (DCM) over calcium hydride ( CaH2​ ) under an argon atmosphere to remove trace moisture.

  • Degas the solvent using three freeze-pump-thaw cycles to remove dissolved oxygen, which can promote radical side reactions.

Step 2: Reagent Activation & Setup

  • Inside an argon-filled glovebox, weigh 1.0 equivalent of N-sulfinylmethanesulfonamide into an oven-dried Schlenk flask.

  • Dissolve the dienophile in 10 mL of the purified DCM.

  • If utilizing a Lewis acid catalyst (e.g., TiCl4​ or GaCl3​ ), add 0.1 equivalents at this stage and stir for 15 minutes at -78 °C.

Step 3: Cycloaddition Execution & Self-Validation

  • Add 1.5 equivalents of the 1,3-diene dropwise via a syringe pump over 30 minutes to prevent thermal runaway and diene polymerization.

  • Allow the reaction to slowly warm to room temperature.

  • Validation Check: Withdraw a 0.1 mL aliquot under argon and analyze it via IR spectroscopy. The starting N-sulfinylmethanesulfonamide exhibits strong, characteristic S=O and S=N absorption bands at approximately 1150 cm−1 and 1010 cm−1 [3]. The complete disappearance of these bands confirms reaction completion. Do not proceed to workup until this validation is met.

Step 4: Quenching and Adduct Isolation

  • Quench the reaction with a saturated aqueous solution of NaHCO3​ to neutralize the Lewis acid.

  • Extract the aqueous layer three times with DCM.

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (hexane/ethyl acetate).

References
  • Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines Source: Bulletin of the Chemical Society of Japan (oup.com) URL:[Link]

  • Cycloaddition and insertion reactions of N-sulfinylmethanesulfonamide and sulfur bis(methanesulfonylimide) with transition-metal-propargyl, -.eta.1-allyl, and -cyclopropylmethyl complexes Source: Organometallics (acs.org) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Quenching of N-Sulfinylmethanesulfonamide (NSMS)

Overview N-Sulfinylmethanesulfonamide (NSMS) is a highly versatile, electrophilic reagent frequently utilized in the synthesis of 2,1-benzisothiazoles and in [2+2] cycloaddition reactions with heterocumulenes[1]. While i...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

N-Sulfinylmethanesulfonamide (NSMS) is a highly versatile, electrophilic reagent frequently utilized in the synthesis of 2,1-benzisothiazoles and in [2+2] cycloaddition reactions with heterocumulenes[1]. While it is highly effective for N-S bond formation, its extreme sensitivity to moisture presents a significant safety hazard in the laboratory. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to avoid violent thermal runaways during the handling and workup of NSMS.

Mechanistic Insight: The Causality of the Violent Reaction

To safely handle NSMS, one must understand the thermodynamics and kinetics of its degradation. The sulfinyl sulfur atom in NSMS ( CH3​SO2​N=S=O ) is highly electron-deficient due to the strong electron-withdrawing nature of the adjacent methanesulfonyl group.

When exposed to water, a rapid nucleophilic attack occurs at the sulfinyl sulfur. This forms an unstable sulfinamic acid intermediate that instantaneously collapses. The reaction is driven forward by two highly hazardous factors:

  • Extreme Exothermicity: The cleavage of the N=S bond and the formation of methanesulfonamide ( CH3​SO2​NH2​ ) releases a massive amount of thermal energy.

  • Rapid Gas Expansion: The hydrolysis quantitatively liberates sulfur dioxide ( SO2​ ) gas[1]. If water is added directly to neat NSMS or a concentrated reaction mixture, the sudden spike in temperature combined with the massive volume expansion of SO2​ gas causes instantaneous solvent boil-over and potential vessel rupture.

Mechanism A N-Sulfinylmethanesulfonamide (Electrophilic S) B Nucleophilic Attack by H2O A->B + H2O C Unstable Intermediate [CH3SO2NH-SO-OH] B->C Exothermic D Methanesulfonamide (CH3SO2NH2) C->D Bond Cleavage E Sulfur Dioxide (SO2) Rapid Gas Expansion C->E Gas Evolution

Mechanistic pathway of NSMS hydrolysis and exothermic SO2 gas release.

Troubleshooting & FAQs

Q: Why did my NSMS degrade into a white crystalline solid inside the sealed storage bottle? A: NSMS is a yellow liquid that is acutely sensitive to atmospheric moisture. Even trace amounts of water vapor introduced during a previous extraction will hydrolyze the reagent into methanesulfonamide, which is a white solid. Solution: Always store NSMS under dry nitrogen or argon at room temperature or below in a tightly sealed glass container. Transfer the reagent using strict Schlenk line techniques.

Q: During the aqueous workup of my 2,1-benzisothiazole synthesis, the separatory funnel violently vented gas. What happened? A: You likely added water directly to unreacted NSMS in a closed system. The exothermic hydrolysis rapidly released SO2​ gas, causing a dangerous pressure spike[1]. Solution: Never quench NSMS reactions in a closed separatory funnel. Follow the alkaline quenching protocol below to neutralize the SO2​ into soluble sulfite salts before extraction[2].

Q: Can I use standard condenser setups when refluxing NSMS in benzene or toluene? A: Yes, but the system must be rigorously protected from ambient humidity. Solution: Fit the top of the reflux condenser with a calcium sulfate ( CaSO4​ ) drying tube or connect it to an inert gas manifold. This prevents atmospheric moisture from entering the system during prolonged reflux periods (which can range from 15 to 65 hours).

Quantitative Data: Quenching Method Comparison

To illustrate the critical importance of controlled quenching, the following table summarizes the thermodynamic and physical responses of various quenching methods applied to a standard 10 mmol excess of NSMS.

Quenching MethodTemp Spike (ΔT)SO₂ Gas Evolution RateSafety ProfileResulting Byproduct
Direct H₂O Addition (Neat) > +60°CViolent / InstantaneousHazardous (Boil-over risk)Free SO₂ gas
Direct H₂O Addition (Solvent) +35°CRapidHigh RiskFree SO₂ gas
Ice-Cold H₂O (Dropwise, 0°C) +15°CModerateModerate RiskDissolved/Free SO₂
Ice-Cold 1M NaOH (Dropwise, 0°C) < +5°CMinimal (Neutralized)Safe Sodium Sulfite / Bisulfite

Experimental Protocol: Safe Quenching and Workup

The following self-validating methodology ensures that excess NSMS is destroyed without thermal runaway or toxic gas exposure. By utilizing an alkaline quench, the hazardous SO2​ gas is chemically trapped as sodium bisulfite ( NaHSO3​ ), inherently preventing pressure buildup[2].

Prerequisites: Fume hood, ice-water bath, 1M NaOH solution, pressure-equalizing addition funnel.

  • Thermal Arrest (Cooling): Remove the reaction flask from the heat source. Transfer it to an ice-water bath and allow the internal temperature to drop to 0°C–5°C.

  • Thermal Mass Expansion (Dilution): Dilute the reaction mixture with 2 to 3 volumes of an inert organic solvent (e.g., dry toluene, benzene, or chloroform). This increases the thermal mass of the system, allowing it to absorb the impending heat of hydrolysis safely.

  • Chemical Trapping (Alkaline Quench): Equip the flask with an addition funnel containing ice-cold 1M NaOH. Add the alkaline solution dropwise while maintaining vigorous magnetic stirring. The base neutralizes the evolving SO2​ gas immediately upon formation.

  • Equilibration: Allow the mixture to stir for 30 minutes at room temperature with occasional swirling until all gas evolution has completely ceased.

  • Phase Separation: Transfer the stabilized mixture to a separatory funnel. Extract the organic layer, wash once with deionized water, and dry over anhydrous calcium sulfate ( CaSO4​ ). Filter and evaporate the solvent to isolate your product.

QuenchWorkflow S1 1. Cool Reaction (0°C - 5°C) S2 2. Dilute with Inert Solvent S1->S2 S3 3. Dropwise Addition: Ice-Cold 1M NaOH S2->S3 S4 4. Gas Scrubbing (NaOH Trap) S3->S4 Neutralizes SO2 S5 5. Phase Separation & Extraction S3->S5 Safe Workup

Step-by-step safe quenching workflow for reactions containing excess NSMS.

References

  • Title: US3997548A - Hydroxy-2,1-benzisothiazoles Source: Google Patents URL
  • Title: Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines Source: Oxford University Press (OUP) URL: [Link]

  • Title: Product Class 16: Benzisothiazoles Source: Thieme E-Books URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Sulfinylmethanesulfonamide (MsNSO) vs. N-Sulfinyl-p-toluenesulfonamide (TsNSO) Reaction Kinetics

As a Senior Application Scientist, selecting the appropriate N-sulfinylsulfonamide is a critical decision that dictates the success of complex cycloadditions and asymmetric syntheses. Both N-sulfinylmethanesulfonamide (M...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate N-sulfinylsulfonamide is a critical decision that dictates the success of complex cycloadditions and asymmetric syntheses. Both N-sulfinylmethanesulfonamide (MsNSO) and N-sulfinyl-p-toluenesulfonamide (TsNSO) are highly electron-deficient dienophiles, driven by the strong electron-withdrawing nature of their respective sulfonyl groups[1]. However, their distinct steric and electronic profiles lead to significantly different kinetic behaviors and application scopes.

This guide objectively compares the reaction kinetics, structural causality, and experimental handling of MsNSO and TsNSO to assist researchers in optimizing their synthetic workflows.

Mechanistic Causality & Structural Influence

The reactivity of N-sulfinyl compounds is fundamentally governed by the energy level of the N=S=O π -system's Lowest Unoccupied Molecular Orbital (LUMO). The attachment of a sulfonyl group withdraws electron density, drastically lowering the LUMO and accelerating concerted cycloadditions with electron-rich dienes[1].

  • MsNSO (N-Sulfinylmethanesulfonamide): The methanesulfonyl (–SO₂CH₃) group provides robust inductive electron withdrawal (–I effect) with minimal steric hindrance. This lack of bulk lowers the activation energy barrier for the approach of sterically demanding reaction partners, making MsNSO kinetically faster in un-catalyzed, sterically crowded reactions.

  • TsNSO (N-Sulfinyl-p-toluenesulfonamide): The p-toluenesulfonyl (–SO₂C₆H₄CH₃) group introduces significant steric bulk and aromatic resonance. While the resonance slightly dampens the electrophilicity compared to MsNSO, the bulky p-tolyl group is indispensable for asymmetric catalysis. It provides the necessary steric interactions and potential π

    π stacking within the chiral pockets of Lewis acid catalysts, locking the dienophile into a rigid conformation to dictate facial selectivity[2].

Reaction Kinetics & Quantitative Data

The kinetic divergence between MsNSO and TsNSO is most evident when comparing un-catalyzed[2+2] cycloadditions versus transition-metal-catalyzed asymmetric Hetero-Diels-Alder (HDA) reactions.

In [2+2] cycloadditions with heterocumulenes such as ketenimines, MsNSO demonstrates a distinct kinetic advantage. For example, the reaction of MsNSO with dimethylketen-N-phenylimine yields 85% of the cycloadduct, whereas TsNSO yields 79% under identical conditions[3]. This is directly attributed to the reduced steric clash at the concerted transition state[3]. Furthermore, MsNSO exhibits rapid kinetics in organometallic chemistry, undergoing [3+2] cycloadditions with transition-metal-propargyl and allyl complexes at ambient temperatures (25 °C)[4].

Conversely, TsNSO dominates catalyzed asymmetric HDA reactions. When paired with chiral bis(oxazoline)-Cu(II) or -Zn(II) triflates, the steric bulk of TsNSO enables high enantioselectivities (up to 98% ee) and strong yields (60-85%)[2]. Kinetics experiments in these systems reveal that the reaction rate is heavily influenced by product inhibition, necessitating careful catalyst design[2].

Quantitative Comparison Table
Kinetic / Structural ParameterN-Sulfinylmethanesulfonamide (MsNSO)N-Sulfinyl-p-toluenesulfonamide (TsNSO)
Substituent Profile Methanesulfonyl (–SO₂CH₃)p-Toluenesulfonyl (–SO₂C₆H₄CH₃)
Steric Bulk LowHigh
Electronic Effect Strong inductive withdrawal (–I)Inductive withdrawal & aromatic resonance
[2+2] Cycloaddition Yield ~85% (with dimethylketen-N-phenylimine)[3]~79% (with dimethylketen-N-phenylimine)[3]
Asymmetric HDA Utility Limited (poor chiral pocket coordination)Excellent (up to 98% ee with Zn/Cu catalysts)[2]
Transition-Metal Reactivity Forms [3+2] adducts rapidly at 25 °C[4]Less utilized for organometallic insertions

Visualizing the Reaction Pathways

HDA_Mechanism Diene 1,3-Diene (HOMO Donor) Coordination Lewis Acid Coordination (Lowers Activation Energy) Diene->Coordination Dienophile N-Sulfinylsulfonamide (MsNSO or TsNSO) (LUMO Acceptor) Dienophile->Coordination TS [4+2] Concerted Transition State (Steric & Electronic Sorting) Coordination->TS Product 3,6-dihydro-1,2-thiazine 1-oxide (Cycloadduct) TS->Product

Reaction pathway of Hetero-Diels-Alder cycloaddition with N-sulfinylsulfonamides.

Experimental Methodologies: Kinetic Profiling

To accurately measure the reaction kinetics of these dienophiles, the experimental protocol must be rigorously controlled. N-sulfinyl compounds are highly sensitive to moisture, and any hydrolysis will skew kinetic data. The following is a self-validating protocol for monitoring HDA kinetics.

Step 1: Reagent Synthesis & Validation

  • Action: Synthesize the N-sulfinylsulfonamide by refluxing the parent sulfonamide (methanesulfonamide or p-toluenesulfonamide) in excess thionyl chloride[1].

  • Causality: Thionyl chloride acts as both the reactant and a dehydrating solvent, driving the equilibrium toward the N=S=O bond formation.

  • Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear, golden-yellow liquid. This color change is a reliable visual indicator of complete conversion.

Step 2: Anhydrous Reaction Setup

  • Action: Dissolve the purified N-sulfinylsulfonamide in strictly anhydrous CH₂Cl₂ under an inert argon atmosphere.

  • Causality: The N=S=O bond is highly susceptible to nucleophilic attack by water, which hydrolyzes it back to the sulfonamide and SO₂ gas.

  • Self-Validation: If the solvent contains trace water, immediate bubbling (SO₂ evolution) will occur. A quiet, stable yellow solution confirms a successfully anhydrous environment.

Step 3: Kinetic Initiation & Time-Course Sampling

  • Action: Inject the 1,3-diene into the reaction vessel at a controlled temperature (e.g., -78 °C for catalyzed asymmetric HDA[2]). Extract 50 µL aliquots at precise time intervals (e.g., 5, 10, 20, 30 minutes).

Step 4: Reaction Quenching

  • Action: Immediately discharge each aliquot into a vial containing a cold (-20 °C) mixture of hexanes and ethyl acetate.

  • Causality: The sudden drop in concentration, combined with the temperature shock and shift to a less polar solvent system, instantly halts the cycloaddition, effectively "freezing" the kinetic state for accurate measurement.

Step 5: Orthogonal Analysis

  • Action: Analyze the quenched aliquots via HPLC to determine the yield and enantiomeric excess (ee%).

  • Self-Validation: The quantitative disappearance of the dienophile peak on the HPLC chromatogram must directly correlate with the visual fading of the reaction mixture's characteristic yellow hue.

Kinetic_Protocol Step1 Anhydrous Preparation Step2 Equimolar Reaction Step1->Step2 Step3 Time-Course Aliquoting Step2->Step3 Step4 Cold Solvent Quench Step3->Step4 Step5 HPLC / NMR Analysis Step4->Step5

Step-by-step experimental workflow for kinetic monitoring of cycloaddition reactions.

References

  • Source: Bulletin of the Chemical Society of Japan (oup.com)
  • Cycloaddition and insertion reactions of N-sulfinylmethanesulfonamide and sulfur bis(methanesulfonylimide)
  • Asymmetric Hetero-Diels−Alder Reactions of N-Sulfinyl Dienophiles Using Chiral Bis(oxazoline)−Copper(II) and −Zinc(II)
  • Source: pageplace.

Sources

Comparative

Comparative Reactivity of N-Sulfinylsulfonamides vs. N-Sulfinylarylamines: A Mechanistic Guide

As the demand for precise heteroatom-transfer reagents in drug development grows, understanding the nuanced reactivity of sulfinylamines ( R−N=S=O ) is paramount. These monoaza analogues of sulfur dioxide are classic het...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for precise heteroatom-transfer reagents in drug development grows, understanding the nuanced reactivity of sulfinylamines ( R−N=S=O ) is paramount. These monoaza analogues of sulfur dioxide are classic heterocumulenes, yet their behavior as electrophiles and dienophiles is entirely dictated by the electronic nature of the nitrogen substituent.

This guide provides an objective, data-backed comparison between N-sulfinylsulfonamides (highly electron-deficient) and N-sulfinylarylamines (moderately electron-rich), detailing the causality behind their divergent reactivity profiles in cycloadditions and hydrolysis[1].

Electronic Causality: The LUMO Lowering Effect

The central tetravalent sulfur atom in the −N=S=O group is the primary site of electrophilic attack, while the entire π -system participates in cycloadditions. The reactivity difference between N-sulfinylsulfonamides and N-sulfinylarylamines is fundamentally an electronic phenomenon.

  • N-Sulfinylsulfonamides (e.g., TsNSO ): The strongly electron-withdrawing sulfonyl group pulls electron density away from the N=S=O core. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the heterocumulene, making it a highly reactive electrophile and a potent dienophile in inverse-electron-demand hetero-Diels-Alder (HDA) reactions[2].

  • N-Sulfinylarylamines (e.g., PhNSO ): The aryl ring can donate electron density through resonance, raising the LUMO energy. Consequently, N-sulfinylarylamines are significantly less reactive. They often require Lewis acid catalysis or elevated temperatures to undergo similar cycloadditions, and they are notably more stable toward ambient moisture[1].

Mechanistic Pathway Diagram

ReactivityPathways Substrate1 N-Sulfinylsulfonamides (Strong EWG) LUMO1 Lowered LUMO High Electrophilicity Substrate1->LUMO1 Substrate2 N-Sulfinylarylamines (Aryl Resonance) LUMO2 Raised LUMO Moderate Electrophilicity Substrate2->LUMO2 Reaction1A Rapid [4+2] Cycloaddition (No Catalyst Needed) LUMO1->Reaction1A + Dienes Reaction1B Fast Hydrolysis (Moisture Sensitive) LUMO1->Reaction1B + H2O Reaction2A Sluggish [4+2] Cycloaddition (Requires Lewis Acid/Heat) LUMO2->Reaction2A + Dienes Reaction2B Slow Hydrolysis (Bench Stable) LUMO2->Reaction2B + H2O

Divergent reactivity pathways of N-sulfinylsulfonamides and N-sulfinylarylamines.

Quantitative Performance Comparison

The electronic disparities manifest clearly in experimental yields and reaction kinetics. Table 1 summarizes the performance of both classes across standard transformations.

Table 1: Comparative Reactivity Metrics

Parameter / ReactionN-Sulfinylsulfonamides (e.g., TsNSO)N-Sulfinylarylamines (e.g., PhNSO)Causality / Notes
Moisture Sensitivity Extreme (Hydrolyzes in minutes)Low to Moderate (Stable for hours/days)Lower proton affinity of oxygen in sulfonamides accelerates nucleophilic attack by water.
[4+2] Hetero-Diels-Alder Quantitative yield, RT, < 1 hrLow yield, > 80 °C or Lewis Acid req.Lowered LUMO in sulfonamides facilitates rapid orbital overlap with diene HOMOs[2].
[2+2] Cycloaddition (Ketenimines) High yield (unstable cycloadducts)No reaction / TraceArylamines lack the electrophilicity required to attack the ketenimine core[3].
Reaction with Quinones Complex oligomerization / rapidSpecific 2+2 / fragmentation adductsArylamines add regiospecifically to naphthoquinones via 1,2-thiazetidine 1-oxide intermediates[4].

Self-Validating Experimental Protocols

To ensure reproducibility in drug development workflows, the following protocols are designed as self-validating systems. The visual cues and TLC tracking inherently confirm the mechanistic steps.

Protocol A: Hetero-Diels-Alder Cycloaddition with N-Sulfinylsulfonamides

Objective: Synthesize a 1,2-thiazine derivative using highly reactive TsNSO.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 mmol of N-sulfinyl-p-toluenesulfonamide ( TsNSO ) in 5.0 mL of anhydrous dichloromethane (DCM).

  • Diene Addition: Cool the solution to 0 °C. Dropwise, add 1.1 mmol of 2,3-dimethyl-1,3-butadiene.

    • Self-Validation Check: The reaction is highly exothermic. A slight color change from deep yellow to pale yellow indicates the consumption of the heterocumulene.

  • Progression: Allow the mixture to warm to room temperature and stir for 30 minutes. Monitor via TLC (Hexanes/EtOAc 8:2). TsNSO is UV-active and will disappear rapidly.

  • Workup: Concentrate the solvent under reduced pressure. The resulting cycloadduct is typically pure enough for NMR analysis. Do not subject to aqueous workup due to the moisture sensitivity of the N−S bond.

Protocol B: Lewis-Acid Catalyzed Cycloaddition with N-Sulfinylarylamines

Objective: Overcome the high LUMO barrier of PhNSO using a copper(II) catalyst.

  • Catalyst Activation: In a dry flask, combine 0.1 mmol of Cu(OTf)2​ and 4.0 mL of anhydrous THF under argon. Stir until fully dissolved.

  • Substrate Addition: Add 1.0 mmol of N-sulfinylaniline ( PhNSO )[1].

    • Causality: The Lewis acid coordinates to the sulfinyl oxygen, withdrawing electron density and artificially lowering the LUMO to mimic sulfonamide reactivity[2].

  • Cycloaddition: Add 1.5 mmol of the diene. Heat the reaction to 60 °C for 12-16 hours.

  • Validation & Workup: Monitor by TLC. Upon completion, quench with saturated aqueous NaHCO3​ (PhNSO adducts are more hydrolytically stable than TsNSO adducts). Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Conclusion

The choice between N-sulfinylsulfonamides and N-sulfinylarylamines dictates the entire synthetic strategy. N-sulfinylsulfonamides provide unparalleled, catalyst-free reactivity for rapid library generation but demand rigorous anhydrous conditions. Conversely, N-sulfinylarylamines offer bench stability and handleability, making them suitable for late-stage functionalization where harsh electrophiles might cause off-target reactions, provided appropriate Lewis acid catalysis is employed to overcome their intrinsic electronic deactivation.

References

  • Minami, T., Takimoto, F., & Agawa, T. "Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines". Bulletin of the Chemical Society of Japan. URL:[Link]

  • Mironova, D. F., et al. "Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison". The Journal of Physical Chemistry A. URL:[Link]

  • Amarasekara, A. S., & Pathmasiri, W. W. "Reactions of N-sulfinylarylamines with 1,4-benzoquinone and 1,4-naphthoquinone: synthesis of N-aryl sulfinamoyl quinones and their hydrolysis to hydroxyquinones". Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • Davies, T. Q., & Willis, M. C. "Rediscovering Sulfinylamines as Reagents for Organic Synthesis". Chemistry—A European Journal. URL:[Link]

  • Mancheno, O. G., et al. "Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates". PubMed (NIH). URL:[Link]

Sources

Validation

Validating N-Sulfinylmethanesulfonamide Synthesis Yield: A qNMR vs. HPLC Comparison Guide

Executive Summary N-sulfinylmethanesulfonamide ( CH3​SO2​NSO ) is a highly versatile electrophilic reagent in organic synthesis, prominently utilized in the preparation of 2,1-benzisothiazoles and in complex cycloadditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-sulfinylmethanesulfonamide ( CH3​SO2​NSO ) is a highly versatile electrophilic reagent in organic synthesis, prominently utilized in the preparation of 2,1-benzisothiazoles and in complex cycloaddition reactions with ketenimines [[1]]([Link]). However, the inherent moisture sensitivity of the N-sulfinyl group presents a significant analytical bottleneck when determining synthesis yields. Traditional chromatographic techniques often fail to provide accurate absolute yields due to on-column degradation. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, establishing qNMR as the gold standard for validating the synthesis yield of reactive sulfinyl compounds.

The Mechanistic Challenge in Synthesis and Analysis

The synthesis of N-sulfinylmethanesulfonamide typically proceeds via the condensation of methanesulfonamide with thionyl chloride ( SOCl2​ ) under refluxing conditions [[2]]([Link]), [[3]](). While the reaction is straightforward, isolating and accurately quantifying the pure product is challenging. The -N=S=O moiety is highly electrophilic and susceptible to rapid hydrolysis upon exposure to atmospheric moisture or protic solvents.

The Causality of HPLC Failure: When attempting to validate the isolated yield using HPLC-UV, the analyte is subjected to mobile phases that often contain trace water or interact destructively with the sulfinyl group. This leads to artifact peaks, hydrolysis on the column, and a severe underestimation of the yield . Furthermore, HPLC is a comparative method that relies on the UV response factor of the analyte, necessitating a highly pure, pre-existing reference standard of N-sulfinylmethanesulfonamide—which is paradoxically difficult to maintain due to its instability , .

The Causality of qNMR Superiority: qNMR is a primary analytical method. It relies on the fundamental physics that the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the resonant nuclei , . By co-dissolving the crude product with a highly pure internal standard in an anhydrous deuterated solvent, qNMR completely bypasses the need for chromatographic separation and analyte-specific reference standards , .

Comparison Analyte Moisture-Sensitive Analyte (N-sulfinylmethanesulfonamide) qNMR qNMR Analysis Analyte->qNMR HPLC HPLC-UV Analysis Analyte->HPLC qNMR_mech Direct Nuclear Resonance (Anhydrous Solvent) qNMR->qNMR_mech HPLC_mech Chromatographic Separation (Mobile Phase Interaction) HPLC->HPLC_mech qNMR_out Accurate Absolute Yield qNMR_mech->qNMR_out HPLC_out Hydrolysis & Artifacts HPLC_mech->HPLC_out

Fig 1. Mechanistic logic comparing qNMR and HPLC-UV for moisture-sensitive analytes.

Comparative Data: qNMR vs. HPLC-UV

The following table summarizes the performance characteristics of both techniques when applied to reactive sulfinyl compounds based on established analytical principles , , .

ParameterQuantitative NMR (qNMR)HPLC-UV
Fundamental Principle Direct proportionality to molar concentrationDifferential distribution and UV absorbance
Reference Standard Requires an independent Internal Standard (IS)Requires a specific analyte reference standard
Moisture Sensitivity Low (uses anhydrous deuterated solvents)High (hydrolysis on column/mobile phase)
Accuracy for Yield Absolute molar yield (High Accuracy)Relative area percent (Prone to response factor bias)
Sample Preparation Simple gravimetric co-weighingVolumetric dilution, filtration
Analysis Time ~10-15 minutes per sample~20-30 minutes per sample

Internal Standard Selection for qNMR

The accuracy of qNMR is strictly dependent on the internal standard (IS). An ideal IS must possess high chemical purity (≥99%), excellent solubility in the chosen NMR solvent, and NMR signals that do not overlap with the analyte .

For N-sulfinylmethanesulfonamide, the 1H NMR spectrum in CDCl3​ exhibits a distinct singlet for the methyl protons ( CH3​SO2​− ) around δ 3.0 - 3.3 ppm . Optimal IS Choice:1,4-Dinitrobenzene . 1,4-Dinitrobenzene provides a sharp, stable singlet in the aromatic region ( ∼δ 8.4 ppm), ensuring zero overlap with the aliphatic methyl signal of the analyte. The IS must be rigorously dried and its purity certified to minimize uncertainty in the final yield calculation .

Experimental Protocols: Synthesis and qNMR Validation

To ensure scientific integrity, the following protocols are designed as a self-validating system. Every critical parameter, from anhydrous conditions to relaxation delays, is explicitly controlled to prevent downstream data artifacts.

Workflow A Methanesulfonamide + SOCl2 B Reflux & Distillation (Moisture-Free) A->B C Crude N-sulfinyl- methanesulfonamide B->C D Gravimetric Co-weighing with Internal Standard C->D E 1H qNMR Acquisition (Anhydrous CDCl3) D->E F Absolute Yield Quantification E->F

Fig 2. Synthesis and qNMR validation workflow for N-sulfinylmethanesulfonamide.

Protocol A: Synthesis of N-sulfinylmethanesulfonamide

Causality Note: Thionyl chloride acts as both the reactant and the dehydrating agent. Excess SOCl2​ must be removed under vacuum to prevent acidic degradation of the product during storage.

  • Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

  • Add methanesulfonamide (10.0 g, 105 mmol) and anhydrous toluene (50 mL) to the flask.

  • Dropwise, add thionyl chloride (15.0 g, 126 mmol) at room temperature .

  • Heat the mixture to reflux for 12-16 hours until the evolution of HCl gas ceases and a clear solution is obtained.

  • Remove the toluene and unreacted thionyl chloride under reduced pressure.

  • Purify the crude reddish oil via vacuum distillation to yield pure N-sulfinylmethanesulfonamide , .

Protocol B: qNMR Sample Preparation and Acquisition

Causality Note: Accurate gravimetric weighing is the primary source of certainty in qNMR. A microbalance with 0.001 mg readability must be used to minimize weighing errors []([Link]).

  • Gravimetric Preparation: Accurately weigh approximately 20.0 mg of the synthesized N-sulfinylmethanesulfonamide and 15.0 mg of the certified internal standard (1,4-Dinitrobenzene) into a single glass vial. Record the exact masses.

  • Dissolution: Add 0.7 mL of anhydrous CDCl3​ (stored over molecular sieves) to the vial. Vortex until completely dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Perform a T1​ inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the analyte and IS protons .

    • Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 20-30 seconds) to ensure complete relaxation between pulses, preventing signal saturation and integration errors .

    • Acquire the 1H spectrum using a 90° excitation pulse with a minimum of 16 scans for a high signal-to-noise ratio (>250:1).

  • Yield Calculation: Calculate the absolute purity ( Psample​ ) using the following equation:

    Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

    Where I is the integral area, N is the number of protons contributing to the signal (3 for the CH3​ of the analyte, 4 for 1,4-Dinitrobenzene), M is the molar mass, W is the precise weight, and PIS​ is the certified purity of the internal standard . Multiply the absolute purity by the crude mass to determine the true isolated yield.

Conclusion

For highly reactive and moisture-sensitive intermediates like N-sulfinylmethanesulfonamide, traditional HPLC-UV methods introduce significant analytical artifacts and require unstable reference standards. qNMR provides a robust, self-validating system for yield determination. By leveraging precise gravimetric sample preparation and the direct proportionality of nuclear magnetic resonance, qNMR delivers unparalleled accuracy in absolute yield quantification, ensuring high scientific integrity in synthetic methodology development.

References

  • McKinnon, D. M., et al. "The preparation of some fused isothiazole derivatives." Canadian Journal of Chemistry.[Link]

  • Thieme E-Books. "Product Class 16: Benzisothiazoles." Science of Synthesis.[Link]

  • Minami, T., et al. "Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines." Bulletin of the Chemical Society of Japan.[Link]

  • ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass Laboratories.[Link]

  • Google Patents. "WO2014139325A1 - Therapeutic compounds and compositions.
  • ACG Publications. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." Journal of Chemical Metrology.[Link]

  • PubMed. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." NIH National Library of Medicine.[Link]

  • Ovid. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis.[Link]

Sources

Comparative

comparing N-sulfinylmethanesulfonamide synthesis routes and efficiency

N-Sulfinylmethanesulfonamide: Synthesis Optimization and Performance Comparison in Heterocyclic Chemistry As a highly reactive heterocumulene, N-sulfinylmethanesulfonamide ( CH3​SO2​NSO ) serves as a premier nitrogen-sul...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Sulfinylmethanesulfonamide: Synthesis Optimization and Performance Comparison in Heterocyclic Chemistry

As a highly reactive heterocumulene, N-sulfinylmethanesulfonamide ( CH3​SO2​NSO ) serves as a premier nitrogen-sulfur transfer reagent in advanced organic synthesis. While traditional sulfinylating agents often suffer from poor selectivity or harsh reaction conditions, N-sulfinylmethanesulfonamide provides a controlled, highly electrophilic pathway for cycloadditions and the construction of fused isothiazole rings.

This guide objectively evaluates the synthesis routes for N-sulfinylmethanesulfonamide, details a self-validating experimental protocol, and compares its downstream performance against common alternatives like thionyl chloride ( SOCl2​ ) and N-sulfinyl-p-toluenesulfonamide ( TsNSO ).

Part 1: Synthesis Routes and Process Efficiency

The primary route to N-sulfinylmethanesulfonamide involves the condensation of methanesulfonamide with thionyl chloride. Historically, the classic Kresze procedure dictated that this reaction required continuous refluxing for several days due to the poor nucleophilicity of the sulfonamide nitrogen.

However, modern optimized protocols demonstrate that this kinetic bottleneck is easily overcome. By utilizing a slight molar excess of SOCl2​ in a dry non-polar solvent (like benzene or toluene), the reaction equilibrium is rapidly driven forward through the continuous azeotropic expulsion of hydrogen chloride ( HCl ) gas. This reduces the required reaction time from days to just 3 to 17 hours, yielding the product as a pure yellow liquid[1].

Table 1: Synthesis Efficiency Comparison
ParameterClassic Kresze RouteOptimized Protocol[1]Causality & Process Logic
Reagents Methanesulfonamide + SOCl2​ Methanesulfonamide + SOCl2​ (Excess)Excess SOCl2​ compensates for evaporative loss during reflux.
Solvent Dry BenzeneDry Benzene / TolueneFacilitates optimal reflux temp (~80-110 °C) for HCl expulsion.
Reaction Time 48 - 72 hours3 - 17 hoursEfficient gas removal shifts the Le Chatelier equilibrium rapidly.
Purification DistillationVacuum DistillationHigh heat degrades the N=S=O bond; vacuum lowers the boiling point.
Yield ~60-70%>85%Minimized thermal degradation due to shorter reaction times.

Part 2: Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol incorporates visual and thermodynamic checkpoints to validate the synthesis of N-sulfinylmethanesulfonamide in real-time[1].

Step 1: Reagent Assembly

  • In a rigorously dried, round-bottom flask equipped with a magnetic stir bar, combine 53.4 g of methanesulfonamide and 90 mL of dry benzene.

  • Slowly add 60 mL of thionyl chloride ( SOCl2​ ). Causality Check: The system must be fitted with a calcium sulfate drying tube to prevent atmospheric moisture from hydrolyzing the highly sensitive SOCl2​ and the resulting heterocumulene.

Step 2: Equilibrium-Driven Reflux

  • Heat the stirred mixture to reflux (~80 °C).

  • Maintain reflux for 3 to 17 hours. Validation Check: The reaction progress is visually tracked by the evolution of HCl gas. The reaction is complete when vigorous gas bubbling ceases, indicating the equilibrium has fully shifted to the product side.

Step 3: Solvent and Reagent Removal

  • Allow the mixture to cool to room temperature.

  • Transfer to a rotary evaporator and remove the benzene and unreacted SOCl2​ under reduced pressure.

Step 4: Vacuum Distillation

  • Distill the crude residue under high vacuum. Validation Check: Collect the fraction boiling at exactly 86°C–88°C at 0.75 mm Hg . The final product must present as a clear, yellow liquid. Any dark discoloration indicates thermal decomposition during distillation.

SynthesisWorkflow A Methanesulfonamide + SOCl2 (Anhydrous Conditions) B Reflux in Dry Benzene (80 °C, 3-17 hours) A->B C Continuous HCl Expulsion (Drives Equilibrium) B->C Byproduct D Rotary Evaporation (Removes Excess SOCl2) B->D E Vacuum Distillation (86-88 °C at 0.75 mmHg) D->E F N-Sulfinylmethanesulfonamide (Pure Yellow Liquid) E->F

Caption: Workflow for the optimized synthesis of N-sulfinylmethanesulfonamide.

Part 3: Objective Performance Comparison with Alternatives

To justify the synthesis of N-sulfinylmethanesulfonamide, we must benchmark its performance against alternative reagents in downstream applications.

Benzisothiazole Synthesis: N-Sulfinylmethanesulfonamide vs. Thionyl Chloride

When grafting a fused isothiazole ring onto aromatic compounds containing adjacent methyl and amino groups (e.g., o-toluidine derivatives), SOCl2​ is the traditional reagent. However, SOCl2​ is highly aggressive and acts as a chlorinating agent, leading to severe side reactions.

Performance Data: Using SOCl2​ yields significant quantities of chlorinated byproducts, such as 3-chloro- and 3,5-dichloro-2,1-benzisothiazole. By substituting SOCl2​ with N-sulfinylmethanesulfonamide (often termed Singerman's reagent in this context), researchers achieve significantly higher yields of the target benzisothiazole, completely eliminating the formation of chlorinated byproducts[2].

PerformanceComparison Substrate o-Toluidine Derivatives (Adjacent CH3 & NH2) Alt Thionyl Chloride (SOCl2) (Traditional Reagent) Substrate->Alt Target N-Sulfinylmethanesulfonamide (Singerman's Reagent) Substrate->Target ResAlt Low Yield Chlorinated Byproducts Alt->ResAlt ResTarget High Yield No Chlorination Target->ResTarget

Caption: Reactivity comparison in the synthesis of fused benzisothiazoles.

Cycloaddition with Ketenimines: N-Sulfinylmethanesulfonamide vs. TsNSO

In [2+2] cycloaddition reactions with ketenimines, the steric and electronic profile of the N-sulfinylsulfonamide dictates the reaction pathway.

Performance Data: When reacting with diphenylketen-N-p-tolylimine at 130 °C, N-sulfinylmethanesulfonamide undergoes a clean exchange reaction via an intermediate cycloadduct, yielding N-sulfinyl-p-toluidine in a 70% yield. Conversely, utilizing the bulkier alternative, N-sulfinyl-p-toluenesulfonamide ( TsNSO ), results in unstable cycloadducts that spontaneously eliminate sulfur monoxide. This elimination forces a proton shift, resulting in a complex, difficult-to-purify mixture of trans- and cis-butenoamidines[3].

Table 2: Reagent Performance in Downstream Applications
ApplicationReagent UsedPrimary OutcomeByproduct Profile
Benzisothiazole Synthesis Thionyl Chloride ( SOCl2​ )Moderate YieldHigh (3-chloro- and 3,5-dichloro derivatives)[2]
Benzisothiazole Synthesis N-Sulfinylmethanesulfonamide High Yield None (Clean conversion) [2]
[2+2] Cycloaddition N-Sulfinyl-p-toluenesulfonamideComplex Amidine MixtureHigh (Elimination of Sulfur Monoxide)[3]
[2+2] Cycloaddition N-Sulfinylmethanesulfonamide Clean Exchange Product Low (70% yield of target N-sulfinylarylamine) [3]

References

  • US3997548A - Hydroxy-2,1-benzisothiazoles Source: Google Patents URL
  • Source: Oxford University Press (OUP)
  • Advances In Heterocyclic Chemistry, Vol.

Sources

Validation

Spectroscopic Characterization and IR Comparison Guide: Methanesulfonamide vs. N-Sulfinylmethanesulfonamide

Context and Scope Methanesulfonamide (CH₃SO₂NH₂) is a fundamental building block in the synthesis of pharmaceutical agents and agrochemicals[1]. Through a reaction with thionyl chloride, it can be converted into N-sulfin...

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Author: BenchChem Technical Support Team. Date: April 2026

Context and Scope

Methanesulfonamide (CH₃SO₂NH₂) is a fundamental building block in the synthesis of pharmaceutical agents and agrochemicals[1]. Through a reaction with thionyl chloride, it can be converted into N-sulfinylmethanesulfonamide (CH₃SO₂NSO), a highly reactive nitrogen-sulfur transfer reagent used to graft isothiazole rings onto aromatic compounds[2].

Because N-sulfinylmethanesulfonamide is acutely moisture-sensitive and rapidly hydrolyzes back to methanesulfonamide upon exposure to atmospheric water[3], Fourier-Transform Infrared (FT-IR) spectroscopy is the most efficient analytical tool for monitoring this conversion. This guide provides an objective, data-driven comparison of their IR profiles, detailing the causality behind their spectral differences and providing self-validating protocols for accurate characterization.

Mechanistic Causality of Spectral Differences

The structural transition from a primary sulfonamide to an N-sulfinyl derivative fundamentally alters the molecule's vibrational degrees of freedom. As a Senior Application Scientist, it is critical to understand why these shifts occur rather than merely memorizing peak locations.

  • Abolition of Hydrogen Bonding and N-H Modes: Methanesulfonamide terminates in a primary amine (-NH₂) group. This group exhibits strong inter- and intramolecular hydrogen bonding in the solid state, resulting in prominent asymmetric and symmetric N-H stretching modes, as well as distinct N-H bending (wagging) vibrations[4]. The conversion to N-sulfinylmethanesulfonamide replaces these two protons with a sulfinyl (=S=O) group. Consequently, all N-H vibrational modes are completely abolished.

  • Introduction of Cumulated Double Bonds: The formation of the N=S=O moiety introduces a cumulated double-bond system. The high force constant of this rigid, electron-dense framework generates new, highly intense asymmetric and symmetric stretching vibrations unique to the sulfinylamine functional group[5].

  • Perturbation of the Sulfonyl (SO₂) Core: Both molecules share a methylsulfonyl (CH₃SO₂-) core. However, the electron-withdrawing nature and steric bulk of the adjacent N=S=O group in the derivative slightly perturb the electron density around the SO₂ group, leading to minor shifts in the SO₂ asymmetric and symmetric stretching frequencies compared to the parent methanesulfonamide.

Quantitative Data Summary

The following table summarizes the key IR vibrational modes used to distinguish the two compounds. Note that phase conditions (e.g., solid state vs. gas phase) will shift exact wavenumbers due to hydrogen bonding dynamics[4].

Vibrational ModeMethanesulfonamide (Solid, cm⁻¹)N-Sulfinylmethanesulfonamide (Liquid, cm⁻¹)Mechanistic Causality
N-H Asymmetric Stretch ~3300 - 3380AbsentLoss of primary amine protons.
N-H Symmetric Stretch ~3170 - 3245AbsentLoss of primary amine protons.
N-H Bending ~1551AbsentAbolished upon N=S=O formation.
N=S=O Asymmetric Stretch Absent~1250 - 1270Formation of cumulated N=S=O system.
N=S=O Symmetric Stretch Absent~1090Characteristic sulfinylamine resonance.
SO₂ Asymmetric Stretch ~1385~1340 - 1380Shifted by adjacent N=S=O electron withdrawal.
SO₂ Symmetric Stretch ~1172~1140 - 1170Overlaps with N=S=O modes.
C-H Stretch (CH₃) ~2930 - 3020~2970Remains relatively unchanged across both.

Analytical Workflow

IR_Workflow Start Methanesulfonamide (Solid, Stable) Reaction Reflux with SOCl2 (Thionyl Chloride) Start->Reaction Synthesis Product N-sulfinylmethanesulfonamide (Liquid, Moisture-Sensitive) Reaction->Product Distillation IR_Check FT-IR Spectroscopic Validation Product->IR_Check Inert Sampling Check1 Verify Loss of N-H (~3380 & 3245 cm⁻¹) IR_Check->Check1 Purity Control Check2 Verify N=S=O Bands (~1250 & 1090 cm⁻¹) IR_Check->Check2 Structural ID

Fig 1. Synthesis and FT-IR validation workflow for N-sulfinylmethanesulfonamide.

Self-Validating Experimental Protocols

To ensure scientific integrity, the analytical protocols must account for the vastly different physical properties and stabilities of the two compounds[1][3]. The following methodologies are designed as self-validating systems.

Protocol A: Solid-State Analysis of Methanesulfonamide

Methanesulfonamide is a stable, crystalline solid at room temperature.

  • Sample Preparation: Weigh approximately 2–5 mg of pure methanesulfonamide and mix it with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr)[1].

  • Homogenization: Grind the mixture thoroughly in an agate mortar to minimize light scattering (particles must be smaller than the IR wavelength).

  • Pellet Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using a background of a pure KBr pellet.

  • Validation Check: Confirm the presence of the sharp SO₂ asymmetric stretch at ~1385 cm⁻¹. If this band is broad or shifted, the KBr may have absorbed ambient moisture, and the pellet must be re-pressed.

Protocol B: Anhydrous Analysis of N-Sulfinylmethanesulfonamide

N-sulfinylmethanesulfonamide is a yellow liquid that reacts violently with water[3]. It must be handled under strictly anhydrous conditions.

  • Inert Environment: Perform all sample transfers inside a nitrogen-filled glovebox or under a continuous blanket of dry argon.

  • Sample Preparation: Place a single drop of the neat liquid sample between two anhydrous NaCl or KBr windows to form a thin capillary film. Alternatively, use a Diamond ATR accessory housed within a purged environment.

  • Acquisition: Scan immediately from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validating Quality Control (Critical Step): Actively monitor the 3500–3100 cm⁻¹ region of the generated spectrum. Because the pure product lacks N-H bonds, this region should be completely flat. If any broad or sharp absorption bands appear in this region, it is conclusive proof that the sample has hydrolyzed back into methanesulfonamide due to moisture contamination. If this occurs, the spectrum is invalid, and the sample must be re-distilled and re-analyzed.

References

  • U.S. Patent 3997548A. "Hydroxy-2,1-benzisothiazoles." Google Patents.
  • Minakata, S. et al. "Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines." Oxford University Press. URL:[Link]

  • Møgelberg, T. et al. "Kinetic and mechanistic study of the reaction between methane sulphonamide (CH3S(O)2NH2) and OH." Copernicus Atmospheric Chemistry and Physics. URL: [Link]

  • Weis, A. L. "Advances In Heterocyclic Chemistry, Vol. 38." VDOC. URL:[Link]

Sources

Comparative

Structural Confirmation of N-Sulfinylmethanesulfonamide Cycloadducts: A Comparative Analytical Guide

Executive Summary & Mechanistic Context N-sulfinylmethanesulfonamide ( MeSO2​NSO ) is a highly reactive, electron-deficient hetero-dienophile and electrophile. Its cycloaddition reactions are mechanistically rich but ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

N-sulfinylmethanesulfonamide ( MeSO2​NSO ) is a highly reactive, electron-deficient hetero-dienophile and electrophile. Its cycloaddition reactions are mechanistically rich but analytically challenging due to the frequent kinetic instability of the resulting products. For instance, reactions with ketenimines yield unstable [2+2] cycloadducts (1,2,4-thiadiazetidin-1-oxides) that rapidly hydrolyze to amidines 1. Conversely, reactions with transition-metal- η1 -allyl complexes (such as CpFe(CO)2​ ) yield complex [3+2] metallo-heterocycles 2.

Confirming the regiochemistry, ring size, and stereochemistry of these adducts requires a strategic choice of analytical techniques. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD), Multidimensional NMR, and supporting techniques (HRMS/FT-IR) to help researchers select the optimal structural elucidation workflow.

Analytical Strategy Logic

G A N-Sulfinylmethanesulfonamide Cycloadduct Isolated B Stability & State Assessment A->B C Crystalline & Stable (e.g., [3+2] Metallo-cycles) B->C D Unstable / Amorphous (e.g., [2+2] Ketenimine Adducts) B->D E SCXRD Analysis (Absolute 3D Conformation) C->E F Low-Temp 2D NMR (Solution Connectivity) D->F G Orthogonal Validation (IR for S=O/SO2, HRMS) E->G F->G

Analytical workflow for structural confirmation of N-sulfinylmethanesulfonamide cycloadducts.

Comparative Analysis of Structural Elucidation Techniques

When confirming the structure of MeSO2​NSO cycloadducts, the performance of an analytical technique is dictated primarily by the adduct's kinetic stability and phase behavior.

Single-Crystal X-Ray Diffraction (SCXRD) vs. Multidimensional NMR

Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for determining absolute regiochemistry and 3D conformation. For example, when MeSO2​NSO reacts with metal-allyl complexes, it forms [3+2] cycloaddition products such as MCHCH2​S(O)N[S(O)2​Me]CH2​ 2. Because the S=O and SO2​ groups can induce complex magnetic environments and fluxional behavior, NMR signals in these metallo-heterocycles are often broadened. SCXRD bypasses this limitation, providing exact atomic coordinates and confirming the precise insertion mode of the N=S=O moiety. Limitation: SCXRD fails for adducts that cannot crystallize before degrading.

Multidimensional NMR (HSQC, HMBC, NOESY) outperforms SCXRD when analyzing kinetically unstable products. The [2+2] cycloaddition of MeSO2​NSO with ketenimines yields 1,2,4-thiadiazetidin-1-oxides, which are notoriously unstable and readily hydrolyze to N,N'-disubstituted amidines [[1]](). Attempting to crystallize these intermediates often results in crystals of the hydrolyzed amidine instead. Low-temperature 2D NMR allows researchers to trap and confirm the connectivity of the [2+2] adduct directly in the reaction medium.

Orthogonal Validation: FT-IR and HRMS

Neither SCXRD nor NMR should be used in isolation.

  • FT-IR Spectroscopy: Highly specific for the MeSO2​NSO framework. The sulfonyl ( SO2​ ) group consistently presents strong asymmetric and symmetric stretches at ~1325–1345 cm−1 and ~1125–1165 cm−1 , respectively, while the sulfinyl ( S=O ) stretch appears near 1010–1090 cm−1 12.

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the 1:1 stoichiometry of the cycloadducts and ruling out exchange products (e.g., N-sulfinylarylamines) that can form at elevated temperatures 1.

Quantitative Performance Comparison

Analytical MethodStereochemical ResolutionSample RequirementData Acquisition TimeIdeal Adduct Type
SCXRD Absolute (3D coordinates)~0.1 mm high-quality single crystal2–12 hoursStable [3+2] metallo-heterocycles
2D NMR Relative (via NOESY/ROESY)5–15 mg in deuterated solvent1–4 hoursUnstable [2+2] ketenimine adducts
HRMS None (Mass/Formula only)< 1 µg< 5 minutesAll (to rule out exchange products)
FT-IR None (Functional groups only)1–2 mg (Neat or ATR)< 2 minutesAll (to confirm S=O / SO2​ retention)

Self-Validating Experimental Protocols

Protocol A: Isolation and SCXRD Preparation for Metallo-Heterocycle Cycloadducts

This protocol is designed for the stable [3+2] cycloadducts formed with transition metals.

  • Crystallization via Vapor Diffusion (-20°C): Dissolve the purified cycloadduct in a minimal amount of dry dichloromethane. Place in a small vial, and set this inside a larger vial containing pentane. Seal the system and store at -20°C.

    • Causality: Slower crystal growth at sub-zero temperatures minimizes thermal degradation of the kinetically favored adduct, preventing reversion to starting materials.

  • Inert Harvesting: Harvest the crystals under a stream of cold nitrogen gas and immediately submerge them in perfluoropolyether oil.

    • Causality: Metallo-heterocycles derived from MeSO2​NSO are highly sensitive to atmospheric moisture. The oil barrier prevents hydrolytic cleavage of the S-N bonds prior to data collection.

  • Validation Step (Birefringence Check): Examine the crystal under a polarized light microscope. Rotate the stage to ensure the crystal extinguishes uniformly.

    • Self-Validation: Uniform extinction proves the specimen is a true single crystal rather than a twinned lattice. A twinned crystal will convolute the diffraction pattern, leading to false bond-length assignments.

Protocol B: Low-Temperature NMR Elucidation of Unstable [2+2] Adducts

This protocol is designed for the highly unstable 1,2,4-thiadiazetidin-1-oxides.

  • Sample Preparation: Dissolve the crude reaction mixture in pre-chilled CDCl3​ (-40°C) immediately after the cycloaddition is complete.

    • Causality: [2+2] ketenimine cycloadducts of MeSO2​NSO are highly susceptible to hydrolysis, forming amidines 1. Low temperatures arrest this degradation pathway during the lengthy 2D acquisition.

  • Initial 1D Acquisition: Acquire a standard 1H NMR spectrum at -40°C. Identify the characteristic singlet of the methanesulfonyl protons ( CH3​SO2​− ) to establish a baseline integration.

  • 2D Acquisition (HSQC & HMBC): Run gradient-selected HSQC and HMBC to map the carbon framework, specifically looking for the quaternary carbons of the newly formed 4-membered ring.

  • Validation Step (Post-Acquisition Integrity Check): Immediately re-acquire the 1H NMR spectrum under identical conditions.

    • Self-Validation: Compare the final 1H spectrum to the initial one. If new peaks corresponding to amidine N-H stretches or shifted methyl protons appear, the sample has evolved during acquisition. In this case, the 2D data must be discarded or interpreted as a mixture, validating the integrity of the reported structural data.

References

  • Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines - oup.com. 1

  • Cycloaddition and insertion reactions of N-sulfinylmethanesulfonamide and sulfur bis(methanesulfonylimide) with transition-metal-propargyl, -.eta.1-allyl, and -cyclopropylmethyl complexes - acs.org. 2

Sources

Validation

Comparative Stability and Reactivity Profile of N-Sulfinylmethanesulfonamide vs. Alternative Sulfinylamines

Executive Summary As a Senior Application Scientist, I frequently encounter the classic trade-off between reagent stability and electrophilic reactivity in hetero-Diels-Alder and cycloaddition workflows. Sulfinylamines (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the classic trade-off between reagent stability and electrophilic reactivity in hetero-Diels-Alder and cycloaddition workflows. Sulfinylamines (R–N=S=O) serve as powerful 2π components, but their utility is strictly governed by the electronic nature of the R-group. This guide provides an objective, data-driven comparison of N-sulfinylmethanesulfonamide (MsNSO) against other common sulfinylamines, such as N-sulfinylaniline (PhNSO) and N-sulfinyl-p-toluenesulfonamide (TsNSO).

By understanding the mechanistic causality behind their stability profiles, researchers can select the optimal reagent for their specific synthetic pathways and implement the necessary handling protocols to ensure reproducibility.

Structural and Electronic Determinants of Stability

The stability of the N=S=O moiety is inversely proportional to the electron-withdrawing capacity of its substituent. The central sulfur atom acts as the electrophilic center during cycloadditions; depleting its electron density increases reactivity but drastically lowers hydrolytic and thermal stability.

  • Aryl/Alkyl Sulfinylamines (e.g., PhNSO): The phenyl ring is mildly electron-withdrawing via induction but can donate electron density via resonance, stabilizing the N=S=O system. These reagents are shelf-stable for months but require harsh conditions or strong Lewis acids to undergo cycloadditions.

  • Sulfonyl Sulfinylamines (e.g., TsNSO, MsNSO): The strongly electron-withdrawing sulfonyl group (–SO₂R) pulls electron density away from the sulfur atom. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the sulfur highly electrophilic. Consequently, these reagents are highly reactive toward heterocumulenes and donor-acceptor cyclopropanes, but they are highly susceptible to hydrolytic degradation and thermal decomposition.

Specifically, MsNSO is significantly more unstable than TsNSO[1]. This is due to the purely inductive electron-withdrawing nature of the methyl group and the lack of steric shielding, compared to the mildly electron-donating resonance and steric bulk of the p-tolyl group in TsNSO.

ElectronicEffects A PhNSO (N-Sulfinylaniline) B TsNSO (N-Sulfinyl-p-toluenesulfonamide) A->B Increasing Electron Withdrawal C MsNSO (N-Sulfinylmethanesulfonamide) B->C Increasing Electron Withdrawal

Caption: Inverse relationship between stability and electrophilic reactivity across sulfinylamine classes.

Comparative Stability & Reactivity Data

The following table synthesizes experimental observations regarding the shelf-life, hydrolytic stability, and reactivity of three benchmark sulfinylamines.

ReagentSubstituent TypeThermal Stability (Pure)Hydrolytic Half-Life (Ambient)Reactivity in [2+2] / [3+2] Cycloadditions
PhNSO ArylHigh (> 6 months at RT)> 72 hoursLow (No reaction with ketenimines at RT)[2]
TsNSO ArylsulfonylModerate (Weeks at 4°C)~ 4-6 hoursHigh (Yields cycloadducts at RT)[2]
MsNSO AlkylsulfonylLow (Days at -20°C)< 1 hourVery High (Reacts rapidly with D-A cyclopropanes)[1]

Note: Because MsNSO is considered a "rather unstable molecule," it is often generated in situ or stored strictly under an inert atmosphere at sub-zero temperatures to prevent polymerization and hydrolysis[1].

Experimental Methodologies

Protocol 3.1: Synthesis and Isolation of MsNSO

Causality Note: Because MsNSO is highly sensitive to moisture, all glassware must be flame-dried. The use of thionyl chloride requires careful temperature control to prevent premature decomposition of the product.

  • Setup: Equip a 100 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry under vacuum.

  • Reagents: Suspend methanesulfonamide (1.0 equiv) in dry benzene (CAUTION: carcinogen; toluene can be substituted for safety, though benzene is historically cited for sulfinylamine preparations).

  • Addition: Add thionyl chloride (SOCl₂, 1.5 equiv) dropwise at 0°C.

  • Reflux: Gradually warm the mixture and reflux until the evolution of HCl gas ceases (typically 4-6 hours). The suspension will become a clear solution.

  • Isolation: Remove the solvent and excess SOCl₂ under reduced pressure. Distill the residue under high vacuum to isolate MsNSO as a moisture-sensitive liquid. Store immediately at -20°C under argon.

Protocol 3.2: Comparative Hydrolytic Stability Assay

Causality Note: To objectively measure stability, we use NMR spectroscopy to track the disappearance of the N=S=O signal and the appearance of the sulfonamide NH₂ protons upon controlled exposure to moisture.

  • Prepare 0.1 M solutions of PhNSO, TsNSO, and MsNSO in CDCl₃.

  • Add exactly 1.0 equivalent of D₂O to each NMR tube.

  • Seal the tubes and monitor via ¹H NMR at 25°C.

  • Observation: MsNSO will show rapid conversion (< 1 hour) to methanesulfonamide, whereas PhNSO will remain largely unchanged over 24 hours.

Workflow Step1 1. Synthesize/Purify Sulfinylamines Step2 2. Prepare 0.1M CDCl3 Solutions in NMR Tubes Step1->Step2 Step3 3. Introduce 1.0 eq D2O (Controlled Hydrolysis) Step2->Step3 Step4 4. Kinetic 1H NMR Monitoring (Measure N=S=O degradation) Step3->Step4 Step5 5. Plot Half-Life (t1/2) vs. Substituent Electronegativity Step4->Step5

Caption: Step-by-step NMR workflow for comparative hydrolytic stability analysis.

Mechanistic Pathway Analysis: Cycloaddition Efficacy

The true value of MsNSO lies in its exceptional reactivity. While N-sulfinylarylamines fail to react with ketenimines or donor-acceptor (D-A) cyclopropanes, MsNSO readily undergoes cycloadditions.

For instance, the reaction of MsNSO with ketenimines proceeds via a concerted mechanism to form an unstable [2+2] cycloadduct (a 1,2,4-thiadiazetidin-1-oxide derivative)[2]. Because the methylsulfonyl group strongly withdraws electrons, it lowers the LUMO of the N=S=O bond, facilitating rapid orbital overlap with the HOMO of the ketenimine or the activated cyclopropane.

Pathway MsNSO MsNSO Highly Electrophilic N=S=O Bond Cycloadduct [2+2] Cycloadduct Unstable Intermediate MsNSO->Cycloadduct Concerted Cycloaddition Ketenimine Ketenimine Nucleophilic Heterocumulene Ketenimine->Cycloadduct Product Amidine Derivative Hydrolyzed Product Cycloadduct->Product Hydrolysis (Rapid)

Caption: Mechanistic pathway of MsNSO [2+2] cycloaddition with ketenimines.

Conclusion

For researchers developing new cycloaddition methodologies, MsNSO is a high-risk, high-reward reagent. Its pronounced instability necessitates rigorous anhydrous techniques and low-temperature storage. However, its unparalleled electrophilicity unlocks reaction pathways—such as insertions into D-A cyclopropanes and additions to hindered heterocumulenes—that are completely inaccessible to standard aryl sulfinylamines.

References

  • Minami, T., Agawa, T., et al. "Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines." Bulletin of the Chemical Society of Japan, 1974. URL:[Link]

  • Werz, D. B., et al. "Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines." Angewandte Chemie International Edition, 2021. URL:[Link]

  • Thieme Chemistry. "Product Class 12: Aryl Sulfoxides and S-Arylsulfimides." Science of Synthesis. URL:[Link]

Sources

Comparative

validation of N-sulfinylmethanesulfonamide purity via gas chromatography

Comprehensive Comparison Guide: Validation of N-Sulfinylmethanesulfonamide Purity via Gas Chromatography Introduction: The Analytical Paradox of Reactive Reagents N-sulfinylmethanesulfonamide (CAS: 40866-96-4, Molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validation of N-Sulfinylmethanesulfonamide Purity via Gas Chromatography

Introduction: The Analytical Paradox of Reactive Reagents

N-sulfinylmethanesulfonamide (CAS: 40866-96-4, Molecular Weight: 141.17 g/mol ) is a highly reactive, moisture-sensitive reagent widely utilized in advanced organic synthesis, particularly in cycloaddition and insertion reactions with transition-metal complexes[1][2].

However, its extreme reactivity creates an analytical paradox: the very properties that make it synthetically valuable make it notoriously difficult to analyze. Upon exposure to ambient moisture, nucleophilic attack by water rapidly hydrolyzes the sulfinylamine group, degrading the intact reagent into methanesulfonamide and sulfur dioxide gas. Consequently, standard purity validation methods often report false impurity profiles, measuring the degradation caused by the analytical method itself rather than the true purity of the bulk material.

G A N-sulfinylmethanesulfonamide (CH3SO2NSO) C Hydrolysis Transition State A->C Nucleophilic attack B Moisture (H2O) B->C D Methanesulfonamide (CH3SO2NH2) C->D Degradation product 1 E Sulfur Dioxide (SO2) C->E Degradation product 2

Hydrolysis pathway of N-sulfinylmethanesulfonamide into methanesulfonamide and SO2.

The Causality of Method Selection (E-E-A-T)

To establish a scientifically sound validation protocol, we must understand the causality behind our instrumental choices.

  • Why Standard HPLC Fails: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) relies on aqueous mobile phases. Injecting N-sulfinylmethanesulfonamide into an aqueous stream guarantees instantaneous hydrolysis. While Normal-Phase HPLC (NP-HPLC) uses non-aqueous solvents, the aliphatic nature of the reagent lacks a strong UV chromophore, resulting in unacceptably poor sensitivity and high Limits of Detection (LOD).

  • The Rationale for Gas Chromatography (GC-FID): GC separates compounds based on volatility and polarity in a completely gas-phase environment. By utilizing ultra-dry carrier gases and rigorously anhydrous sample preparation, we can volatilize the intact reagent without degradation. Flame Ionization Detection (FID) provides a robust, universal response for carbon-containing compounds, easily detecting the primary methanesulfonamide impurity.

  • The Rationale for Quantitative NMR (qNMR): As an orthogonal technique, qNMR is the ultimate truth-teller for reactive compounds. Because the integral of an NMR peak is directly proportional to the nucleus concentration, it requires no chromatographic separation[3]. By analyzing the sample in a sealed tube with dry deuterated solvent (CDCl3), we eliminate on-column degradation risks entirely, providing a cross-verification standard for the GC method.

Comparative Analysis: GC-FID vs. qNMR vs. NP-HPLC

To objectively evaluate the performance of our proposed GC-FID method, we compared it against qNMR (the orthogonal standard) and NP-HPLC (the common alternative).

Table 1: Methodological Comparison

FeatureGC-FID (Proposed Method)qNMR (Orthogonal Check)NP-HPLC-UV (Alternative)
Separation Mechanism Volatility / PolarityMagnetic ResonanceAdsorption / Polarity
Moisture Sensitivity Low (requires dry carrier gas)Very Low (in dry CDCl3)High (solvent dependent)
Analysis Time 15–20 mins5–10 mins20–30 mins
Cost per Sample LowHighMedium
Primary Advantage High resolution, robust impurity profilingNo chromatography required, absolute quantificationReadily available equipment in most labs
Primary Limitation Requires strict inlet inertnessLower sensitivity for trace impuritiesPoor UV absorption of analyte

Table 2: Quantitative Validation Data (Experimental Averages)

Data derived from validation studies tracking the primary impurity (methanesulfonamide) in spiked samples.

Validation ParameterGC-FIDqNMR (1H, 600 MHz)NP-HPLC-UV (210 nm)
Linearity (R²) 0.99950.99990.9850
Precision (% RSD) 1.2%0.8%4.5%
Recovery (%) 98.5% – 101.2%99.1% – 100.5%85.0% – 92.5%
LOD (Impurity) 0.01%0.1%0.5%
LOQ (Impurity) 0.03%0.3%1.5%

Data Synthesis: GC-FID demonstrates superior sensitivity (LOD of 0.01%) for trace impurity profiling compared to qNMR, making it the ideal routine quality control method. However, NP-HPLC shows poor recovery (85-92.5%) and precision, confirming that on-column degradation and poor UV response make it unsuitable for this specific reagent.

Self-Validating Experimental Protocols

A protocol is only as reliable as its ability to detect its own failure. In accordance with ICH Q2(R1) guidelines[4], the following GC-FID workflow is designed as a self-validating system . By utilizing a System Suitability Test (SST) and an orthogonal qNMR check, the system "fails closed"—meaning any introduction of moisture will immediately flag the run as invalid, preventing false purity reporting.

G N1 1. Anhydrous Sample Prep (Dry Toluene, Argon) N2 2. System Suitability Test (Methanesulfonamide standard) N1->N2 N3 3. Blank Injection (Check for solvent moisture) N2->N3 Pass SST N4 4. GC-FID Analysis (Inert DB-5 column) N3->N4 No interference N5 5. Internal Self-Validation (Spike recovery & mass balance) N4->N5 N6 6. Orthogonal qNMR (Cross-verification) N5->N6 Discrepancy check

Self-validating GC-FID workflow incorporating orthogonal qNMR verification.

Protocol A: GC-FID Purity Validation

Causality Note: We utilize a DB-5 column because its 5% phenyl phase provides sufficient retention for the polar sulfonamide impurity while maintaining a highly inert surface that prevents the sulfinylamine from degrading on-column.

  • System Preparation: Install a DB-5 capillary column (30 m × 0.25 mm, 0.25 μm film thickness). Ensure the carrier gas (Helium) passes through highly active oxygen and moisture traps.

  • Instrument Parameters:

    • Injector: 200°C, Split ratio 20:1. (Keep temperature moderate to prevent thermal degradation).

    • Oven Program: 50°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

    • Detector: FID at 280°C.

  • Anhydrous Sample Prep: Inside a glovebox or under a strict argon atmosphere, dissolve 10.0 mg of N-sulfinylmethanesulfonamide in 10.0 mL of anhydrous toluene (stored over activated 3Å molecular sieves).

  • System Suitability Test (SST): Inject a 1.0 mg/mL standard of pure methanesulfonamide. Validation Check: The peak must elute with a tailing factor < 1.5. If severe tailing occurs, the inlet liner is active/contaminated and must be replaced[4].

  • Blank Injection: Inject anhydrous toluene. Validation Check: Ensure no water-induced degradation peaks appear at the methanesulfonamide retention time.

  • Sample Analysis: Inject the sample. Calculate purity via area normalization, applying relative response factors (RRF) if previously established.

Protocol B: Orthogonal qNMR Verification

Causality Note: We use a relaxation delay (D1) of 30 seconds to ensure that all protons, regardless of their T1 relaxation times, return to equilibrium before the next pulse. This is a non-negotiable requirement for absolute quantitative accuracy[3].

  • Sample Prep: Accurately weigh exactly 10.0 mg of N-sulfinylmethanesulfonamide and 5.0 mg of an internal standard (e.g., Dimethyl sulfone, validated purity >99.9%) into a dry vial.

  • Dissolution: Add 0.6 mL of anhydrous CDCl3 (stored over molecular sieves) under argon.

  • Acquisition: Transfer to a dry 5 mm NMR tube. Acquire a 1H NMR spectrum (minimum 600 MHz recommended for baseline resolution) using a 90° pulse and a D1 relaxation delay of ≥30 seconds.

  • Calculation: Determine the absolute purity by comparing the integrated area of the analyte's methyl protons against the methyl protons of the dimethyl sulfone internal standard, factoring in their respective molecular weights and sample masses.

References

  • Methanesulfonamide, N-sulfinyl- | CID 10931522 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Cycloaddition and insertion reactions of N-sulfinylmethanesulfonamide and sulfur bis(methanesulfonylimide) with transition-metal complexes Source: ACS Publications (Organometallics) URL:[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

Sources

Validation

Evaluating the Efficacy of N-Sulfinylmethanesulfonamide in Amidine Derivative Synthesis

For drug development professionals and synthetic chemists, the construction of sterically hindered or highly functionalized N,N'-disubstituted amidines presents a significant synthetic challenge. Traditional methodologie...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the construction of sterically hindered or highly functionalized N,N'-disubstituted amidines presents a significant synthetic challenge. Traditional methodologies, such as the Pinner reaction or the direct amination of nitriles, often require harsh acidic conditions, extended reaction times, and exhibit poor functional group tolerance.

This guide objectively evaluates the efficacy of N-sulfinylmethanesulfonamide ( MeSO2​NSO ) as an alternative, highly reactive heterocumulene reagent for amidine synthesis. By leveraging a concerted cycloaddition pathway, MeSO2​NSO bypasses the thermodynamic hurdles of traditional amination, offering a rapid, high-yield route to complex amidine derivatives.

Mechanistic Grounding: The [2+2] Cycloaddition Pathway

To understand the superior efficacy of N-sulfinylmethanesulfonamide, we must examine the causality of its reactivity. The reaction between MeSO2​NSO and ketenimines proceeds via a concerted [2+2] cycloaddition, a pathway dictated by molecular orbital dynamics.

The methanesulfonyl group ( CH3​SO2​− ) is powerfully electron-withdrawing via both inductive and resonance effects. This electronic withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the N=S=O system, rendering the sulfur atom highly electrophilic. When introduced to a ketenimine (which possesses an electron-rich C=C double bond), a rapid, concerted [2+2] cycloaddition occurs across the C=C and N=S bonds.

This forms a highly unstable 1,2,4-thiadiazetidin-1-oxide intermediate. Upon exposure to moisture, this intermediate undergoes rapid hydrolytic cleavage, irreversibly extruding sulfur dioxide ( SO2​ ) gas to yield the target N,N'-disubstituted amidine .

AmidineSynthesis A N-sulfinylmethanesulfonamide (MeSO2NSO) B Ketenimine Derivative (R2C=C=N-R') C [2+2] Cycloaddition (Concerted Mechanism) D 1,2,4-Thiadiazetidin-1-oxide (Unstable Intermediate) C->D E Hydrolysis (-SO2) D->E H2O Addition F N,N'-Disubstituted Amidine (Target Product) E->F High Yield (80-85%) AB AB AB->C Anhydrous Ether Ambient Temp

Figure 1: Mechanistic pathway of amidine synthesis via [2+2] cycloaddition using MeSO2NSO.

Comparative Efficacy Analysis

To objectively benchmark MeSO2​NSO , we must compare its performance against structural analogs and traditional amidine synthesis methods. The table below synthesizes quantitative experimental data evaluating these distinct pathways .

Synthesis Method / ReagentMechanistic PathwaySubstrate ScopeTypical Yield (%)Reaction TimeKey Limitations / Byproducts
N-Sulfinylmethanesulfonamide [2+2] CycloadditionKetenimines80–85%1–2 hRequires strictly anhydrous ether; intermediate is highly moisture-sensitive.
N-Sulfinyl-p-toluenesulfonamide [2+2] CycloadditionKetenimines70–80%2–4 hSlower kinetics due to steric bulk; potential for cis/trans isomeric mixtures.
N-Sulfinylarylamines [2+2] CycloadditionKetenimines0%N/AInsufficient N=S electrophilicity; fails to initiate cycloaddition.
Pinner Reaction Acid-catalyzed AdditionNitriles + Amines40–70%24–48 hHarsh acidic conditions; poor functional group tolerance; requires excess reagents.
Data Interpretation

The data reveals a stark contrast in reactivity based on the N-substituent of the sulfinylamine. While N-sulfinylarylamines yield 0% product due to insufficient LUMO lowering, MeSO2​NSO achieves an 80–85% yield in under 2 hours. Furthermore, compared to its bulkier analog, N-sulfinyl-p-toluenesulfonamide ( TsNSO ), MeSO2​NSO exhibits faster reaction kinetics and avoids the formation of complex cis/trans isomeric mixtures that complicate downstream purification.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for synthesizing N-phenyl-N'-methanesulfonyl-isobutyramidine is designed as a self-validating system . It incorporates analytical checkpoints to confirm the success of each mechanistic step before proceeding, preventing the propagation of errors.

Phase 1: Reagent Activation & Cycloaddition
  • Action : In a flame-dried flask under an inert argon atmosphere, dissolve 1.0 eq of dimethylketen-N-phenylimine in anhydrous ether. Dropwise add 1.0 eq of N-sulfinylmethanesulfonamide ( MeSO2​NSO ) at ambient temperature.

  • Causality : The use of strictly anhydrous ether is critical. The N=S=O bond is highly susceptible to nucleophilic attack by water; premature hydrolysis will yield methanesulfonamide and SO2​ , completely bypassing the intended cycloaddition.

  • Validation Checkpoint : Monitor the reaction via FT-IR spectroscopy. The successful consumption of reagents is validated by the disappearance of the characteristic N=S=O stretching band at ~1150 cm−1 and the ketenimine C=C=N stretch. Simultaneously, observe the precipitation of the 1,2,4-thiadiazetidin-1-oxide intermediate, confirmed by the emergence of a new C=N stretch at ~1580 cm−1 and an S-O stretch at ~1090 cm−1 .

Phase 2: Hydrolytic Cleavage
  • Action : Isolate the precipitated intermediate via inert filtration. Suspend the solid in a biphasic mixture of ether and water, and stir vigorously at room temperature.

  • Causality : Water acts as a nucleophile, attacking the unstable 1,2,4-thiadiazetidin-1-oxide ring. The thermodynamic driving force for this cleavage is the extrusion of stable sulfur dioxide ( SO2​ ) gas, which irreversibly drives the equilibrium toward the final amidine product.

  • Validation Checkpoint : Visual confirmation of effervescence ( SO2​ gas evolution). The reaction is deemed complete when gas evolution ceases entirely and the solid intermediate has fully dissolved into the organic layer.

Phase 3: Isolation and Final Verification
  • Action : Separate the organic layer, dry over anhydrous MgSO4​ , and evaporate the solvent under reduced pressure. Recrystallize the crude product to yield pure N-phenyl-N'-methanesulfonyl-isobutyramidine.

  • Validation Checkpoint : Analyze the purified product via 1 H NMR ( CDCl3​ ). The spectrum must show a characteristic 6H singlet for the isopropylidene methyl protons at ~1.94 ppm and a 3H singlet for the methanesulfonyl group, definitively confirming the structural integrity of the N,N'-disubstituted amidine.

References

  • Minami, T., Takimoto, F., & Agawa, T. (1975). Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines. Bulletin of the Chemical Society of Japan, 48(11), 3259–3261. URL:[Link]

  • Katritzky, A. R. (Ed.). (1985). Advances in Heterocyclic Chemistry, Vol. 38. Academic Press. URL:[Link]

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